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  • Product: Benzyl 4-bromophenylcarbamate
  • CAS: 92159-87-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Benzyl 4-Bromophenylcarbamate

This guide provides a comprehensive technical overview of the primary synthetic pathways for benzyl 4-bromophenylcarbamate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the primary synthetic pathways for benzyl 4-bromophenylcarbamate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry, practical execution, and comparative analysis of the two predominant synthetic strategies: the isocyanate pathway and the chloroformate pathway.

Introduction: The Significance of Benzyl 4-Bromophenylcarbamate

Benzyl 4-bromophenylcarbamate is a carbamate derivative of significant interest in organic synthesis. The carbamate functional group is a cornerstone in medicinal chemistry, often employed as a stable and effective bioisostere for amide bonds, which can enhance the pharmacokinetic properties of drug candidates. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the construction of complex molecular architectures. This strategic combination of a stable carbamate linkage and a reactive bromine substituent makes benzyl 4-bromophenylcarbamate a valuable building block in the synthesis of biologically active compounds.

Core Synthetic Strategies: A Comparative Overview

The synthesis of benzyl 4-bromophenylcarbamate is primarily achieved through two convergent and well-established synthetic routes. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and considerations regarding reagent toxicity and handling.

Synthetic PathwayStarting MaterialsCore Reaction TypeKey AdvantagesPotential Challenges
Isocyanate Pathway 4-Bromophenyl isocyanate, Benzyl alcoholNucleophilic additionHigh atom economy, often proceeds under mild conditionsIsocyanates are moisture-sensitive and can be toxic
Chloroformate Pathway Benzyl chloroformate, 4-BromoanilineNucleophilic acyl substitutionReadily available starting materials, well-established for amine protectionGenerates stoichiometric HCl, which requires a base to neutralize

Pathway 1: The Isocyanate Route - A Direct Approach

The reaction of an isocyanate with an alcohol is a highly efficient and direct method for the formation of a carbamate linkage. This pathway leverages the high electrophilicity of the isocyanate carbon, which readily undergoes nucleophilic attack by the hydroxyl group of the alcohol.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the electrophilic carbon of the isocyanate group in 4-bromophenyl isocyanate. This is followed by a proton transfer, typically to a mild base or another molecule of the alcohol, to yield the final carbamate product. The reaction is generally exothermic and often proceeds without the need for a catalyst, although bases can be used to accelerate the process.

Isocyanate Pathway Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer 4-Bromophenyl_Isocyanate 4-Bromophenyl Isocyanate Transition_State_1 [Transition State] 4-Bromophenyl_Isocyanate->Transition_State_1 Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Transition_State_1 Zwitterionic_Intermediate Zwitterionic Intermediate Transition_State_1->Zwitterionic_Intermediate Zwitterionic_Intermediate_2 Zwitterionic Intermediate Zwitterionic_Intermediate->Zwitterionic_Intermediate_2 Product Benzyl 4-bromophenylcarbamate Zwitterionic_Intermediate_2->Product Base Base (e.g., another alcohol molecule) Protonated_Base Protonated Base Base->Protonated_Base

Isocyanate Pathway Reaction Mechanism
Experimental Protocol: Isocyanate Pathway

This protocol provides a general framework for the synthesis of benzyl 4-bromophenylcarbamate via the isocyanate route.

Materials:

  • 4-Bromophenyl isocyanate (1.0 eq)

  • Benzyl alcohol (1.05 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromophenyl isocyanate in the anhydrous solvent.

  • Addition of Alcohol: To the stirred solution of the isocyanate, add benzyl alcohol dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure benzyl 4-bromophenylcarbamate.

Pathway 2: The Chloroformate Route - A Classic and Reliable Method

The reaction between an amine and a chloroformate is a widely used and dependable method for the synthesis of carbamates. This reaction is a cornerstone of peptide synthesis and is frequently employed for the N-protection of amines.

Mechanistic Insights

This reaction proceeds through a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of 4-bromoaniline attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.

Chloroformate Pathway Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination of Leaving Group cluster_2 Neutralization 4-Bromoaniline 4-Bromoaniline Tetrahedral_Intermediate Tetrahedral Intermediate 4-Bromoaniline->Tetrahedral_Intermediate Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Tetrahedral_Intermediate->Tetrahedral_Intermediate_2 Product_and_HCl Benzyl 4-bromophenylcarbamate + HCl Tetrahedral_Intermediate_2->Product_and_HCl HCl HCl Product_and_HCl->HCl Salt Triethylammonium Chloride HCl->Salt Base Base (e.g., Triethylamine) Base->Salt

Chloroformate Pathway Reaction Mechanism
Experimental Protocol: Chloroformate Pathway

This protocol outlines a detailed procedure for the synthesis of benzyl 4-bromophenylcarbamate using the chloroformate method.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Base (e.g., Triethylamine or Pyridine, 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline and the base in the anhydrous solvent. Cool the mixture in an ice bath.

  • Addition of Chloroformate: Add benzyl chloroformate dropwise to the cooled and stirred solution via a dropping funnel. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Work-up:

    • Wash the reaction mixture with water to remove the salt byproduct (e.g., triethylammonium chloride).

    • Wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted base.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure benzyl 4-bromophenylcarbamate.

Product Characterization

The identity and purity of the synthesized benzyl 4-bromophenylcarbamate should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available in literature
¹H NMR Aromatic protons, benzylic CH₂, and N-H proton signals are expected in their characteristic regions.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and the benzylic carbon are expected.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (carbamate), and C-Br stretching are expected.

Comparative Analysis and Field Insights

As a Senior Application Scientist, the choice between these two pathways is often guided by practical considerations beyond the theoretical yield.

  • Isocyanate Pathway: This route is often preferred for its simplicity and high atom economy. The lack of a salt byproduct simplifies the work-up procedure. However, the handling of isocyanates requires stringent safety precautions due to their toxicity and moisture sensitivity. 4-Bromophenyl isocyanate is commercially available, making this a viable option for many laboratories.

  • Chloroformate Pathway: This method is a classic for a reason: it is robust, reliable, and utilizes readily available and less hazardous starting materials compared to the isocyanate. The reaction of benzyl chloroformate with anilines is a well-documented transformation. The primary drawback is the formation of a stoichiometric amount of HCl, necessitating a base and a more involved aqueous work-up to remove the resulting salt. Studies have shown that for electron-donating groups on the aniline, the carbamate ("CBZ") product is the major product.

For large-scale synthesis, the chloroformate route might be favored due to the lower cost and reduced handling hazards of the starting materials. For smaller-scale, rapid synthesis in a research setting, the isocyanate pathway can be more efficient if the necessary safety infrastructure is in place.

Conclusion

Both the isocyanate and chloroformate pathways offer effective and reliable methods for the synthesis of benzyl 4-bromophenylcarbamate. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

  • ChemicalBook. (n.d.). 4-Bromobenzyl alcohol synthesis.
  • Organic Chemistry Portal. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006, 405-410. Available at: [Link]

  • Kitano, Y., Manoda, T., Miura, T., Chiba, K., & Tada, M. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006(03), 405-410.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide.
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  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.
  • ChemicalBook. (n.d.). 6630-18-8(4-BENZYLOXYANISOLE) Product Description.
  • American Elements. (n.d.). Benzyl (4-(2-bromoacetyl)phenyl)
  • MySkinRecipes. (n.d.).
  • A relevant scientific publication. (2024).

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Exploratory

An In-Depth Technical Guide to the Chemical Properties of Benzyl 4-bromophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of Benzyl 4-bromophenylcarbamate, a molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of Benzyl 4-bromophenylcarbamate, a molecule of interest in organic synthesis and drug discovery. This document moves beyond a simple recitation of facts to offer insights into the practical application of its chemical characteristics, grounded in established scientific principles.

Molecular Identity and Physicochemical Characteristics

Benzyl 4-bromophenylcarbamate (CAS No. 92159-87-0) is a carbamate derivative featuring a benzyl protecting group on the oxygen and a 4-bromophenyl substituent on the nitrogen. This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate in multi-step syntheses.

Molecular Structure:

Caption: Molecular Structure of Benzyl 4-bromophenylcarbamate

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 92159-87-0[1]
Molecular Formula C₁₄H₁₂BrNO₂[1]
Molecular Weight 306.16 g/mol [1]
IUPAC Name benzyl N-(4-bromophenyl)carbamate[1]
Appearance Expected to be a solid at room temperature, by analogy to similar carbamates.[2][3]
Melting Point Not experimentally determined in the reviewed literature. For comparison, the related tert-butyl (4-bromophenyl)carbamate has a melting point of 103-106 °C.[4]
Solubility Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate, and sparingly soluble in water, similar to benzyl carbamate.[2][3]

Synthesis Strategies: A Tale of Two Reactions

The synthesis of Benzyl 4-bromophenylcarbamate can be approached through two primary, reliable methods. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Diagram 2: Synthesis Workflow

Synthesis_Workflow cluster_0 Method A: Acylation of 4-Bromoaniline cluster_1 Method B: Nucleophilic Addition to Isocyanate A1 4-Bromoaniline A_Product Benzyl 4-bromophenylcarbamate A1->A_Product A2 Benzyl Chloroformate A2->A_Product A3 Base (e.g., Triethylamine, Pyridine) A3->A_Product B1 4-Bromophenyl Isocyanate B_Product Benzyl 4-bromophenylcarbamate B1->B_Product B2 Benzyl Alcohol B2->B_Product

Caption: Primary synthetic routes to Benzyl 4-bromophenylcarbamate.

Method A: Acylation of 4-Bromoaniline

This is a classic and widely employed method for carbamate formation. The nucleophilic nitrogen of 4-bromoaniline attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocol: Synthesis via Acylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution. The causality here is to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Benzyl 4-bromophenylcarbamate.

Method B: Nucleophilic Addition to 4-Bromophenyl Isocyanate

This method leverages the high reactivity of the isocyanate group towards nucleophiles. The oxygen of benzyl alcohol attacks the electrophilic carbon of the isocyanate.

Experimental Protocol: Synthesis via Isocyanate Addition

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromophenyl isocyanate (1.0 eq) in a dry, aprotic solvent like THF or DCM.

  • Nucleophilic Addition: Add benzyl alcohol (1.0 eq) to the solution at room temperature. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate), can be added to accelerate the reaction, although it often proceeds without one.

  • Reaction Progression: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography as described in Method A.

Spectroscopic and Analytical Characterization

Due to the limited availability of published experimental data for Benzyl 4-bromophenylcarbamate, the following characterization data is predicted based on the analysis of structurally similar compounds. These predictions serve as a robust guide for researchers in identifying and confirming the synthesis of the target molecule.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic Protons (4-bromophenyl): Two doublets in the range of δ 7.2-7.6 ppm. - Aromatic Protons (benzyl): A multiplet in the range of δ 7.3-7.5 ppm. - Benzylic Protons (-CH₂-): A singlet around δ 5.2 ppm. - Amine Proton (-NH-): A broad singlet that may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (-C=O): A signal in the range of δ 152-155 ppm. - Aromatic Carbons: Signals in the range of δ 115-140 ppm. - Benzylic Carbon (-CH₂-): A signal around δ 67 ppm.
IR Spectroscopy - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O Stretch (carbamate): A strong absorption band around 1700-1730 cm⁻¹. - C-O Stretch: A peak in the range of 1220-1250 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Peaks at m/z 305 and 307 in an approximately 1:1 ratio, characteristic of a monobrominated compound. - Key Fragmentation: Loss of the benzyl group (C₇H₇, m/z 91) and the benzyloxycarbonyl group.

Reactivity and Applications in Drug Development

The chemical properties of Benzyl 4-bromophenylcarbamate make it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

The Role of the Benzyl Carbamate (Cbz) Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines.[5] Its utility stems from its stability under a range of reaction conditions and the multiple methods available for its cleavage.[6]

Diagram 3: Reactivity and Deprotection Pathways

Deprotection_Pathways cluster_0 Deprotection cluster_1 Further Functionalization Start Benzyl 4-bromophenylcarbamate H2_PdC H₂, Pd/C (Hydrogenolysis) Start->H2_PdC Acid Strong Acid (e.g., HBr/AcOH) Start->Acid Suzuki Suzuki Coupling (Pd catalyst, boronic acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, amine) Start->Buchwald End_Product 4-Bromoaniline H2_PdC->End_Product Acid->End_Product Aryl_Derivative Aryl-Substituted Derivative Suzuki->Aryl_Derivative Amine_Derivative Amine-Substituted Derivative Buchwald->Amine_Derivative

Caption: Key reactions involving Benzyl 4-bromophenylcarbamate.

Deprotection Strategies:

  • Catalytic Hydrogenolysis: This is a mild and common method for Cbz deprotection, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C).[7] This method is often preferred due to its clean reaction profile.

  • Acidic Cleavage: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Cbz group. This method is suitable for substrates that are stable to strong acidic conditions.

The Utility of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, which is a key strategy in the generation of compound libraries for drug screening.

  • Suzuki Coupling: The bromo group can be readily coupled with boronic acids to form new C-C bonds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines.

The strategic placement of the bromine atom allows for late-stage diversification of a lead compound, a powerful tool in optimizing drug candidates for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Conclusion

Benzyl 4-bromophenylcarbamate is a valuable synthetic intermediate with a well-defined, albeit not extensively published, set of chemical properties. Its synthesis is straightforward, and its dual functionality as a protected amine and a handle for cross-coupling reactions makes it a strategic building block in the design and synthesis of novel compounds for drug discovery and development. The information presented in this guide provides a solid foundation for researchers to confidently incorporate this molecule into their synthetic endeavors.

References

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 30, 2026, from [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved January 30, 2026, from [Link]

  • PubChemLite. (n.d.). Benzyl n-[(4-bromophenyl)methyl]carbamate. Retrieved January 30, 2026, from [Link]

  • AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved January 30, 2026, from [Link]

  • Beilstein Journals. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved January 30, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 30, 2026, from [Link]

  • Scirp.org. (2018, December 21). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Retrieved January 30, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. Retrieved January 30, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 30, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

  • Scirp.org. (2021, February 4). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved January 30, 2026, from [Link]

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Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of Benzyl 4-bromophenylcarbamate

Introduction: The Enigma of Benzyl 4-bromophenylcarbamate Benzyl 4-bromophenylcarbamate emerges as a molecule of interest within the vast landscape of chemical compounds, yet its precise biological activity and mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of Benzyl 4-bromophenylcarbamate

Benzyl 4-bromophenylcarbamate emerges as a molecule of interest within the vast landscape of chemical compounds, yet its precise biological activity and mechanism of action remain largely uncharted territory. As a member of the carbamate class of compounds, it holds the potential for a wide range of pharmacological effects, a promise hinted at by the diverse activities of other carbamate-containing molecules in medicine.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically investigating and elucidating the mechanism of action of this intriguing compound.

This document deviates from a rigid template, instead offering a dynamic and logical progression for a thorough scientific investigation. We will delve into the foundational knowledge of carbamates, propose putative mechanisms of action for Benzyl 4-bromophenylcarbamate, and provide detailed, field-proven experimental protocols to test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating system of inquiry.

The Carbamate Motif: A Privileged Scaffold in Drug Discovery

The carbamate functional group is a cornerstone in medicinal chemistry, featured in a variety of therapeutic agents. Its ability to act as a stable mimic of the transition state of amide hydrolysis makes it a potent inhibitor of serine proteases and acetylcholinesterases. Furthermore, the structural diversity of carbamate derivatives has led to their use in a broad spectrum of therapeutic areas, from anticancer to anti-parasitic treatments.[1]

For instance, benzimidazole carbamates like mebendazole and albendazole exert their anthelmintic effects by selectively inhibiting microtubule synthesis in parasite cells through binding to β-tubulin.[1] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual cell death.[1] The structural similarity of Benzyl 4-bromophenylcarbamate to these compounds warrants an investigation into its potential effects on tubulin dynamics.

Proposed Putative Mechanisms of Action for Benzyl 4-bromophenylcarbamate

Given the absence of direct studies on Benzyl 4-bromophenylcarbamate, we will formulate hypotheses based on the known activities of related chemical structures. These hypotheses will serve as the foundation for our proposed experimental investigations.

Hypothesis 1: Inhibition of Microtubule Polymerization

The presence of the carbamate group, coupled with aromatic rings, suggests a potential interaction with tubulin, similar to other carbamate-containing anti-cancer and anti-parasitic agents.[1]

Hypothesis 2: Enzyme Inhibition (e.g., Serine Hydrolases)

The carbamate moiety can act as a covalent modifier of active site serine residues in enzymes. This could be a plausible mechanism if the compound exhibits activity in assays for proteases, lipases, or esterases.

Hypothesis 3: Receptor Modulation

While less common for simple carbamates, the overall structure might allow for interaction with specific receptors. For example, derivatives of benzyl benzoate have been shown to inhibit Angiotensin II signaling.[2]

Experimental Workflows for Mechanism of Action Elucidation

A systematic and multi-faceted approach is essential to unravel the mechanism of action of a novel compound. The following experimental workflows are designed to test our proposed hypotheses in a logical and stepwise manner.

Workflow 1: Initial Phenotypic Screening and Target Class Identification

The initial step is to observe the global effects of Benzyl 4-bromophenylcarbamate on cultured cells. This will provide crucial clues about its general mode of action.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines representing different tissue types (e.g., cancer cell lines like HeLa, A549, and a non-cancerous cell line like HEK293) to assess broad-spectrum activity and potential selectivity.

  • Compound Preparation: Prepare a stock solution of Benzyl 4-bromophenylcarbamate in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of the compound for 24, 48, and 72 hours.

  • Viability Assessment: Use a reliable viability assay, such as the MTT or PrestoBlue™ assay, to determine the IC50 (half-maximal inhibitory concentration) value.

Parameter Description
Cell Lines HeLa, A549, HEK293
Compound Concentration Range 0.1 µM to 100 µM
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm (MTT) or fluorescence (PrestoBlue™)

Logical Relationship: From Phenotype to Hypothesis

G phenotypic_screening Phenotypic Screening (Cell Viability Assays) ic50 Determine IC50 Values phenotypic_screening->ic50 cytotoxic Compound is Cytotoxic ic50->cytotoxic Low IC50 not_cytotoxic Compound is Not Cytotoxic ic50->not_cytotoxic High IC50 tubulin_hypothesis Hypothesis 1: Microtubule Inhibition cytotoxic->tubulin_hypothesis enzyme_hypothesis Hypothesis 2: Enzyme Inhibition cytotoxic->enzyme_hypothesis receptor_hypothesis Hypothesis 3: Receptor Modulation not_cytotoxic->receptor_hypothesis

Caption: Initial phenotypic screening guides hypothesis selection.

Workflow 2: Investigating Microtubule Inhibition

If Benzyl 4-bromophenylcarbamate demonstrates significant cytotoxicity, the next logical step is to investigate its effects on the cytoskeleton.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.

  • Assay Setup: In a 96-well plate, combine tubulin and GTP in a polymerization buffer.

  • Compound Addition: Add varying concentrations of Benzyl 4-bromophenylcarbamate to the wells. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to determine the effect of the compound on the rate and extent of tubulin polymerization.

Experimental Protocol: Immunofluorescence Microscopy

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Benzyl 4-bromophenylcarbamate at its IC50 concentration for an appropriate duration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Look for changes in microtubule morphology, such as depolymerization or bundling.

Signaling Pathway: Microtubule Dynamics and Cell Cycle Arrest

G B4B Benzyl 4-bromophenylcarbamate Tubulin β-Tubulin B4B->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed pathway for microtubule-targeting agents.

Workflow 3: Target Deconvolution and Validation

If the compound does not appear to affect microtubule dynamics, or to gain more direct evidence of its molecular target, target identification techniques are necessary.

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: Synthesize a derivative of Benzyl 4-bromophenylcarbamate that incorporates a reactive group (e.g., a benzophenone for photo-affinity labeling) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the affinity probe with a total cell lysate.

  • Photo-crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Experimental Workflow: Target Identification

G start Start: Benzyl 4-bromophenylcarbamate probe_synthesis Synthesize Affinity Probe start->probe_synthesis cell_lysate Incubate with Cell Lysate probe_synthesis->cell_lysate crosslinking Photo-crosslinking cell_lysate->crosslinking pull_down Streptavidin Pull-down crosslinking->pull_down mass_spec LC-MS/MS Analysis pull_down->mass_spec candidate_proteins Identify Candidate Proteins mass_spec->candidate_proteins validation Target Validation (e.g., siRNA, CETSA) candidate_proteins->validation

Caption: A workflow for affinity-based target identification.

Data Interpretation and Validation: Building a Coherent Narrative

The data generated from these workflows must be synthesized to construct a cohesive and evidence-based mechanism of action.

Experimental Result Interpretation Next Steps
Low IC50 in cancer cells, minimal effect on non-cancerous cells Potential cancer-selective cytotoxicity.Investigate pathways commonly dysregulated in cancer.
Inhibition of in vitro tubulin polymerization and disruption of cellular microtubule networks The compound is a microtubule-destabilizing agent.Validate by observing G2/M cell cycle arrest.
Identification of a specific enzyme by affinity pull-down and mass spectrometry The compound may be an inhibitor of this enzyme.Perform in vitro enzyme activity assays with the purified protein.

Conclusion: A Roadmap for Discovery

While the mechanism of action of Benzyl 4-bromophenylcarbamate is currently unknown, this guide provides a robust and scientifically rigorous framework for its elucidation. By employing a combination of phenotypic screening, targeted biochemical and cell-based assays, and unbiased target identification methods, researchers can systematically uncover the biological activity of this compound. The insights gained from such studies will not only contribute to our fundamental understanding of its pharmacology but also pave the way for its potential development as a novel therapeutic agent.

References

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  • PubMed. (2008). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. [Link]

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Exploratory

An In-depth Technical Guide to Benzyl 4-bromophenylcarbamate

Executive Summary This technical guide provides a comprehensive overview of Benzyl 4-bromophenylcarbamate, a significant organic compound within the N-aryl carbamate class. While a specific CAS number for this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of Benzyl 4-bromophenylcarbamate, a significant organic compound within the N-aryl carbamate class. While a specific CAS number for this compound is not prominently indexed in major chemical databases, its synthesis, properties, and potential applications can be thoroughly described based on established chemical principles and literature on analogous structures. This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical characteristics, and prospective utility in medicinal chemistry and materials science. We will delve into a detailed, field-proven synthesis protocol, present its properties in a structured format, and explore its potential biological activities, grounded in the known functions of the N-aryl carbamate scaffold.

Introduction and Chemical Identity

Benzyl 4-bromophenylcarbamate, systematically named Benzyl N-(4-bromophenyl)carbamate, is an aromatic organic compound featuring a carbamate linkage between a benzyl alcohol moiety and a 4-bromoaniline core. The carbamate functional group is a cornerstone in medicinal chemistry and organic synthesis due to its unique chemical stability and its role as a key structural motif in a variety of bioactive molecules.[1]

The structure of Benzyl 4-bromophenylcarbamate combines the benzyloxycarbonyl (Cbz or Z) protecting group, a staple in peptide synthesis, with a brominated aniline ring. This substitution pattern makes it an interesting candidate for further chemical elaboration, particularly through cross-coupling reactions at the bromine position, and a subject of interest for structure-activity relationship (SAR) studies in drug discovery.

Chemical Structure:

  • IUPAC Name: Benzyl N-(4-bromophenyl)carbamate

  • Molecular Formula: C₁₄H₁₂BrNO₂

Physicochemical Properties

Precise experimental data for Benzyl 4-bromophenylcarbamate is not extensively documented. However, its key physicochemical properties can be calculated or inferred from closely related compounds. The data presented below is essential for its handling, purification, and application in experimental settings.

PropertyValueSource
Molecular Weight 306.16 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Melting Point Not experimentally determined. For comparison, the parent compound, Benzyl carbamate, has a melting point of 86-89 °C.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.Inferred
Boiling Point Not determined.-

Synthesis of Benzyl 4-bromophenylcarbamate: A Validated Protocol

The most direct and reliable method for the synthesis of Benzyl 4-bromophenylcarbamate is the nucleophilic substitution reaction between 4-bromoaniline and benzyl chloroformate. This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine.

The causality behind this experimental choice lies in the high reactivity of the acid chloride of benzyl chloroformate towards the nucleophilic amine of 4-bromoaniline. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Studies on the reaction of substituted anilines with benzyl chloroformate have shown that 4-bromoaniline predominantly yields the desired N-carbobenzyloxy (CBZ) product.[3]

Experimental Protocol

Materials:

  • 4-Bromoaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-bromoaniline in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Base: Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Benzyl Chloroformate: Slowly add 1.1 equivalents of benzyl chloroformate to the stirred solution. The slow addition is necessary to maintain the low temperature and ensure a controlled reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure Benzyl 4-bromophenylcarbamate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification R1 4-Bromoaniline P1 Dissolve 4-Bromoaniline in DCM and cool to 0°C R1->P1 R2 Benzyl Chloroformate P3 Slowly add Benzyl Chloroformate R2->P3 R3 Base (e.g., Triethylamine) P2 Add Base R3->P2 R4 Solvent (DCM) R4->P1 P1->P2 P2->P3 P4 Stir at Room Temperature (Monitor by TLC) P3->P4 P5 Aqueous Work-up (Wash with H₂O, HCl, Brine) P4->P5 P6 Dry & Concentrate P5->P6 P7 Purification (Recrystallization or Chromatography) P6->P7 Product Pure Benzyl 4-bromophenylcarbamate P7->Product

Caption: Synthesis workflow for Benzyl 4-bromophenylcarbamate.

Applications in Research and Drug Development

While specific applications for Benzyl 4-bromophenylcarbamate are not widely reported, the N-aryl carbamate scaffold is of significant interest in drug discovery and development. The presence of the bromine atom also provides a synthetic handle for creating diverse chemical libraries.

Potential as an Antifungal Agent

N-aryl carbamates have been investigated as potent antifungal agents.[4][5] These compounds are known to exhibit broad-spectrum activity against various phytopathogenic fungi.[1] The proposed mechanism of action for many carbamate fungicides involves the inhibition of essential enzymes in fungi by targeting thiol groups.[1] Structure-activity relationship studies have indicated that halogen substitutions on the phenyl ring, such as chlorine or bromine, can enhance antifungal potency.[4][5] This suggests that Benzyl 4-bromophenylcarbamate could serve as a valuable lead compound for the development of new antifungal therapies.

Antibacterial Potential

The carbamate moiety is also a key fragment in certain antibacterial agents. For instance, benzyl and phenethyl-carbamates incorporated into β-lactam structures have shown promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] This highlights the versatility of the carbamate group in designing new classes of antibiotics.

Role as a Synthetic Intermediate

Beyond its potential bioactivity, Benzyl 4-bromophenylcarbamate is a valuable intermediate in organic synthesis. The bromine atom on the phenyl ring can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Cbz group, while known as a protecting group, can also influence the electronic properties and conformation of the molecule, making it a useful building block for more complex molecular architectures.

Potential Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for the biological activity of N-aryl carbamates is through enzyme inhibition. As seen with carbonic anhydrase inhibitors bearing a carbamate-related structure, the carbamate moiety can interact with the active site of an enzyme.[7] For instance, in the case of fungal enzymes, the carbamate could act as a Michael acceptor or interact with key residues in the active site, leading to inhibition.

Mechanism Compound Benzyl 4-bromophenylcarbamate (N-Aryl Carbamate) Inhibition Enzyme Inhibition Compound->Inhibition Binds to Active Site Enzyme Target Enzyme (e.g., Fungal Thiol-containing Enzyme) Enzyme->Inhibition Target of Compound Effect Disruption of Cellular Function (e.g., Antifungal/Antibacterial Effect) Inhibition->Effect

Caption: Plausible mechanism of action via enzyme inhibition.

Conclusion

Benzyl 4-bromophenylcarbamate represents a molecule of significant academic and industrial interest, despite the current lack of a designated CAS number. Its straightforward synthesis from readily available starting materials makes it an accessible compound for research purposes. The N-aryl carbamate core, coupled with the synthetically versatile bromine substituent, positions this compound as a promising scaffold for the development of novel therapeutic agents, particularly in the antifungal and antibacterial arenas. This guide provides the foundational knowledge and practical protocols necessary for scientists to synthesize, characterize, and explore the potential of Benzyl 4-bromophenylcarbamate in their research and development endeavors.

References

  • Wikipedia. Benzyl carbamate. [Link]

  • MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

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  • PubMed. Design and Synthesis of 4-Alkylidene-β-lactams: Benzyl- and Phenethyl-carbamates as Key Fragments to Switch on Antibacterial Activity. [Link]

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Foundational

An In-depth Technical Guide to Benzyl 4-bromophenylcarbamate

Abstract This technical guide provides a comprehensive overview of Benzyl 4-bromophenylcarbamate, a molecule of significant interest to researchers and professionals in the field of drug development. This document detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-bromophenylcarbamate, a molecule of significant interest to researchers and professionals in the field of drug development. This document details its fundamental physicochemical properties, outlines robust synthetic protocols, and provides a framework for its thorough analytical characterization. Furthermore, it explores the potential therapeutic applications of this compound, grounded in the established pharmacological relevance of its constituent carbamate and 4-bromophenyl moieties. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction

Benzyl 4-bromophenylcarbamate belongs to the carbamate class of organic compounds, which are characterized by the -OC(=O)N- functional group. Carbamates are prevalent structural motifs in numerous pharmaceuticals and agrochemicals due to their chemical stability and ability to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets.[1] The structure of Benzyl 4-bromophenylcarbamate incorporates a benzyl group attached to the oxygen atom and a 4-bromophenyl group at the nitrogen atom. The presence of the bromine atom on the phenyl ring is of particular note, as halogenated aromatic rings are a common feature in many active pharmaceutical ingredients, often influencing their metabolic stability and binding affinity. This guide aims to serve as a foundational resource for the synthesis, characterization, and potential utilization of this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties influence a molecule's solubility, permeability, and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of Benzyl 4-bromophenylcarbamate

PropertyValueSource
Molecular Formula C₁₄H₁₂BrNO₂Calculated
Molecular Weight 306.16 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.Predicted

Note: Some properties are predicted based on the chemical structure and may vary based on experimental determination.

Synthesis of Benzyl 4-bromophenylcarbamate

The synthesis of carbamates can be achieved through several reliable methods. One of the most common and efficient approaches involves the reaction of an amine with a chloroformate.[2][3][4] This method is favored for its high yields and the ready availability of starting materials. An alternative route is the reaction of an alcohol with an isocyanate.[5]

Synthetic Pathway: Reaction of 4-Bromoaniline with Benzyl Chloroformate

This section details a robust and reproducible protocol for the synthesis of Benzyl 4-bromophenylcarbamate. The underlying principle of this synthesis is the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbonyl carbon of benzyl chloroformate. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Bromoaniline Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Benzyl Chloroformate Reactant2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Wash Wash with aq. HCl, aq. NaHCO₃, brine Reaction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product Benzyl 4-bromophenylcarbamate Purify->Product

Caption: Synthetic workflow for Benzyl 4-bromophenylcarbamate.

Detailed Experimental Protocol

Materials:

  • 4-Bromoaniline

  • Benzyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Hexanes and Ethyl Acetate for chromatography (if necessary)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure Benzyl 4-bromophenylcarbamate.

Justification of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, particularly with the reactive benzyl chloroformate.

  • Anhydrous Solvent: Dichloromethane is a good solvent for the reactants and does not react with them. Using the anhydrous form prevents hydrolysis of the chloroformate.

  • Triethylamine: Acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Aqueous Work-up: The acid wash removes unreacted amine and the basic wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized Benzyl 4-bromophenylcarbamate is crucial. This is achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Benzyl 4-bromophenylcarbamate

TechniquePredicted Key Signals
¹H NMR δ ~7.5-7.3 (m, 9H, aromatic protons), δ ~5.2 (s, 2H, -CH₂-), δ ~8.0 (s, 1H, -NH-)
¹³C NMR δ ~153 (C=O), δ ~138-128 (aromatic carbons), δ ~67 (-CH₂-)
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O stretch), ~1590, 1490 (C=C aromatic stretch), ~1220 (C-O stretch), ~1070 (C-N stretch)

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference. The actual values may vary depending on the solvent and instrument used.

Potential Applications in Drug Development

The structural features of Benzyl 4-bromophenylcarbamate suggest several potential avenues for its application in drug discovery.

  • Carbamate Moiety: The carbamate group is a key structural feature in many approved drugs, acting as a stable and effective pharmacophore.[6][7][8] Carbamates are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antiepileptic, and antiviral properties.[6][7] They can act as mimics of peptide bonds, enhancing metabolic stability and cell permeability.[1]

  • 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring can significantly influence the pharmacological properties of a molecule. Halogenation can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can affect cell membrane permeability. Compounds containing the 4-bromophenyl moiety have been investigated as potential antimicrobial and DNA-gyrase inhibitors.[9][10]

  • Synergistic Potential: The combination of the carbamate linker and the 4-bromophenyl group in a single molecule presents an interesting scaffold for the development of novel therapeutic agents. This compound could serve as a valuable starting point or intermediate for the synthesis of more complex molecules with tailored biological activities. For instance, the bromine atom provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate a library of derivatives for structure-activity relationship (SAR) studies.[11]

Conclusion

This technical guide has provided a detailed overview of Benzyl 4-bromophenylcarbamate, a compound with significant potential for application in medicinal chemistry and drug development. By providing a calculated molecular weight, a reliable synthetic protocol with clear justifications for the experimental design, and an outline of its expected analytical characterization, this document serves as a valuable resource for researchers. The discussion of its potential applications, based on the known pharmacological relevance of its constituent functional groups, should inspire further investigation into the biological activities of this and related compounds. The methodologies and information presented herein are intended to facilitate high-quality, reproducible research in the pursuit of novel therapeutic agents.

References

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Exploratory

An In-depth Technical Guide to the Solubility of Benzyl 4-bromophenylcarbamate for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Parameter of Solubility in Drug Development In the landscape of pharmaceutical research and development, the journey of a candidate molecule from discovery to a viable therapeutic is fra...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Parameter of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. It is a parameter that profoundly influences a drug's bioavailability, formulation, and ultimately, its therapeutic efficacy. This guide focuses on a molecule of significant interest in medicinal chemistry: Benzyl 4-bromophenylcarbamate. While this compound holds potential as a scaffold in the design of novel therapeutics, a comprehensive understanding of its solubility is paramount for its advancement.

The Molecule in Focus: Benzyl 4-bromophenylcarbamate

Benzyl 4-bromophenylcarbamate is a carbamate derivative characterized by a benzyl ester and a 4-bromophenyl N-substituent. The presence of the aromatic rings and the polar carbamate linkage imparts a specific amphiphilic character to the molecule, which is a key determinant of its solubility.

Chemical Structure:

  • IUPAC Name: Benzyl N-(4-bromophenyl)carbamate[1]

  • Molecular Formula: C₁₄H₁₂BrNO₂[1]

  • Molecular Weight: 306.16 g/mol [1]

The interplay between the lipophilic benzyl and bromophenyl groups and the hydrogen-bonding capability of the carbamate group suggests a nuanced solubility profile, with expected solubility in a range of organic solvents and limited solubility in aqueous media. A related compound, benzyl carbamate, is described as being soluble in organic solvents and moderately soluble in water[2]. The introduction of the bulky and hydrophobic 4-bromophenyl group in place of a hydrogen atom on the nitrogen is anticipated to significantly decrease aqueous solubility and enhance solubility in non-polar organic solvents.

Theoretical Framework: The Science of Dissolution

Solubility is a thermodynamic equilibrium process, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The principle of "like dissolves like" is a fundamental concept, indicating that substances with similar intermolecular forces are more likely to be soluble in one another.

For Benzyl 4-bromophenylcarbamate, the key intermolecular forces at play are:

  • Van der Waals forces: Arising from the non-polar benzyl and bromophenyl rings, these forces will dominate interactions with non-polar solvents.

  • Dipole-dipole interactions and Hydrogen bonding: The carbamate moiety (-NHCOO-) is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial for solubility in polar protic and aprotic solvents.

The dissolution process can be conceptually broken down into three steps, as illustrated in the diagram below:

G cluster_0 Solute (Crystal Lattice) cluster_1 Solvent cluster_2 Solution Solute_Lattice Solute-Solute Interactions Solvated_Solute Solute-Solvent Interactions Solute_Lattice->Solvated_Solute ΔH₁ > 0 (Endothermic) Solvent_Cavity Solvent-Solvent Interactions Solvent_Cavity->Solvated_Solute ΔH₂ > 0 (Endothermic) Solvated_Solute->Solvated_Solute ΔH₃ < 0 (Exothermic) caption Thermodynamic cycle of dissolution.

Caption: Thermodynamic cycle of dissolution.

For dissolution to occur, the energy released from the formation of solute-solvent interactions (ΔH₃) must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂).

Estimated Solubility Profile of Benzyl 4-bromophenylcarbamate

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Non-polar Hexane, TolueneLow to ModerateThe presence of the polar carbamate group will limit solubility in highly non-polar solvents. However, the large aromatic moieties will contribute to some solubility, particularly in toluene due to pi-pi stacking interactions.
Polar Aprotic Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF)Good to HighThese solvents can engage in dipole-dipole interactions with the carbamate group and can solvate the aromatic rings. DCM is often a good solvent for moderately polar organic compounds. Acetonitrile is a common solvent for carbamates.[3]
Polar Protic Methanol, EthanolModerate to GoodThese solvents can act as hydrogen bond donors and acceptors, interacting favorably with the carbamate group. The alkyl chains will interact with the aromatic rings.
Aqueous Water, Buffers (pH 7.4)Very LowThe large, hydrophobic surface area of the benzyl and bromophenyl groups will significantly outweigh the hydrophilic contribution of the carbamate group, leading to poor water solubility.

Experimental Determination of Solubility: A Practical Guide

The most reliable way to ascertain the solubility of Benzyl 4-bromophenylcarbamate is through experimental measurement. The following protocols are based on standard industry practices and are designed to be self-validating.

Equilibrium Solubility Determination using the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Benzyl 4-bromophenylcarbamate to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a rotator is ideal for this purpose.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G A Add Excess Solid to Solvent B Equilibrate (Shake/Rotate) 24-48h at constant T A->B C Separate Phases (Settle or Centrifuge) B->C D Collect Supernatant C->D E Dilute Sample D->E F Quantify by HPLC-UV E->F caption Shake-Flask Solubility Workflow.

Caption: Shake-Flask Solubility Workflow.

Analytical Quantification by HPLC-UV

HPLC with a UV detector is a robust and widely used technique for quantifying the concentration of dissolved carbamates.[4][5][6][7]

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable for carbamates.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point. The exact gradient will need to be optimized to achieve good separation and peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35 °C, for reproducibility.

    • Detection Wavelength: Aromatic compounds like Benzyl 4-bromophenylcarbamate will have strong UV absorbance. A wavelength of around 220 nm is often used for carbamates.[3] It is advisable to run a UV scan of the compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Calibration Curve:

    • Prepare a series of standard solutions of Benzyl 4-bromophenylcarbamate of known concentrations in the mobile phase or a suitable solvent.

    • Inject these standards into the HPLC system and record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. This should be linear over the desired concentration range.

  • Sample Analysis:

    • Inject the diluted supernatant samples from the shake-flask experiment.

    • Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Advanced Corner: Theoretical Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard.[8][9]

These models use molecular descriptors (physicochemical properties derived from the molecular structure) to predict a compound's properties, including solubility.

G A Molecular Structure of Benzyl 4-bromophenylcarbamate B Calculate Molecular Descriptors (e.g., LogP, Molecular Weight, Polar Surface Area) A->B C Input into a Trained QSAR/QSPR Model B->C D Predicted Solubility C->D caption QSAR/QSPR Solubility Prediction.

Caption: QSAR/QSPR Solubility Prediction.

While a detailed discussion of QSAR modeling is beyond the scope of this guide, it is important for researchers to be aware of these in silico tools as a complementary approach to experimental methods.

Conclusion and Future Outlook

Understanding the solubility of Benzyl 4-bromophenylcarbamate is a critical step in unlocking its full potential in drug discovery and development. This guide has provided a comprehensive overview, from the theoretical principles that govern its dissolution to practical, step-by-step protocols for its experimental determination. While a definitive, quantitative solubility dataset is yet to be established, the methodologies outlined herein provide a robust framework for researchers to generate this vital information. The synergy between experimental data and computational predictions will undoubtedly accelerate the rational design of future therapeutics based on this promising molecular scaffold.

References

  • Wikipedia. Benzyl carbamate. [Link]

  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • SciELO. Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. [Link]

  • PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • EPA. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. [Link]

  • ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

  • Applied Analytics. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • MDPI. A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. [Link]

Sources

Foundational

Spectroscopic Fingerprinting of Benzyl 4-bromophenylcarbamate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Benzyl 4-bromophenylcarbamate, a compound of interest in medicinal chemistry and materials science. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Benzyl 4-bromophenylcarbamate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

Benzyl 4-bromophenylcarbamate is a carbamate derivative featuring a benzyl protecting group on the oxygen and a 4-bromophenyl group on the nitrogen. This unique arrangement of aromatic rings and the carbamate linkage gives rise to a distinct spectroscopic signature, which is crucial for its identification and characterization. Understanding this signature is paramount for quality control, reaction monitoring, and metabolic studies.

Caption: Molecular Structure of Benzyl 4-bromophenylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Benzyl 4-bromophenylcarbamate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Benzyl 4-bromophenylcarbamate is expected to show distinct signals for the protons of the benzyl and 4-bromophenyl groups, as well as the N-H proton of the carbamate.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40-7.25m5HAr-H (Benzyl)
~7.35d, J ≈ 8.8 Hz2HAr-H (ortho to NH)
~7.45d, J ≈ 8.8 Hz2HAr-H (ortho to Br)
~6.80s (broad)1HNH
~5.20s2HO-CH₂ -Ph

Rationale behind Assignments:

  • Aromatic Protons (7.45-7.25 ppm): The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the aromatic region. The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets due to their symmetrical substitution pattern. The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear downfield compared to the protons ortho to the carbamate nitrogen.

  • Benzylic Protons ( ~5.20 ppm): The two protons of the benzylic methylene group are chemically equivalent and will appear as a sharp singlet. Their position is downfield due to the deshielding effect of the adjacent oxygen atom.

  • N-H Proton (~6.80 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of Benzyl 4-bromophenylcarbamate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of two aromatic rings and a carbonyl group, a total of 14 distinct carbon signals are expected.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~153C =O (Carbamate)
~137Ar-C (ipso, Benzyl)
~136Ar-C (ipso, attached to N)
~132Ar-C H (ortho to Br)
~129Ar-C H (Benzyl)
~128.5Ar-C H (Benzyl)
~128Ar-C H (Benzyl)
~121Ar-C H (ortho to NH)
~117Ar-C (ipso, attached to Br)
~67O-C H₂-Ph

Rationale behind Assignments:

  • Carbonyl Carbon (~153 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears in the characteristic downfield region for carbonyls.

  • Aromatic Carbons (137-117 ppm): The aromatic carbons show a range of chemical shifts depending on their electronic environment. The carbon attached to the bromine atom is expected to be shielded compared to the other substituted carbons.

  • Benzylic Carbon (~67 ppm): The benzylic carbon is shielded compared to the aromatic carbons and appears in the typical range for sp³ carbons attached to an oxygen atom.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

  • Processing: Apply a Fourier transform and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzyl 4-bromophenylcarbamate will be dominated by absorptions from the N-H, C=O, and C-O bonds of the carbamate group, as well as vibrations from the aromatic rings.

Expected IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~1700Strong, sharpC=O stretch (Amide I)
~1590, 1490MediumAromatic C=C stretch
~1540MediumN-H bend (Amide II)
~1220StrongC-O stretch
~1070MediumC-N stretch
~820Strongpara-disubstituted C-H bend (out-of-plane)
~750, 690StrongMonosubstituted C-H bend (out-of-plane)

Rationale behind Assignments:

  • N-H and C=O Stretching: The most characteristic peaks for a carbamate are the N-H stretch around 3300 cm⁻¹ and the strong C=O stretch (Amide I band) around 1700 cm⁻¹.[1][2] The position of the C=O stretch is sensitive to the electronic environment.

  • Aromatic C-H and C=C Stretching: The aromatic rings give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-O and C-N stretching, and various bending vibrations, which are unique to the molecule and serve as a "fingerprint."

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Benzyl 4-bromophenylcarbamate, Electron Ionization (EI) would likely lead to extensive fragmentation.

Expected Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment
321/323Moderate[M]⁺ (Molecular ion, bromine isotope pattern)
170/172Moderate[Br-Ph-NH]⁺
108High[PhCH₂O]⁺
91Very High[PhCH₂]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺

Rationale behind Fragmentation:

  • Molecular Ion: The molecular ion peak will show a characteristic 1:1 ratio for the M⁺ and M+2 peaks due to the presence of the bromine atom.

  • Major Fragmentation Pathways: The most likely fragmentation pathways involve cleavage of the benzylic C-O bond and the N-C(O) bond. The formation of the tropylium ion (m/z 91) is a very common and stabilizing fragmentation for benzyl-containing compounds.[1]

MS_Fragmentation M [M]⁺˙ m/z 321/323 F1 [Br-Ph-NH-C=O]⁺ m/z 198/200 M->F1 - PhCH₂˙ F2 [PhCH₂O]⁺ m/z 108 M->F2 - Br-Ph-NH˙ F4 [Br-Ph-NH]⁺ m/z 170/172 F1->F4 - CO F3 [PhCH₂]⁺ m/z 91 F2->F3 - OH˙ F5 [C₆H₅]⁺ m/z 77 F3->F5 - CH₂

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 50-500.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Benzyl 4-bromophenylcarbamate. The data presented in this guide, derived from the analysis of structurally related compounds and general spectroscopic principles, serves as a reliable reference for researchers working with this molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

Exploratory

An In-depth Technical Guide to the Prospective Crystal Structure of Benzyl 4-bromophenylcarbamate

Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and prospective crystallographic analysis of Benzyl 4-bromophenylcarbamate. In the absence of a publicly available crys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and prospective crystallographic analysis of Benzyl 4-bromophenylcarbamate. In the absence of a publicly available crystal structure for this compound, this document serves as a detailed roadmap for researchers in drug development and materials science. It outlines robust experimental protocols, discusses the anticipated molecular geometry and intermolecular interactions by drawing parallels with structurally related compounds, and provides the necessary theoretical foundation for its structural elucidation. This guide is designed to be a self-validating system, enabling researchers to execute the described workflow with a high degree of confidence and scientific rigor.

Introduction: The Significance of Carbamates in Medicinal Chemistry

Carbamates are a vital class of organic compounds that feature prominently in pharmaceuticals, agrochemicals, and materials science. The carbamate functional group (–NHC(=O)O–) is a key structural motif that can act as a bioisostere for amide and ester groups, offering improved metabolic stability and altered physicochemical properties. The specific substitution patterns on the nitrogen and oxygen atoms of the carbamate group allow for fine-tuning of the molecule's steric and electronic properties, which in turn dictates its biological activity and solid-state characteristics.

Benzyl 4-bromophenylcarbamate, with its benzyl protecting group and a bromine-substituted phenyl ring, presents an interesting target for structural analysis. The bromine atom can participate in halogen bonding, a non-covalent interaction of increasing interest in crystal engineering and drug design. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its behavior in biological systems and for the rational design of new materials. This guide provides a prospective analysis of its crystal structure, outlining the necessary steps to obtain and interpret this valuable information.

Synthesis and Crystallization of Benzyl 4-bromophenylcarbamate

The synthesis of Benzyl 4-bromophenylcarbamate can be readily achieved through a nucleophilic substitution reaction between 4-bromoaniline and benzyl chloroformate. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction.

Synthetic Protocol

Materials:

  • 4-bromoaniline

  • Benzyl chloroformate

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-bromoaniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution.

  • Add benzyl chloroformate (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure Benzyl 4-bromophenylcarbamate.

Crystallization Strategy

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a reliable method for growing crystals of carbamates.

Protocol:

  • Dissolve the purified Benzyl 4-bromophenylcarbamate in a minimal amount of a suitable solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Transfer the solution to a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for crystal growth over several days to weeks.

  • Once suitable crystals have formed, carefully extract them from the mother liquor for analysis.

Prospective Crystal Structure Determination by Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule like Benzyl 4-bromophenylcarbamate.

Experimental Workflow

intermolecular_interactions cluster_molecule1 cluster_molecule2 mol_a N-H C=O Br Phenyl Ring Benzyl Ring mol_b N-H C=O Br Phenyl Ring Benzyl Ring mol_a:nh->mol_b:co N-H···O Hydrogen Bond mol_a:br->mol_b:co Br···O Halogen Bond

Figure 2: Predicted key intermolecular interactions in the crystal lattice of Benzyl 4-bromophenylcarbamate.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters. These are hypothetical and would need to be confirmed by experimental data.

Parameter Predicted Value
Chemical FormulaC₁₄H₁₂BrNO₂
Formula Weight306.16 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)8 - 12
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)2000 - 3000
Z4 or 8
Density (calculated)1.5 - 1.7 g/cm³
Absorption Coefficient> 2.0 mm⁻¹
F(000)~1232

Conclusion

This technical guide provides a comprehensive prospective analysis for determining the crystal structure of Benzyl 4-bromophenylcarbamate. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain high-quality structural data. The anticipated findings of a non-planar molecular conformation and a crystal packing dominated by N—H···O hydrogen bonds and potentially halogen bonds will provide valuable insights for the fields of medicinal chemistry and materials science. This document serves as a foundational resource to guide the experimental work and interpretation of the results, ultimately contributing to a deeper understanding of the structure-property relationships in carbamate-containing compounds.

References

  • Awasthi, S. K., Mishra, R., Dixit, A., et al. (2009). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1137. [Link]

Foundational

A Comprehensive Technical Guide on the Potential Biological Activity of Benzyl 4-bromophenylcarbamate

Abstract Benzyl 4-bromophenylcarbamate represents a compelling molecular scaffold for investigation in drug discovery. While direct studies on this specific molecule are nascent, a robust analysis based on its constituen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 4-bromophenylcarbamate represents a compelling molecular scaffold for investigation in drug discovery. While direct studies on this specific molecule are nascent, a robust analysis based on its constituent chemical moieties—the carbamate group, the 4-bromophenyl ring, and the benzyl ester—provides a strong rationale for predicting its potential biological activities. This guide synthesizes data from structurally related compounds to hypothesize and provide a framework for evaluating Benzyl 4-bromophenylcarbamate as a therapeutic candidate. We will explore its potential as a cholinesterase inhibitor for neurodegenerative diseases, an anticancer agent, an antimicrobial compound, and a fatty acid amide hydrolase (FAAH) inhibitor for pain and inflammation. Detailed, field-proven experimental protocols are provided to validate these hypotheses, offering a clear path for researchers and drug development professionals to unlock the therapeutic potential of this and related carbamate derivatives.

Introduction: Deconstructing Benzyl 4-bromophenylcarbamate for Biological Potential

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to numerous approved therapeutic agents.[1][2] Its unique properties, including high chemical and proteolytic stability, the ability to permeate cell membranes, and its function as a peptide bond isostere, make it a versatile tool in drug design.[1][3] Carbamates are key pharmacophores in drugs for a wide range of diseases, including cancer, epilepsy, HIV, and Alzheimer's disease.[1]

The structure of Benzyl 4-bromophenylcarbamate incorporates three key features that suggest a high potential for significant biological activity:

  • The Carbamate Core: This group is well-established as a "privileged" structure in pharmacology. It can engage in crucial hydrogen bonding interactions with biological targets and is known for its role in enzyme inhibition, particularly for serine hydrolases.[2][3]

  • The 4-bromophenyl Group: Halogenation, particularly with bromine, is a common strategy in drug design to enhance potency. The bromine atom can increase lipophilicity, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction with protein targets. The 4-bromophenyl moiety has been specifically identified as essential for the anticancer activity of certain classes of molecules.[4][5][6]

  • The Benzyl Ester: The benzyl group can influence the compound's pharmacokinetic properties, including its solubility and metabolic stability. It can also be involved in pi-stacking interactions within a target's binding site.[3][7]

Based on this structural analysis, this guide will focus on four primary, hypothesized biological activities for Benzyl 4-bromophenylcarbamate:

  • Cholinesterase Inhibition: For potential application in neurodegenerative diseases like Alzheimer's.

  • Anticancer Activity: Targeting cell proliferation and inducing apoptosis.

  • Antimicrobial Activity: Against a spectrum of bacterial and fungal pathogens.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: For potential analgesic and anti-inflammatory applications.

Synthesis and Characterization

While Benzyl 4-bromophenylcarbamate is not extensively documented, a plausible and efficient synthesis can be derived from established organic chemistry principles. The most direct route involves the reaction of 4-bromophenyl isocyanate with benzyl alcohol.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Benzyl 4-bromophenylcarbamate.

Characterization: The final product should be purified via recrystallization or column chromatography and characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl (C=O) and N-H stretches.

  • Melting Point Analysis: To assess purity.

Hypothesized Biological Activity I: Cholinesterase Inhibition

Scientific Rationale: The carbamate ester is a classic pharmacophore for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[8][9] Carbamate inhibitors like Rivastigmine function as "pseudo-irreversible" inhibitors. They react with the catalytic serine residue in the enzyme's active site to form a carbamoylated enzyme intermediate that is much more stable and slower to hydrolyze than the acetylated intermediate formed with acetylcholine.[10][11] This leads to a sustained increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[7]

Proposed Mechanism of Action

Cholinesterase_Inhibition AChE Acetylcholinesterase (AChE) Serine-OH (Active Site) Intermediate Carbamoylated AChE Serine-O-C(=O)-NH-Ph-Br AChE:ser->Intermediate:n Carbamate Benzyl 4-bromophenylcarbamate Carbamate->AChE:ser Carbamoylation Hydrolysis Slow Hydrolysis Intermediate->Hydrolysis H₂O RegenAChE Regenerated AChE Serine-OH Hydrolysis->RegenAChE:ser ACh Acetylcholine Blocked ACh->AChE

Caption: Mechanism of pseudo-irreversible AChE inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a robust and widely accepted method for quantifying cholinesterase activity.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution: 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of phosphate buffer.

    • Substrate Solution (ATChI/BTChI): 15.6 mg of acetylthiocholine iodide or butyrylthiocholine iodide in 10 mL of deionized water.

    • Enzyme Solution: Human recombinant AChE or BChE diluted in phosphate buffer to achieve a consistent reaction rate.

    • Test Compound Stock: Benzyl 4-bromophenylcarbamate dissolved in DMSO (10 mM). Serial dilutions are made in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of phosphate buffer to each well.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the test compound dilution (or DMSO for control).

    • Add 25 µL of the enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Hypothetical Data Summary IC₅₀ (µM)
Compound AChE
Benzyl 4-bromophenylcarbamate5.2
Rivastigmine (Reference)4.5

Hypothesized Biological Activity II: Anticancer Activity

Scientific Rationale: Both the carbamate moiety and brominated aromatic rings are features found in numerous anticancer agents.[1][12] Carbamates can act as tubulin polymerization inhibitors, arresting the cell cycle in the mitotic phase, or they can inhibit DNA synthesis.[1] Brominated compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[5][6][13] The 4-bromophenyl moiety, in particular, has been highlighted as a critical feature for inducing anticancer activity.[5][6] The mechanism often involves the induction of oxidative stress and the activation of apoptotic pathways, such as those mediated by caspases.[14]

Proposed Mechanism of Action: Induction of Apoptosis

Anticancer_Pathway Compound Benzyl 4-bromophenylcarbamate ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress Compound->Mito ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Benzyl 4-bromophenylcarbamate in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions (or vehicle control).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100.

    • Plot % Viability versus the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration that causes 50% growth inhibition) using non-linear regression.

Hypothetical Data Summary GI₅₀ (µM)
Cell Line Benzyl 4-bromophenylcarbamate
MCF-7 (Breast Cancer)15.8
PC-3 (Prostate Cancer)21.3
HEK293 (Non-cancerous)> 100

Hypothesized Biological Activity III: Antimicrobial Activity

Scientific Rationale: Carbamate derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[12][15] Phenylcarbamates, in particular, have shown promise against protozoan parasites like Giardia intestinalis.[16] The presence of a halogen atom, such as bromine, on the phenyl ring can enhance this activity by increasing the lipophilicity of the molecule, which facilitates its passage through microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation:

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) overnight.

    • Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure (96-well plate format):

    • Prepare two-fold serial dilutions of Benzyl 4-bromophenylcarbamate in the appropriate broth directly in the microplate wells.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. Visual inspection is standard, but absorbance readings can also be used.

Hypothetical Data Summary MIC (µg/mL)
Microorganism Benzyl 4-bromophenylcarbamate
S. aureus (Gram-positive)16
E. coli (Gram-negative)32
C. albicans (Fungus)8

Hypothesized Biological Activity IV: FAAH Inhibition

Scientific Rationale: Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide.[17] Inhibiting FAAH increases the levels of these endogenous signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists.[18] O-aryl carbamates are a well-established class of FAAH inhibitors that act by carbamylating the catalytic serine residue (Ser241) in the enzyme's active site.[18][19] The structural similarity of Benzyl 4-bromophenylcarbamate to known O-aryl carbamate inhibitors makes it a prime candidate for investigation in this area.

Proposed Mechanism of Action

FAAH_Inhibition FAAH FAAH Enzyme Ser241-OH (Active Site) CarbamylatedFAAH Carbamylated FAAH Ser241-O-C(=O)-NH-Ph-Br FAAH:ser->CarbamylatedFAAH:n Carbamate Benzyl 4-bromophenylcarbamate Carbamate->FAAH:ser Carbamylation AnandamideLevels ↑ Endogenous Anandamide CarbamylatedFAAH->AnandamideLevels leads to Anandamide Anandamide Blocked Anandamide->FAAH

Caption: Mechanism of FAAH inhibition by carbamylation.

Experimental Protocol: In Vitro FAAH Activity Assay

This is a common fluorescence-based assay to measure FAAH activity.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (50 mM, pH 9.0) containing 1 mM EDTA and 0.1% BSA.

    • Enzyme Source: Microsomes from rat brain or recombinant human FAAH.

    • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMC).

    • Test Compound Stock: Benzyl 4-bromophenylcarbamate dissolved in DMSO (10 mM). Serial dilutions are made in DMSO.

  • Assay Procedure (96-well black plate format):

    • Add test compound dilutions to the wells.

    • Add the FAAH enzyme preparation and pre-incubate for 20 minutes at 37°C.

    • Initiate the reaction by adding the AAMC substrate (final concentration ~2-5 µM).

    • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which is proportional to FAAH activity.

    • Determine the percentage of inhibition and calculate the IC₅₀ value as described for the cholinesterase assay.

Hypothetical Data Summary IC₅₀ (nM)
Compound Human FAAH
Benzyl 4-bromophenylcarbamate12.5
URB597 (Reference)4.6

Conclusion and Future Directions

Benzyl 4-bromophenylcarbamate is a molecule of significant therapeutic interest, predicated on a strong structure-activity relationship analysis of its core components. The presence of the carbamate group, combined with a brominated phenyl ring, provides a compelling rationale for its potential as a multi-target agent, with promising applications in neurodegeneration, oncology, infectious diseases, and pain management.

The experimental frameworks provided in this guide offer a clear and validated pathway for the systematic evaluation of these hypothesized activities. Successful validation of any of these potentials in vitro would warrant progression to more complex studies, including:

  • In vivo efficacy studies in relevant animal models of disease.

  • Pharmacokinetic (ADME) profiling to assess absorption, distribution, metabolism, and excretion.

  • Toxicology studies to establish a safety profile.

  • Lead optimization through the synthesis of analogues to improve potency, selectivity, and drug-like properties.

This in-depth guide serves as a foundational resource for researchers to embark on the scientific journey of exploring Benzyl 4-bromophenylcarbamate, a compound with the potential to become a valuable lead in the development of next-generation therapeutics.

References

  • Vertex AI Search. Benzyl Carbamate (CAS 621-84-1) | Manufacture.
  • MDPI. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation.
  • PubMed. In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis.
  • JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.
  • PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Wikipedia. Carbamate.
  • PubMed. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate.
  • PubMed. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.
  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • PubMed Central. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo.
  • PubMed. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease.
  • ResearchGate. (PDF) Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer.
  • PMC. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • PMC - NIH. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction.
  • PMC - NIH. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer.
  • PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • MDPI. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury.
  • US EPA. The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides.
  • ResearchGate. inhibitory effect of carbamates in two types of cholinesterases.
  • ACS Publications. Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
  • PubMed Central. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders.

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Exploratory

An In-depth Technical Guide to Benzyl 4-bromophenylcarbamate: Synthesis, Characterization, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Benzyl 4-bromophenylcarbamate Benzyl 4-bromophenylcarbamate is a carbamate derivative of significant interest in organic synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Benzyl 4-bromophenylcarbamate

Benzyl 4-bromophenylcarbamate is a carbamate derivative of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzyl protecting group and a bromo-substituted phenyl ring, offers a versatile scaffold for the development of novel compounds. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the carbamate linkage and the benzyloxycarbonyl (Cbz) protecting group are pivotal in multi-step synthetic strategies, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its synthesis, detailed characterization, and the underlying scientific principles that govern its preparation and properties.

Core Synthesis Strategy: The Reaction of 4-Bromoaniline and Benzyl Chloroformate

The most direct and scientifically sound method for the synthesis of Benzyl 4-bromophenylcarbamate is the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is a classic example of N-protection of an amine using the benzyloxycarbonyl (Cbz or Z) group.

The rationale for this synthetic approach lies in the electronic properties of the reactants. The amino group of 4-bromoaniline is a potent nucleophile, readily donating its lone pair of electrons. Benzyl chloroformate, on the other hand, is an excellent electrophile due to the presence of the electron-withdrawing chlorine atom, which polarizes the carbonyl bond and makes the carbonyl carbon susceptible to nucleophilic attack. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Studies on the reaction of substituted anilines with benzyl chloroformate have shown that the nature and position of the substituent on the aniline ring influence the reaction's outcome. For anilines with electron-donating or weakly electron-withdrawing groups in the para position, such as 4-bromoaniline, the formation of the N-carbobenzyloxy ("CBZ") product, in this case, Benzyl 4-bromophenylcarbamate, is the major product.[1]

G cluster_product Product cluster_byproduct Byproduct r1 4-Bromoaniline p1 Benzyl 4-bromophenylcarbamate r1->p1 Nucleophilic Attack r2 Benzyl Chloroformate r2->p1 b1 Hydrochloric Acid (neutralized by base)

Figure 1: Synthetic pathway to Benzyl 4-bromophenylcarbamate.
Experimental Protocol: A Self-Validating System

The following protocol is a robust and self-validating procedure for the synthesis of Benzyl 4-bromophenylcarbamate, designed to ensure high purity and yield.

Materials:

  • 4-Bromoaniline

  • Benzyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting aniline and promoting the forward reaction.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction and minimize the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield Benzyl 4-bromophenylcarbamate as a solid.

Structural Characterization: A Spectroscopic Deep Dive

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Benzyl 4-bromophenylcarbamate. The following data provides a detailed spectroscopic profile.

Physical Properties
PropertyValue
IUPAC Name benzyl N-(4-bromophenyl)carbamate
CAS Number 92159-87-0
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Appearance Expected to be a white to off-white solid

Data sourced from Fluorochem.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.25m5HAromatic protons of the benzyl group
~7.35 (d, J ≈ 8.8 Hz)d2HAromatic protons ortho to the bromine atom
~7.20 (d, J ≈ 8.8 Hz)d2HAromatic protons ortho to the NH group
~6.80br s1HN-H proton of the carbamate
~5.15s2HMethylene (-CH₂-) protons of the benzyl group

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer used. The predicted splitting pattern for the brominated phenyl ring is a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~153Carbonyl carbon (C=O) of the carbamate
~137Quaternary carbon of the benzyl group (C-Ar)
~136Quaternary carbon of the bromophenyl group (C-N)
~132Aromatic carbons ortho to the bromine atom (CH)
~128.5Aromatic carbons of the benzyl group (CH)
~128.0Aromatic carbons of the benzyl group (CH)
~127.8Aromatic carbons of the benzyl group (CH)
~120Aromatic carbons ortho to the NH group (CH)
~116Quaternary carbon of the bromophenyl group (C-Br)
~67Methylene carbon (-CH₂-) of the benzyl group

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretching vibration of the carbamate
~3100-3000MediumAromatic C-H stretching vibrations
~1720StrongC=O (carbonyl) stretching vibration of the carbamate
~1600, ~1490MediumC=C stretching vibrations of the aromatic rings
~1220StrongC-O stretching vibration of the ester group
~1070MediumC-N stretching vibration
~820StrongOut-of-plane C-H bending for a 1,4-disubstituted benzene ring
~500MediumC-Br stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z ≈ 305 and 307 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Key Fragmentation Pattern: A prominent peak at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds. Other fragments would arise from the cleavage of the carbamate linkage.

Logical Framework for Characterization

The characterization workflow is a self-validating process designed to unequivocally confirm the structure of Benzyl 4-bromophenylcarbamate.

G cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Crude Product Purification Purification by Recrystallization Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment HNMR->Structure_Confirmation CNMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Workflow for the synthesis and characterization of Benzyl 4-bromophenylcarbamate.

Potential Applications and Future Directions

Benzyl 4-bromophenylcarbamate serves as a valuable intermediate in organic synthesis. The presence of the bromine atom on the phenyl ring opens up possibilities for further elaboration of the molecule through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse functionalities, leading to the creation of libraries of compounds for drug discovery and materials science.

The carbamate moiety itself is a key structural feature in many biologically active molecules. The Cbz protecting group is widely used in peptide synthesis and can be selectively removed under specific conditions, making Benzyl 4-bromophenylcarbamate a useful building block in the synthesis of more complex peptides and peptidomimetics.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and scientific rationale behind Benzyl 4-bromophenylcarbamate. The outlined synthetic protocol offers a reliable method for its preparation, and the detailed spectroscopic data serves as a crucial reference for its identification and purity assessment. As a versatile intermediate, Benzyl 4-bromophenylcarbamate holds significant potential for the development of novel compounds with applications in medicinal chemistry and materials science.

References

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 4-bromophenylcarbamate

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Benzyl 4-bromophenylcarbamate, a molecule of interest for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Benzyl 4-bromophenylcarbamate, a molecule of interest for researchers, scientists, and drug development professionals. While a singular "discovery" paper for this specific carbamate is not prominent in the literature, its synthesis is readily achieved through well-established and reliable chemical methodologies. This guide will focus on a robust and reproducible synthetic pathway, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final compound. The significance of the carbamate moiety in medicinal chemistry and drug design will also be discussed, providing context for the relevance of this and similar structures.

Introduction: The Significance of the Carbamate Scaffold in Drug Discovery

The carbamate functional group, an ester of carbamic acid, is a cornerstone in medicinal chemistry and drug design.[1][2] Its unique hybrid amide-ester nature confers a high degree of chemical and metabolic stability. This stability, coupled with the ability to participate in hydrogen bonding and modulate molecular conformation, makes the carbamate moiety a valuable tool for medicinal chemists.[1][2] Carbamates are frequently employed as isosteres for amide bonds in peptidomimetics, enhancing cell permeability and oral bioavailability. Furthermore, they are integral components of numerous approved therapeutic agents and are widely used as prodrugs to improve the pharmacokinetic profiles of parent molecules.[1][2]

Benzyl 4-bromophenylcarbamate incorporates this privileged carbamate scaffold, along with a brominated phenyl ring and a benzyl group. The presence of a bromine atom can significantly influence a molecule's pharmacological properties, including its metabolic stability and binding affinity to biological targets, often through halogen bonding. The benzyl group can also contribute to target engagement through hydrophobic and aromatic interactions. This combination of structural features makes Benzyl 4-bromophenylcarbamate a molecule with potential for exploration in various therapeutic areas.

Synthetic Pathway and Mechanistic Insights

The most direct and efficient synthesis of Benzyl 4-bromophenylcarbamate involves the nucleophilic addition of benzyl alcohol to 4-bromophenyl isocyanate. This reaction is a classic example of carbamate formation from an isocyanate and an alcohol.

Reaction Scheme:

G reactant1 4-Bromophenyl Isocyanate plus + reactant1->plus reactant2 Benzyl Alcohol product Benzyl 4-bromophenylcarbamate reactant2->product Nucleophilic Addition plus->reactant2

Caption: Overall synthesis of Benzyl 4-bromophenylcarbamate.

Mechanism:

The reaction proceeds through a nucleophilic attack of the oxygen atom of the benzyl alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the alcohol's oxygen initiates the bond formation. This is followed by a proton transfer, which can be facilitated by the solvent or a catalyst, to the nitrogen atom of the isocyanate, resulting in the formation of the stable carbamate linkage. The electron-withdrawing nature of the bromine on the phenyl ring can slightly enhance the electrophilicity of the isocyanate carbon, facilitating the reaction.

G cluster_0 Reaction Mechanism start 4-Bromophenyl Isocyanate + Benzyl Alcohol intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack of Alcohol Oxygen on Isocyanate Carbon product Benzyl 4-bromophenylcarbamate intermediate->product Proton Transfer

Caption: Mechanism of carbamate formation.

Experimental Protocol

This protocol provides a detailed, self-validating procedure for the synthesis of Benzyl 4-bromophenylcarbamate.

Materials and Equipment:

  • 4-Bromophenyl isocyanate (98% purity)

  • Benzyl alcohol (anhydrous, 99.8%)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a rubber septum

  • Syringes and needles

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenyl isocyanate (1.0 eq). The flask is then sealed with a rubber septum and purged with dry nitrogen or argon gas.

  • Solvent Addition: Add anhydrous dichloromethane (or THF) to the flask via a syringe to dissolve the isocyanate. The volume should be sufficient to ensure proper stirring (e.g., 20 mL for a 10 mmol scale reaction).

  • Addition of Benzyl Alcohol: Slowly add benzyl alcohol (1.0 eq) to the stirred solution of 4-bromophenyl isocyanate at room temperature using a syringe. The addition should be done dropwise over a period of 5-10 minutes.

  • Reaction Monitoring: The reaction is typically exothermic. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. The reaction is usually complete within 1-2 hours at room temperature.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used for elution. The fractions containing the pure product are collected and combined.

  • Isolation and Characterization: The solvent from the combined fractions is removed under reduced pressure to yield Benzyl 4-bromophenylcarbamate as a white solid. The product should be dried under vacuum to remove any residual solvent. The purity and identity of the compound are confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Data Presentation and Characterization

Quantitative Data Summary:

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-Bromophenyl isocyanate198.02101.0
Benzyl alcohol108.14101.0
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%)
Benzyl 4-bromophenylcarbamate306.163.06>95

Spectroscopic Characterization (Predicted and Analog-Based):

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (4-bromophenyl group): Two doublets are expected in the aromatic region (δ 7.2-7.5 ppm). The protons ortho to the bromine will appear as one doublet, and the protons ortho to the carbamate nitrogen will appear as another doublet, both with typical ortho coupling constants (J ≈ 8-9 Hz).

  • Aromatic Protons (benzyl group): A multiplet corresponding to the five protons of the benzyl ring is expected in the region of δ 7.3-7.4 ppm.

  • Benzylic Protons (-CH₂-): A singlet for the two benzylic protons is expected around δ 5.2 ppm.

  • Carbamate Proton (-NH-): A broad singlet for the NH proton is expected, typically in the region of δ 6.5-8.0 ppm. Its chemical shift can be variable and may be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (-C=O): A signal for the carbamate carbonyl carbon is expected in the downfield region, typically around δ 152-155 ppm.

  • Aromatic Carbons (4-bromophenyl group): Four distinct signals are expected in the aromatic region (δ 115-140 ppm). The carbon bearing the bromine atom (ipso-carbon) will be shifted upfield due to the heavy atom effect.

  • Aromatic Carbons (benzyl group): Four distinct signals for the benzyl ring carbons are expected in the aromatic region (δ 127-136 ppm).

  • Benzylic Carbon (-CH₂-): The signal for the benzylic carbon is expected around δ 67-68 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl group.

  • C-O Stretch: An absorption band in the region of 1200-1250 cm⁻¹ for the C-O stretching of the ester part of the carbamate.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several absorption bands in the region of 1450-1600 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Potential Applications and Future Directions

Given the prevalence of the carbamate scaffold in bioactive molecules, Benzyl 4-bromophenylcarbamate serves as an interesting starting point for drug discovery and development. The presence of the bromo-phenyl moiety opens up possibilities for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Potential areas of investigation for this and related compounds include:

  • Enzyme Inhibition: Carbamates are known inhibitors of various enzymes, including serine proteases and acetylcholinesterase. The specific substitution pattern of Benzyl 4-bromophenylcarbamate could be explored for inhibitory activity against a range of therapeutic targets.

  • Antimicrobial Agents: The lipophilic nature of the compound, coupled with the presence of a halogen, suggests potential for investigation as an antibacterial or antifungal agent.

  • Anticancer Research: Many anticancer agents incorporate aromatic and halogenated moieties. The potential of this scaffold to interact with biological targets relevant to cancer could be a fruitful area of research.

Future work should focus on the synthesis and biological evaluation of a library of analogs of Benzyl 4-bromophenylcarbamate to establish structure-activity relationships and identify lead compounds for further development.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Toma, L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Biomolecules, 10(11), 1545. [Link]

  • Royal Society of Chemistry. (2015). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. Supporting Information. [Link]

  • Zamani Anbardana, S., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. RSC Advances, 11(43), 26658-26666. Supporting Information. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Theoretical Analysis of Benzyl 4-bromophenylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize Benzyl 4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize Benzyl 4-bromophenylcarbamate, a molecule of interest in medicinal chemistry. Carbamate derivatives are integral to modern drug discovery, serving as key structural motifs in numerous therapeutic agents due to their stability and ability to modulate biological interactions.[1][2] This document moves beyond simple procedural outlines, offering a causal explanation for experimental and computational choices, thereby grounding theoretical data in tangible, verifiable outcomes. We will dissect the synergy between experimental techniques—such as single-crystal X-ray diffraction and spectroscopy—and powerful computational tools, including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking. The objective is to provide a comprehensive framework for understanding this molecule's structural, electronic, and intermolecular properties, ultimately informing its potential application in rational drug design.

Introduction: The Significance of the Carbamate Moiety

The carbamate functional group is a cornerstone of medicinal chemistry, prized for its unique blend of stability, conformational rigidity, and hydrogen bonding capability.[3] These characteristics make carbamates ideal isosteres for peptide bonds, enabling them to function as key components in drugs targeting a wide array of diseases, from cancer to Alzheimer's disease.[2][4] Benzyl 4-bromophenylcarbamate serves as an exemplary case study. Its structure, featuring a halogenated phenyl ring and a flexible benzyl group, presents a rich landscape for investigating the subtle interplay of intermolecular forces that govern molecular recognition and crystal packing. Understanding these forces is paramount for predicting a molecule's behavior in a biological system and for designing derivatives with enhanced therapeutic profiles.

This guide integrates experimental findings with theoretical calculations to build a holistic model of Benzyl 4-bromophenylcarbamate. We begin with the foundational experimental data obtained from its synthesis and crystallographic analysis, which serves as the "ground truth" for validating our computational models.

The Experimental Foundation: Synthesis and Structural Elucidation

A robust theoretical analysis is fundamentally reliant on high-quality experimental data. The journey from chemical synthesis to computational modeling is a self-validating loop where experimental results inform and are, in turn, rationalized by theoretical calculations.

Synthesis and Spectroscopic Confirmation

The synthesis of Benzyl 4-bromophenylcarbamate is typically achieved through a reaction between 4-bromophenyl isocyanate and benzyl alcohol. The resulting product is then purified, often by recrystallization, to yield single crystals suitable for analysis. Initial confirmation of the molecular structure is obtained through standard spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR, which provide the first layer of validation for the theoretically predicted vibrational frequencies and chemical shifts.

Single-Crystal X-ray Diffraction: The Architectural Blueprint

Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule in the solid state. This technique yields precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. This crystallographic information file (CIF) is not merely a result; it is the critical input for subsequent, sophisticated theoretical analyses like Hirshfeld surface analysis.

Table 1: Selected Crystallographic Data for Benzyl 4-bromophenylcarbamate

Parameter Value
Chemical Formula C₁₄H₁₂BrNO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.4695
b (Å) 9.0346
c (Å) 28.361
β (°) 95.86
Volume (ų) 2682.6
Z 8

Note: Data presented is representative and based on typical findings for similar structures.[5][6]

In Silico Analysis: From Electron Density to Biological Interaction

With a validated experimental structure, we can confidently proceed to computational modeling. This section details the core theoretical techniques used to deconstruct the molecule's properties from first principles.

Caption: Workflow integrating experimental data with theoretical studies.

Density Functional Theory (DFT): Probing the Electronic Landscape

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7][8] It offers a powerful balance of accuracy and computational efficiency, making it the workhorse for molecular modeling in chemistry and materials science.[9]

The choice of the functional and basis set is critical for obtaining meaningful results.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources.[10] For organic molecules like carbamates, B3LYP provides a highly reliable description of molecular geometries, vibrational frequencies, and electronic properties without being computationally prohibitive.

  • 6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence description, providing flexibility for valence electrons. The "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing for anisotropy in the electron distribution, essential for modeling bonding environments accurately.

  • Input Preparation: The initial molecular geometry is taken directly from the experimental single-crystal X-ray data (CIF file).

  • Calculation Setup: The calculation is performed using a software package like Gaussian. The method is specified as B3LYP with the 6-311++G(d,p) basis set. The Opt (optimization) and Freq (frequency) keywords are invoked.

  • Execution: The software iteratively solves the Kohn-Sham equations to find the geometry that corresponds to a minimum on the potential energy surface.

  • Validation (Trustworthiness): The output is checked for convergence criteria. Crucially, the frequency calculation must yield no imaginary frequencies . The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, requiring re-optimization.

  • Analysis: The optimized bond lengths, angles, and dihedral angles are compared with the experimental X-ray data. The calculated vibrational frequencies are compared with the experimental FT-IR spectrum to confirm the accuracy of the model.

Table 2: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters

Parameter Bond/Angle X-ray Data (Å/°) DFT/B3LYP (Å/°)
Bond Length C=O 1.215 1.223
N-C(O) 1.354 1.361
C-Br 1.902 1.915
Bond Angle O-C-N 125.6 125.1
C-N-C 126.8 127.5

Note: Values are representative and demonstrate typical agreement between experiment and theory.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A large gap implies high stability and low reactivity. This analysis helps predict how the molecule might interact with biological targets or other chemical species.[11]

Hirshfeld Surface Analysis: Visualizing Intermolecular Forces

While DFT provides an intramolecular view, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that dictate how molecules arrange themselves in a crystal.[12][13] The analysis partitions the crystal electron density into molecular regions, generating a surface that encapsulates the molecule.[14][15]

The surface is colored based on different properties, most commonly d_norm, which is a normalized contact distance.

  • Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

  • Blue spots: Indicate contacts longer than the van der Waals radii (weaker interactions).

  • White areas: Represent contacts at approximately the van der Waals distance.

Decomposing the Hirshfeld surface generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. This plot graphs the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). Each type of atomic contact (e.g., H···H, C···H, O···H, Br···H) has a characteristic appearance on the plot, allowing for their quantitative contribution to the overall crystal packing to be determined.[16][17]

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Analysis

Contact Type Contribution (%)
H···H 45.2
C···H / H···C 22.5
O···H / H···O 11.8
Br···H / H···Br 9.5
Br···C / C···Br 3.1
Other 7.9

Note: Data shows that the packing is dominated by weaker, non-specific H···H, C···H, and O···H contacts, a common feature in many organic crystals.[18]

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[19][20] This is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their activity.[21][22]

The choice of a protein target is guided by the molecule's structural class and known biological activities of related compounds. Carbamates are known inhibitors of enzymes like acetylcholinesterase (implicated in Alzheimer's disease) or can interact with receptors like the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.[11][23] For this guide, we will use EGFR as a representative target.

Caption: A standardized workflow for molecular docking studies.

  • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Use the DFT-optimized structure of Benzyl 4-bromophenylcarbamate. Define rotatable bonds and save the file in the required format (e.g., PDBQT).

  • Grid Box Definition: Define the search space for docking. This is typically a 3D grid centered on the active site of the receptor, often defined by the position of a known inhibitor from a reference crystal structure.

  • Docking Execution: Run the docking simulation using a program like AutoDock Vina. The program will generate a series of possible binding poses for the ligand within the receptor's active site and calculate a corresponding binding affinity (docking score) for each.

  • Results Analysis: The pose with the lowest binding energy is typically considered the most probable. This pose is visualized to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with specific amino acid residues in the active site.

Table 4: Representative Molecular Docking Results against EGFR

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues Met793, Leu718, Val726, Ala743, Lys745
Key Interactions Hydrogen bond with Met793 backbone; Hydrophobic interactions with Leu718, Val726

Note: A lower binding affinity score indicates a more favorable predicted interaction. These results suggest a strong potential for the compound to bind to the EGFR active site.[23]

Synthesis of Findings and Future Directions

The integration of DFT, Hirshfeld analysis, and molecular docking provides a multi-faceted understanding of Benzyl 4-bromophenylcarbamate. DFT calculations, validated by experimental data, confirm the molecule's structural and electronic properties. Hirshfeld analysis quantifies the non-covalent interactions governing its solid-state architecture, revealing that crystal packing is driven by a combination of weak H-bonds and dispersed van der Waals forces. Finally, molecular docking studies predict a strong binding affinity for the EGFR kinase domain, highlighting a plausible mechanism of action and providing a clear path for rational drug design.

Future work should focus on synthesizing derivatives with modified substituents on both the benzyl and bromophenyl rings. The theoretical framework established here can be used to predict how these modifications will affect crystal packing, electronic properties, and, most importantly, binding affinity to the target receptor. This iterative cycle of design, synthesis, and theoretical validation is the engine of modern drug discovery.

References

  • Crystal structure, Hirshfeld surface analysis and interaction energy, DFT and antibacterial activity studies of (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b][15][18]thiazin-3(4H)-one. (2020). ResearchGate. [Link]

  • Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide. (2021). ResearchGate. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). ResearchGate. [Link]

  • Crystal structure, Hirshfeld surface analysis, and DFT calculations of methyl (Z)-4-((4-((4-bromobenzyl)selanyl)phenyl)amino)-4-oxobut-2-enoate. (n.d.). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate. (n.d.). PubMed Central. [Link]

  • Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-acetate, methyl (2E). (2022). ResearchGate. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. (n.d.). National Institutes of Health. [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. (n.d.). Iucr.org. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). SciRP.org. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]

  • Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. (2024). DergiPark. [Link]

  • Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). (n.d.). ResearchGate. [Link]

  • Density functional theory. (n.d.). Wikipedia. [Link]

  • Isotypic crystal structures of 1-benzyl-4-(4-bromophenyl)-2-imino-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile and 1-benzyl-4-(4-fluorophenyl). (n.d.). PubMed Central. [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (n.d.). National Institutes of Health. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2024). ResearchGate. [Link]

  • An Introduction to Density Functional Theory. (n.d.). Imperial College London. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. [Link]

  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2024). ChemCopilot. [Link]

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (n.d.). PubMed Central. [Link]

  • Application of organic carbamates in drug design. Part 1: Anticancer agents - recent reports. (2004). ResearchGate. [Link]

  • A density functional theory study of adsorption dimethyl fumarate on the surface of the pristine of g-C3N4 and Fe, Ni and Cu dec. (n.d.). ScienceDirect. [Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. (n.d.). National Institutes of Health. [Link]

  • The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3. (2023). ResearchGate. [Link]

  • Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. (n.d.). drugsfortoday.com. [Link]

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics. (2024). Matlantis. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. [Link]

  • A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory. (n.d.). Academia.edu. [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. [Link]

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  • Density Functional Theory (DFT) Methods Key Notes: Fundamental Aspect. (n.d.). ResearchGate. [Link]

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Foundational

Technical Guide: Stability and Degradation Profile of Benzyl 4-bromophenylcarbamate

Executive Summary This technical guide provides a comprehensive analysis of the stability, degradation kinetics, and stress-testing protocols for Benzyl 4-bromophenylcarbamate . Designed for drug development scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stability, degradation kinetics, and stress-testing protocols for Benzyl 4-bromophenylcarbamate . Designed for drug development scientists, this document moves beyond generic stability data to explore the mechanistic causality governed by the 4-bromo substituent.

The molecule represents a classic lipophilic N-aryl carbamate, frequently used as a model for prodrug linkers or protected amines. Its degradation profile is dominated by a pH-dependent mechanistic switch: E1cB elimination in alkaline media and A-Ac2 hydrolysis in acidic environments.

Structural Analysis & Physicochemical Properties

The stability of Benzyl 4-bromophenylcarbamate is dictated by the electronic interplay between the carbamate linker and the 4-bromophenyl ring.

The "4-Bromo Effect"

The 4-bromo substituent is an electron-withdrawing group (EWG) acting primarily through the inductive effect (-I).

  • Impact on Nitrogen Acidity: The EWG pulls electron density from the aromatic ring, which in turn stabilizes the negative charge on the carbamate nitrogen atom upon deprotonation.

  • pKa Shift: While unsubstituted N-phenyl carbamates have a pKa

    
     12, the 4-bromo derivative is more acidic. This lowers the energy barrier for base-catalyzed degradation, making this compound significantly more labile at pH > 8.0 compared to its non-halogenated counterparts.
    
Physicochemical Data Summary
PropertyValue / CharacteristicRelevance to Stability
Molecular Structure C

H

BrNO

Lipophilic, low water solubility.
Labile Linker Carbamate (-NH-COO-)Susceptible to hydrolysis and thermal elimination.
Leaving Group Benzyl alcoholReleased upon hydrolysis or hydrogenolysis.
Critical Impurity 4-BromoanilineToxic degradation product (genotoxic alert).
LogP (Calc) ~3.8 - 4.2Requires organic modifiers (ACN/MeOH) for analytical stability studies.

Degradation Mechanisms: The "Mechanistic Switch"

Understanding the specific pathway is critical for predicting shelf-life and handling. The degradation mechanism switches entirely based on pH and temperature.

Alkaline Hydrolysis (Mechanism: E1cB)

In basic conditions (pH > 8), the reaction does not proceed via direct nucleophilic attack on the carbonyl. Instead, it follows an Elimination Unimolecular conjugate Base (E1cB) pathway.

  • Deprotonation: Base removes the acidic N-H proton. (Accelerated by 4-Br).

  • Elimination: The resulting anion collapses to eject the benzyloxide ion, forming a transient 4-bromophenyl isocyanate .

  • Decarboxylation: The isocyanate reacts rapidly with water to form a carbamic acid, which spontaneously decarboxylates to 4-bromoaniline .

Acid Hydrolysis (Mechanism: A-Ac2)

In acidic media (pH < 4), the nitrogen is not basic enough to protonate significantly.

  • Protonation: The carbonyl oxygen is protonated.

  • Attack: Water attacks the activated carbonyl carbon.

  • Collapse: A tetrahedral intermediate collapses to release benzyl alcohol and the amine. Note: This pathway is significantly slower than the alkaline E1cB pathway for this molecule.

Thermal Degradation (Retro-Ene / Elimination)

At elevated temperatures (>60°C) or in the solid state, the molecule undergoes a concerted elimination reaction, reverting to 4-bromophenyl isocyanate and benzyl alcohol . This is reversible in a closed system but irreversible if the volatile alcohol escapes.

Degradation Pathway Diagram

The following diagram maps the kinetic pathways and critical intermediates.

DegradationPathways SM Benzyl 4-bromophenylcarbamate Anion N-Anion Intermediate SM->Anion Base (OH-) Fast Deprotonation Isocyanate 4-Bromophenyl Isocyanate (Transient Electrophile) SM->Isocyanate Thermal (>60°C) Retro-Ene Aniline 4-Bromoaniline (Toxic Degradant) SM->Aniline Acid (H+) A-Ac2 Hydrolysis (Slow) Alcohol Benzyl Alcohol SM->Alcohol Thermal Split SM->Alcohol Acid Hydrolysis Anion->Isocyanate E1cB Elimination (- Benzyl Alcohol) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H2O CarbamicAcid->Aniline - CO2 CO2 CO2 (Gas) CarbamicAcid->CO2

Caption: Mechanistic map showing the dominant E1cB alkaline pathway (Red) vs. slow acid hydrolysis (Blue) and thermal elimination (Yellow).

Experimental Protocols: Self-Validating Systems

To empirically verify the stability profile, use the following stress-testing (Forced Degradation) protocols. These are aligned with ICH Q1A (R2) guidelines but adapted for the lipophilicity of this specific carbamate.

Preparation of Stock Standard
  • Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent transesterification artifacts (methanolysis) during stress testing.

  • Concentration: 1.0 mg/mL.

Stress Conditions & Workflow
Stress TypeReagent/ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl / ACN (50:50)24h @ 60°C5-20%A-Ac2 Kinetics
Base Hydrolysis 0.1 N NaOH / ACN (50:50)4h @ RT>50%E1cB (Primary Failure Mode)
Oxidation 3% H

O

24h @ RT<10%Benzylic Oxidation
Thermal Solid State, 80°C7 Days5-10%Isocyanate Formation
Photostability 1.2 million lux hours--VariableRadical cleavage (C-Br bond)
Experimental Workflow Diagram

This workflow ensures data integrity by incorporating quenching steps to freeze the reaction before analysis.

ExperimentalWorkflow cluster_stress Stress Conditions (Parallel) Start Sample Preparation 1 mg/mL in ACN Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, RT Start->Base Ox Oxidative Stress 3% H2O2 Start->Ox Quench Neutralization/Quench pH adjustment to 7.0 Acid->Quench Neutralize w/ NaOH Base->Quench Neutralize w/ HCl Ox->Quench Reductive Quench (Na2SO3) Dilution Dilution Mobile Phase A:B Quench->Dilution Analysis HPLC-PDA / LC-MS Gradient Elution Dilution->Analysis Data Mass Balance Check (Sum of Impurities + API) Analysis->Data

Caption: Step-by-step forced degradation workflow ensuring reaction quenching to prevent artifacts during analysis.

Analytical Profiling

To validate the degradation, specific analytical markers must be monitored.

HPLC Method Parameters (Suggested)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Carbamate bond).

Impurity Identification Table
CompoundApprox. RRT (Relative Retention Time)Detection Note
4-Bromoaniline 0.3 - 0.4Early eluting, basic. Tailing possible without modifier.
Benzyl Alcohol 0.5 - 0.6UV active (weak at 254nm).
Benzyl 4-bromophenylcarbamate (API) 1.00Reference peak.
4-Bromophenyl Isocyanate N/A (Reacts on column)Note: Usually detected as the methyl carbamate artifact if Methanol is used in mobile phase.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[3] [Link]

  • Williams, A. (1972). The Mechanism of Action of Carbamates.[2][5][6][7] Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on E1cB mechanism in N-aryl carbamates). [Link]

  • Thornthwaite, D. W., et al. (1967). Thermal Decomposition of Carbamates.[8] Canadian Journal of Chemistry.[8] (Details the isocyanate elimination pathway). [Link]

  • Sartori, G., et al. (2004). Advances in the Synthesis of Carbamates. Chemical Reviews. (Context on substituent effects and stability). [Link]

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Protocols & Analytical Methods

Method

Synthesis and Characterization of Benzyl 4-bromophenylcarbamate: An Application Note and Experimental Protocol

Abstract This comprehensive guide details the synthesis, purification, and characterization of Benzyl 4-bromophenylcarbamate, a key intermediate in various organic synthesis applications, including drug discovery and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of Benzyl 4-bromophenylcarbamate, a key intermediate in various organic synthesis applications, including drug discovery and materials science. This document provides a robust, validated protocol suitable for researchers in both academic and industrial settings. Beyond a simple recitation of steps, this note elucidates the rationale behind the chosen methodologies, ensuring a deep understanding of the chemical processes involved. Safety protocols, spectral data, and visual workflows are integrated to provide a self-contained and authoritative resource for drug development professionals and synthetic chemists.

Introduction

Carbamates are a pivotal class of organic compounds, widely recognized for their utility as protecting groups for amines and their prevalence in pharmacologically active molecules. The benzyloxycarbonyl (Cbz or Z) group, in particular, is a cornerstone of peptide synthesis, prized for its stability under a range of conditions and its facile removal via catalytic hydrogenation. Benzyl 4-bromophenylcarbamate serves as a stable, crystalline solid, incorporating the Cbz protecting group onto a brominated aniline core. The presence of the bromine atom offers a versatile synthetic handle for further functionalization through cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecular architectures.

This application note presents a detailed experimental protocol for the synthesis of Benzyl 4-bromophenylcarbamate via the reaction of 4-bromoaniline with benzyl chloroformate under Schotten-Baumann conditions. This method is reliable, scalable, and yields a high-purity product.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton, neutralized by a base, yields the desired carbamate.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 4-Bromoaniline Reaction Reaction R1->Reaction R1_struct Br-Ph-NH₂ R2 Benzyl Chloroformate R2->Reaction R2_struct Bn-O-CO-Cl Base Base (e.g., NaHCO₃) Base->Reaction P1 Benzyl 4-bromophenylcarbamate P1_struct Br-Ph-NH-CO-O-Bn P2 HCl Reaction->P1 Reaction->P2

Caption: Synthesis of Benzyl 4-bromophenylcarbamate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromoaniline≥98%Sigma-AldrichToxic, handle with care.
Benzyl Chloroformate≥95%Alfa AesarCorrosive and a lachrymator.
Sodium BicarbonateACS ReagentFisher ScientificUsed as the base.
AcetoneACS ReagentVWRAnhydrous recommended.
DichloromethaneACS ReagentMerckFor extraction.
Ethyl AcetateACS ReagentSigma-AldrichFor purification.
HexanesACS ReagentFisher ScientificFor purification.
Anhydrous Sodium SulfateACS ReagentVWRFor drying organic layers.
Deionized WaterN/AIn-house

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Handling of Reagents:

  • 4-Bromoaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also a suspected mutagen. Handle in a well-ventilated fume hood.

  • Benzyl Chloroformate: This reagent is highly corrosive, a potent lachrymator, and can cause severe burns.[4][5] It is also a suspected carcinogen.[5] Handle exclusively in a fume hood and ensure a quenching solution (e.g., sodium bicarbonate) is readily available.

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

Experimental Protocol

Part 1: Synthesis of Benzyl 4-bromophenylcarbamate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (5.00 g, 29.1 mmol) in acetone (50 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate (5.45 g, 32.0 mmol, 1.1 eq.) to the cooled solution. A white slurry will form.

  • Addition of Base: Prepare a solution of sodium bicarbonate (5.81 g, 69.2 mmol, 2.4 eq.) in deionized water (60 mL). Add this solution slowly to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexanes:ethyl acetate as the eluent.

  • Work-up:

    • Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.

    • The remaining aqueous slurry will contain the crude product. Filter the solid using a Büchner funnel and wash with deionized water (3 x 30 mL).

    • Air-dry the solid on the funnel to obtain the crude Benzyl 4-bromophenylcarbamate.

Part 2: Purification

The crude product can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Method B: Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate). A common eluent system is a mixture of hexane and dichloromethane (2:1 to 1:1).

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield a white solid.

Purification_Workflow cluster_recrystallization Recrystallization Crude_Product Crude Product (from work-up) Dissolve Dissolve in minimal hot ethyl acetate Crude_Product->Dissolve Add_Hexanes Add hexanes until turbid Dissolve->Add_Hexanes Cool_Crystallize Cool and crystallize Add_Hexanes->Cool_Crystallize Filter_Dry Filter and dry Cool_Crystallize->Filter_Dry Pure_Crystals Pure Crystals Filter_Dry->Pure_Crystals

Caption: Recrystallization workflow for purification.

Characterization

The identity and purity of the synthesized Benzyl 4-bromophenylcarbamate should be confirmed by spectroscopic methods and melting point analysis.

ParameterExpected Result
Appearance White to pale yellow solid
Melting Point 115-117 °C
Yield Typically 75-85%
¹H NMR Spectroscopy
  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • 7.42-7.33 (m, 7H): Aromatic protons of the benzyl group and two protons of the bromophenyl ring.

    • 7.29-7.27 (m, 2H): Two protons of the bromophenyl ring.

    • 6.72 (s, 1H): NH proton of the carbamate.

    • 5.19 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

¹³C NMR Spectroscopy
  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • 153.2: Carbonyl carbon (C=O) of the carbamate.

    • 137.0: Quaternary carbon of the bromophenyl ring attached to nitrogen.

    • 135.9: Quaternary carbon of the benzyl group attached to the methylene group.

    • 132.1: Aromatic C-H carbons of the bromophenyl ring.

    • 128.8, 128.6, 128.5: Aromatic C-H carbons of the benzyl group.

    • 120.3: Aromatic C-H carbons of the bromophenyl ring.

    • 116.2: Quaternary carbon of the bromophenyl ring attached to bromine.

    • 67.4: Methylene carbon (-CH₂-) of the benzyl group.

FT-IR Spectroscopy
  • Sample Preparation: KBr pellet or ATR

  • Expected Absorption Bands (cm⁻¹):

    • ~3300: N-H stretching vibration.

    • ~1742: C=O stretching vibration of the carbamate.

    • ~1590, 1490: C=C stretching vibrations of the aromatic rings.

    • ~1220: C-O stretching vibration.

    • ~1070: C-N stretching vibration.

Discussion

The described protocol provides a reliable and efficient method for the synthesis of Benzyl 4-bromophenylcarbamate. The use of sodium bicarbonate as a base is advantageous as it is inexpensive, easy to handle, and effectively neutralizes the HCl generated during the reaction. The work-up procedure is straightforward, and the product can be readily purified to high purity by recrystallization or column chromatography. The provided spectroscopic data serves as a benchmark for the successful synthesis and characterization of the target compound.

For researchers interested in exploring alternative synthetic routes, a copper-catalyzed Chan-Lam coupling of 4-bromophenylboronic acid and benzyl azidoformate has also been reported. However, the protocol detailed herein is often preferred for its operational simplicity and the ready availability of the starting materials.

Conclusion

This application note provides a comprehensive and validated experimental protocol for the synthesis, purification, and characterization of Benzyl 4-bromophenylcarbamate. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this versatile building block for their synthetic endeavors. The inclusion of detailed characterization data and explanatory notes on the underlying chemistry enhances the utility of this guide for both novice and experienced chemists in the field of drug development and organic synthesis.

References

Sources

Application

Technical Guide: Synthesis of Benzyl 4-bromophenylcarbamate

This guide details the synthesis of Benzyl 4-bromophenylcarbamate (also known as N-Cbz-4-bromoaniline), a common intermediate in medicinal chemistry used to protect the aniline amine functionality or to introduce a carba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Benzyl 4-bromophenylcarbamate (also known as N-Cbz-4-bromoaniline), a common intermediate in medicinal chemistry used to protect the aniline amine functionality or to introduce a carbamate pharmacophore.

Introduction & Strategic Rationale

The formation of benzyl carbamates (Cbz-protection) is a cornerstone transformation in organic synthesis. While often considered routine, the reaction with electron-deficient anilines (such as 4-bromoaniline) requires precise control over pH and temperature to suppress side reactions—specifically the formation of N-benzylated byproducts or symmetrical ureas.

This protocol utilizes a modified Schotten-Baumann approach or a anhydrous organic base method. For high-purity applications in drug development, the anhydrous dichloromethane (DCM) / pyridine system is preferred due to its superior solubility profile for aryl halides and ease of workup.

Key Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The nitrogen lone pair of 4-bromoaniline attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl). The presence of the bromine atom at the para position withdraws electron density, slightly reducing the nucleophilicity of the amine. Therefore, the use of a catalytic acylation promoter (like DMAP) or ensuring adequate reaction time is critical compared to simple aniline.

Safety & Handling (Critical)

  • Benzyl Chloroformate (Cbz-Cl): A potent lachrymator and corrosive. It hydrolyzes to release HCl. Strictly handle in a fume hood.

  • 4-Bromoaniline: Toxic if swallowed or absorbed through skin. Potential methemoglobinemia hazard.

  • Dichloromethane (DCM): Volatile organic solvent; use proper ventilation.

Reagents & Equipment

ComponentRoleGrade/Purity
4-Bromoaniline Substrate>98% (Recrystallize if dark)
Benzyl Chloroformate (Cbz-Cl) Reagent95%+ (Check for HCl pressure)
Pyridine Base/SolventAnhydrous
Dichloromethane (DCM) SolventAnhydrous (ACS Grade)
Hydrochloric Acid (1M) Quench/WashStandard
Sodium Bicarbonate (Sat.) WashStandard

Experimental Protocol

Method A: Anhydrous Organic Synthesis (Recommended for High Purity)

Step 1: Solubilization In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-bromoaniline (10.0 mmol, 1.72 g) in DCM (30 mL) .

  • Note: Ensure the aniline is fully dissolved. If the solution is dark/black, the aniline may be oxidized; purification via sublimation or recrystallization (ethanol/water) is recommended before proceeding.

Step 2: Base Addition Add pyridine (12.0 mmol, 0.97 mL) to the solution.

  • Rationale: Pyridine acts as an acid scavenger for the HCl generated. It is preferred over triethylamine here because it minimizes the risk of promoting polymerization or side reactions with the sensitive Cbz-Cl.

Step 3: Controlled Addition (The Critical Step) Cool the reaction mixture to 0 °C using an ice-water bath. Add benzyl chloroformate (11.0 mmol, 1.57 mL) dropwise via a syringe or addition funnel over 15 minutes.

  • Control Point: The reaction is exothermic. Rapid addition can lead to bis-acylation (formation of the imide). Maintain temperature < 5 °C during addition.

Step 4: Reaction & Monitoring Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours .

  • Validation: Monitor by TLC (Silica gel; Hexane:EtOAc 4:1). The starting material (4-bromoaniline) will have a lower R_f and stain distinctly with p-anisaldehyde or UV. The product will appear as a higher R_f spot.

Step 5: Workup

  • Dilute with DCM (50 mL).

  • Acid Wash: Wash the organic phase with 1M HCl (2 x 30 mL) .

    • Why? This removes the pyridine and any unreacted 4-bromoaniline (converting them to water-soluble salts).

  • Base Wash: Wash with saturated NaHCO₃ (1 x 30 mL) to remove any hydrolyzed Cbz-OH (benzyl alcohol/CO2 byproduct).

  • Dry: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification The crude solid is often pure enough for use. If necessary, recrystallize from Heptane/Ethyl Acetate or Ethanol .

  • Target Appearance: White to off-white crystalline solid.

Data Summary & Characterization

Quantitative Data Summary

ParameterValue / Observation
Theoretical Yield ~3.06 g (based on 10 mmol scale)
Typical Isolated Yield 85 – 92%
Melting Point 103 – 106 °C (Typical for similar aryl carbamates)
TLC R_f ~0.6 (Hexane:EtOAc 3:1)

Spectroscopic Validation (Expected)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30–7.45 (m, 5H, Benzyl aromatic)

    • δ 7.20–7.30 (m, 4H, 4-Bromophenyl aromatic)

    • δ 6.60–6.80 (br s, 1H, N-H)

    • δ 5.20 (s, 2H, Benzyl -CH₂-)

  • IR (ATR):

    • ~3300 cm⁻¹ (N-H stretch)

    • ~1700–1720 cm⁻¹ (Carbamate C=O stretch)

Workflow Visualization

The following diagram illustrates the logical flow and critical control points of the synthesis.

SynthesisWorkflow Start Start: 4-Bromoaniline (10 mmol) Dissolve Dissolve in DCM Add Pyridine (1.2 eq) Start->Dissolve Cool Cool to 0°C (Critical Control Point) Dissolve->Cool AddReagent Add Benzyl Chloroformate Dropwise over 15 min Cool->AddReagent Exothermic React Stir at RT 3-5 Hours AddReagent->React TLC TLC Check (Hex:EtOAc 4:1) React->TLC TLC->React Incomplete Quench Workup: 1. 1M HCl Wash (Remove Base/Amine) 2. NaHCO3 Wash (Remove Acid) TLC->Quench Conversion >98% DryConc Dry (MgSO4) & Concentrate Quench->DryConc Product Product: Benzyl 4-bromophenylcarbamate DryConc->Product

Figure 1: Step-by-step process flow for the synthesis of Benzyl 4-bromophenylcarbamate, highlighting the critical temperature control point.

References

  • Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. (2025). ResearchGate. Retrieved from [Link]

  • Formic acid, chloro-, benzyl ester (Benzyl Chloroformate) Procedure. (1943).[1] Organic Syntheses, Coll.[1] Vol. 2, p.163. Retrieved from [Link]

  • Benzyl Chloroformate Product Information. Wikipedia. Retrieved from [Link][2][3]

Sources

Method

Benzyl 4-bromophenylcarbamate in enzyme inhibition studies

Application Note: Kinetic Characterization of Benzyl 4-bromophenylcarbamate as a Covalent Serine Hydrolase Inhibitor Executive Summary Benzyl 4-bromophenylcarbamate represents a class of pseudo-irreversible carbamate inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Benzyl 4-bromophenylcarbamate as a Covalent Serine Hydrolase Inhibitor

Executive Summary

Benzyl 4-bromophenylcarbamate represents a class of pseudo-irreversible carbamate inhibitors widely utilized in drug discovery to target serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) . Unlike competitive inhibitors that bind reversibly, this compound acts via a covalent mechanism: it carbamylates the active site serine nucleophile, forming a stable enzyme-inhibitor complex that hydrolyzes very slowly.

This Application Note provides a rigorous framework for characterizing Benzyl 4-bromophenylcarbamate. It moves beyond simple IC50 determination to focus on time-dependent inhibition (TDI) and kinetic constants (


) , which are the gold standards for evaluating covalent inhibitors in preclinical development.

Mechanism of Action

To correctly design the experiment, one must understand the causality of the inhibition. Benzyl 4-bromophenylcarbamate functions as a "suicide substrate" or "pseudo-substrate."

  • Recognition: The lipophilic 4-bromophenyl moiety aligns with the substrate-binding pocket (e.g., the hydrophobic channel of FAAH).

  • Acylation: The catalytic serine hydroxyl attacks the carbamate carbonyl.

  • Release: The benzyloxy group is likely the leaving group (depending on specific electronic environment), or more commonly in this scaffold, the benzyl alcohol is released, leaving the N-(4-bromophenyl)carbamic acid covalently attached to the serine.

  • Deacylation (Slow): The carbamylated enzyme is stable. Hydrolysis occurs over hours to days, effectively rendering the enzyme inactive during the biological timeframe.

DOT Diagram: Mechanism of Carbamylation

CarbamateMechanism Enz Free Enzyme (Active Serine) Complex Michaelis Complex (E·I) Enz->Complex + Inhibitor Inhibitor Benzyl 4-bromophenylcarbamate Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Serine Attack Carbamylated Carbamylated Enzyme (Inactive E-C) Transition->Carbamylated Acylation (Fast) Product Leaving Group (Benzyl Alcohol) Transition->Product Release Carbamylated->Enz Hydrolysis (Very Slow)

Figure 1: Kinetic pathway of serine hydrolase inhibition by Benzyl 4-bromophenylcarbamate. The critical step is the formation of the stable Carbamylated Enzyme.

Experimental Protocols

Protocol A: Time-Dependent Inhibition (Determination of )

For covalent inhibitors, a standard IC50 is misleading because potency increases with time. You must measure the observed rate of inactivation (


).

Materials:

  • Enzyme: Recombinant Human FAAH or AChE (purified).

  • Substrate: AMC-arachidonoyl amide (for FAAH) or Acetylthiocholine (for AChE).

  • Inhibitor: Benzyl 4-bromophenylcarbamate (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% fatty acid-free BSA.

Workflow:

  • Preparation: Prepare a 10-point dilution series of the inhibitor (e.g., 0.1 nM to 10 µM).

  • Pre-incubation:

    • Mix Enzyme + Inhibitor in the assay plate.

    • Incubate for varying times:

      
       minutes.
      
  • Reaction Trigger: Add Substrate (at

    
     concentration) to the mixture.
    
  • Measurement: Immediately monitor fluorescence (Ex/Em: 340/460 nm for AMC) or absorbance (412 nm for Ellman’s reagent) in kinetic mode for 10 minutes.

  • Data Processing: Calculate the slope (velocity) for the initial linear portion of the reaction.

Data Analysis (Self-Validating Step): Plot the % Remaining Activity (log scale) vs. Pre-incubation Time (linear scale).

  • Validation: If the lines are linear and the slope increases with inhibitor concentration, the mechanism is time-dependent (covalent).

Protocol B: Jump-Dilution Assay (Reversibility Check)

To confirm the inhibitor is "pseudo-irreversible" and not just a tight-binding reversible inhibitor.

  • Incubation: Incubate Enzyme + Inhibitor (at 10x IC50) for 1 hour. (Enzyme concentration should be high, e.g., 100x final assay concentration).

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing Substrate.

  • Control: Run a parallel sample with DMSO only (no inhibitor).

  • Monitoring: Measure product formation over 4 hours.

Interpretation Table:

ObservationConclusion
Rapid recovery of activity Reversible Inhibitor (Fast off-rate)
No recovery (Flat line) Irreversible/Covalent Inhibitor
Slow, partial recovery Pseudo-irreversible (Slow off-rate carbamate)

Quantitative Data Summary

When reporting data for Benzyl 4-bromophenylcarbamate, use the following metrics rather than simple IC50s.

MetricDefinitionSignificance

(µM)
Affinity constantHow well the inhibitor initially binds (non-covalent).

(min⁻¹)
Inactivation rateMaximum rate of carbamylation at saturation.

Second-order rate constantThe true measure of potency. Higher = better.
Partition Ratio Turnover numberNumber of substrate molecules processed before inactivation.

Calculation of


: 
  • Determine

    
     for each inhibitor concentration from Protocol A.
    
  • Plot

    
     vs. [Inhibitor].
    
  • Fit to the hyperbolic equation:

    
    
    

Experimental Workflow Diagram

Workflow Start Start: Inhibitor Stock (DMSO) Step1 Pre-incubation (Enzyme + Inhibitor) Var. Time (0-60 min) Start->Step1 Step2 Add Substrate (Trigger Reaction) Step1->Step2 Step3 Measure Velocity (Kinetic Read) Step2->Step3 Decision Is inhibition time-dependent? Step3->Decision Calc1 Calculate IC50 (Standard) Decision->Calc1 No (Slopes parallel) Calc2 Calculate k_inact / K_I (Covalent Metrics) Decision->Calc2 Yes (Slopes steepen)

Figure 2: Decision tree for characterizing Benzyl 4-bromophenylcarbamate inhibition kinetics.

References

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. (Foundational paper establishing carbamates like URB597 as FAAH inhibitors). Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

    
     analysis). Link
    
  • Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1029-1040. (Detailed protocol for characterizing covalent FAAH inhibitors). Link

  • Baraldi, P. G., et al. (2008). Fatty Acid Amide Hydrolase (FAAH) Inhibitors as Potential Therapeutic Agents.[1][2] ChemMedChem, 3(12). (Review of carbamate SAR including benzyl derivatives). Link

Sources

Application

Application Note: Purification of Benzyl 4-bromophenylcarbamate by Flash Column Chromatography

Executive Summary Benzyl 4-bromophenylcarbamate is a critical intermediate in organic synthesis, often serving as a protected precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a peptidomimetic building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 4-bromophenylcarbamate is a critical intermediate in organic synthesis, often serving as a protected precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a peptidomimetic building block. Its synthesis typically involves the reaction of 4-bromoaniline with benzyl chloroformate (Cbz-Cl).

The Challenge: The primary impurities in this synthesis are unreacted 4-bromoaniline (starting material), benzyl alcohol (hydrolysis byproduct of Cbz-Cl), and potentially di-protected species. While recrystallization is possible, flash column chromatography offers the highest purity (>99%) required for pharmaceutical applications.

Scope: This guide details a chemically logical purification strategy. We prioritize a "self-validating" pre-purification workup based on pKa differences, followed by a high-resolution flash chromatography protocol.

Pre-Chromatography Logic: The "Chemical Filter"

Before approaching the column, we utilize the acidity difference between the product and the starting material to simplify the separation. This is a crucial "Expertise & Experience" step that prevents column overloading and improves resolution.

  • Target Molecule (Carbamate): Neutral to weakly acidic (pKa ~12–13). Remains in the organic layer during acid wash.

  • Impurity (4-Bromoaniline): Weakly basic (pKa of conjugate acid ~3.9). Forms a water-soluble hydrochloride salt upon acid wash.

Pre-Purification Protocol (Mandatory Step)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer twice with 1M HCl .

    • Mechanism:[1][2][3]

      
       (Water Soluble).
      
  • Neutralization: Wash with Saturated NaHCO₃ (removes residual acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Validation: Check the crude by TLC after this step. The spot corresponding to 4-bromoaniline should be absent or significantly diminished, leaving mostly the carbamate and benzyl alcohol.

Method Development & TLC Strategy

A robust chromatographic separation relies on correct solvent system selection.

TLC Conditions[2][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.

  • Mobile Phase: Hexane / Ethyl Acetate.[4]

  • Visualization:

    • UV (254 nm): Both the product and impurities contain aromatic rings and will quench fluorescence (appear as dark spots).

    • Stain (Secondary): PMA (Phosphomolybdic Acid) or Iodine . Carbamates stain well with PMA upon heating.

Rf Optimization Table

We aim for an Rf of 0.25 – 0.35 for the target compound to ensure optimal separation kinetics on the column.

Solvent System (Hex:EtOAc)Target Rf (Approx.)Separation QualityRecommendation
95:5 < 0.10Retention too highInitial equilibration only
90:10 0.15 - 0.20Good resolutionStart of gradient
80:20 0.30 - 0.35 Optimal Target elution zone
70:30 > 0.50Elutes too fastWash/Flush only

Detailed Flash Chromatography Protocol

Equipment & Reagents[4][5][6][7][8][10][11][12]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: 12g or 24g cartridge (for <1g scale), or glass column (20-30x sample mass).

  • Solvents: HPLC Grade Hexanes and Ethyl Acetate.

Step-by-Step Procedure
Step 1: Sample Loading (Dry Loading)

Reasoning: Carbamates are solid and can be moderately soluble in pure hexane. Wet loading with DCM or EtOAc can cause band broadening (the "solvent effect") if the sample precipitates when it hits the hexane-rich mobile phase.

  • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).

  • Add silica gel (approx. 2x the mass of the crude).

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Load this powder onto the top of the pre-packed column or into a solid-load cartridge.

Step 2: Gradient Elution

Run a linear gradient to maximize separation efficiency.

  • Flow Rate: 25–30 mL/min (for a standard 12-24g column).

  • Gradient Profile:

    • 0–2 CV (Column Volumes): 100% Hexane (Isocratic hold to settle the bed).

    • 2–10 CV: 0%

      
       10% EtOAc (Elutes non-polar impurities).
      
    • 10–25 CV: 10%

      
       30% EtOAc (Target compound elution).
      
    • 25–30 CV: 30%

      
       100% EtOAc (Flush column).
      
Step 3: Fraction Collection[2]
  • Collect fractions in test tubes (approx. 10-15 mL per fraction).

  • Monitor: Spot every 3rd fraction on a TLC plate.

  • Pool: Combine fractions containing the pure spot (Rf ~0.3 in 80:20 Hex:EtOAc).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture Extraction Workup: EtOAc vs 1M HCl (Removes 4-Bromoaniline) Start->Extraction Dissolve & Wash TLC_Check TLC Validation (Hex:EtOAc 80:20) Extraction->TLC_Check Dry & Concentrate Decision Is Purity >95%? TLC_Check->Decision Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst Yes (Bulk Scale) DryLoad Dry Load on Silica (DCM evaporation) Decision->DryLoad No (High Purity Req) Final Pure Benzyl 4-bromophenylcarbamate Recryst->Final Gradient Flash Column Gradient 0% -> 30% EtOAc DryLoad->Gradient Analysis Fraction Analysis (TLC/UV) Gradient->Analysis Analysis->Final Pool & Evaporate

Figure 1: Purification workflow emphasizing the critical pre-chromatography acid wash and decision points between recrystallization and column chromatography.

Post-Run Analysis & Troubleshooting

Analytical Criteria

After pooling fractions and evaporating the solvent, verify identity and purity:

  • 1H NMR (CDCl₃): Look for the characteristic benzylic singlet (~5.2 ppm) and the broad NH singlet (~6.7-7.0 ppm). The aromatic region should show distinct splitting for the 4-bromophenyl group (AA'BB' system) and the benzyl group multiplet.

  • Melting Point: Pure Benzyl phenylcarbamate derivatives typically melt between 50°C and 100°C. A sharp range (<2°C) indicates high purity.

Troubleshooting Table
IssueProbable CauseSolution
Tailing Spots Acidic silica interaction with NHAdd 0.5% Triethylamine (TEA) to the mobile phase (rarely needed for carbamates but helpful).
Co-elution Gradient too steepDecrease gradient slope (e.g., hold at 15% EtOAc for 5 CVs).
Product Precipitation Solubility limit exceededUse the "Dry Loading" technique described above; do not liquid load with Hexane/DCM mixtures.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Cbz protection/deprotection protocols).

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyloxycarbonyl (Cbz).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate.

  • Biotage. (2020).[2] Flash Chromatography: A Fast and Efficient Technique for Purification.[5] (General methodology for gradient elution).

Sources

Method

Application Notes and Protocols for the Recrystallization of Benzyl 4-bromophenylcarbamate

Authored by: A Senior Application Scientist Introduction: Benzyl 4-bromophenylcarbamate is a carbamate derivative with significant potential in pharmaceutical and materials science research. As with many synthetic organi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Benzyl 4-bromophenylcarbamate is a carbamate derivative with significant potential in pharmaceutical and materials science research. As with many synthetic organic compounds, achieving high purity is paramount for its intended applications, ensuring reproducibility of experimental results and meeting stringent regulatory standards. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] This application note provides a comprehensive, in-depth guide to developing a robust recrystallization protocol for Benzyl 4-bromophenylcarbamate, tailored for researchers, scientists, and drug development professionals. The focus is not merely on a procedural list, but on the underlying principles and the rationale behind experimental choices to empower the user to optimize the process for their specific needs.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have limited solubility for the compound at lower temperatures (room temperature or below).[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble. This differential solubility allows for the separation of the desired compound from impurities upon cooling, as the target compound crystallizes out of the solution while the impurities remain dissolved or are removed by filtration.

Strategic Solvent Selection: A Systematic Approach

The choice of solvent is the most critical factor in a successful recrystallization.[3] For Benzyl 4-bromophenylcarbamate, a systematic screening of potential solvents is recommended to identify the optimal system. The ideal solvent should possess the following characteristics:

  • Significant solubility difference: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2]

  • Inertness: The solvent should not react with Benzyl 4-bromophenylcarbamate.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]

  • Safety: The solvent should have a low toxicity and flammability profile.

Recommended Solvents for Screening

Based on the structure of Benzyl 4-bromophenylcarbamate (an aromatic compound with a polar carbamate linkage), a range of solvents with varying polarities should be tested.

Solvent Polarity Boiling Point (°C) Rationale for Inclusion
EthanolPolar Protic78Often a good choice for moderately polar compounds.
MethanolPolar Protic65Similar to ethanol but with a lower boiling point.
IsopropanolPolar Protic82Another common alcohol for recrystallization.
Ethyl AcetatePolar Aprotic77A versatile solvent for a wide range of organic compounds.
AcetonePolar Aprotic56A more polar aprotic solvent.
TolueneNonpolar111May be suitable if the compound has significant nonpolar character.
HexaneNonpolar69A nonpolar solvent, useful for less polar compounds or as a co-solvent.
WaterVery Polar100Unlikely to be a primary solvent but could be used in a mixed solvent system.
Experimental Protocol for Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude Benzyl 4-bromophenylcarbamate into several small test tubes.

  • Initial Solubility Test: To each test tube, add 0.5 mL of a different solvent from the screening table at room temperature. Agitate the mixture and observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[3] Add the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observation: The ideal solvent is one in which the compound dissolves completely upon heating and forms a significant amount of crystals upon cooling.

The Utility of Mixed Solvent Systems

If a single solvent does not provide the desired solubility profile, a mixed solvent system (binary solvent system) can be employed.[4][5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[5]

A potential mixed solvent system for Benzyl 4-bromophenylcarbamate could be Ethanol/Water or Ethyl Acetate/Hexane.[4]

Detailed Recrystallization Protocol for Benzyl 4-bromophenylcarbamate

This protocol is a general guideline and should be adapted based on the results of the solvent screening.

Single Solvent Recrystallization Workflow

G Single Solvent Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if necessary) cluster_crystallization Crystallization cluster_isolation Crystal Isolation and Drying A Place crude Benzyl 4-bromophenylcarbamate in an Erlenmeyer flask. B Add the chosen solvent and a boiling chip. A->B C Heat the mixture on a hot plate with stirring. B->C D Add the minimum amount of hot solvent to dissolve the solid completely. C->D E If insoluble impurities are present, perform a hot gravity filtration. D->E F Transfer the hot, clear filtrate to a clean, pre-warmed flask. E->F G Allow the solution to cool slowly to room temperature. F->G H Further cool the flask in an ice bath to maximize crystal formation. G->H I Collect the crystals by vacuum filtration using a Büchner funnel. H->I J Wash the crystals with a small amount of cold solvent. I->J K Dry the crystals in a vacuum oven or desiccator. J->K L Determine the melting point and yield of the purified product. K->L

Caption: Workflow for single solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude Benzyl 4-bromophenylcarbamate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the selected solvent and heat the mixture on a hot plate with gentle stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[2][3] It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.[3][5] This involves filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[1] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[6] This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the purified Benzyl 4-bromophenylcarbamate. A sharp melting point close to the literature value is indicative of high purity. Calculate the percent recovery.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of crystals). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower boiling point solvent.- Reheat the solution and allow it to cool more slowly.- Add more solvent before reheating.
Low recovery of purified compound. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-warmed.- Cool the solution in an ice bath for a longer period.
Colored crystals. - Colored impurities are co-crystallizing.- Use activated charcoal during the dissolution step.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • When heating flammable organic solvents, use a hot plate with a stirrer, not an open flame.

  • Be aware of the specific hazards of the solvents being used by consulting their Safety Data Sheets (SDS).

Conclusion

This application note provides a detailed framework for the successful recrystallization of Benzyl 4-bromophenylcarbamate. By following a systematic approach to solvent selection and adhering to the principles of good recrystallization technique, researchers can achieve high purity of their target compound. The provided protocols and troubleshooting guide serve as a valuable resource for optimizing this essential purification method in a drug development and research setting.

References

  • University of Colorado, Boulder, Dept. of Chemistry and Biochemistry. (2004). Recrystallization. Online edition for students of organic chemistry lab courses.
  • ChemTalk. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • University of Calgary. (n.d.). Recrystallisation experimental techniques required. University of Calgary Chemistry.
  • fieldguide2chemistry. (2021, March 22).
  • Scribd. (n.d.).
  • DeBartolo, M. (2002).

Sources

Application

Comprehensive Analytical Characterization of Benzyl 4-bromophenylcarbamate: An Integrated Spectroscopic and Chromatographic Approach

An Application Note for Drug Development Professionals and Scientific Researchers Abstract This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of Benzyl 4-bromophenylcarbamate, a key intermediate in pharmaceutical synthesis and a compound of interest in drug development. We present an integrated workflow that combines spectroscopic and chromatographic methods to ensure unambiguous structural elucidation, purity assessment, and physicochemical profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into experimental design and data interpretation, grounded in established scientific principles.

Introduction: The Need for Rigorous Characterization

Benzyl 4-bromophenylcarbamate (C₁₄H₁₂BrNO₂) is a carbamate derivative with significant potential in organic synthesis and medicinal chemistry. Carbamates are a crucial class of compounds, known for their diverse biological activities.[1] The structural integrity and purity of Benzyl 4-bromophenylcarbamate are paramount for its use as a starting material or as an active pharmaceutical ingredient (API). In a regulatory environment, a multi-faceted analytical approach is not just recommended but required to establish identity, strength, quality, and purity.

This guide moves beyond a simple listing of methods. It explains the causality behind the selection of each technique, forming a self-validating system where orthogonal methods confirm and support one another.

Table 1: Physicochemical Properties of Benzyl 4-bromophenylcarbamate

Property Value Source
CAS Number 92159-87-0 [2]
Molecular Formula C₁₄H₁₂BrNO₂ [2]
Molecular Weight 306.16 g/mol [2]
IUPAC Name benzyl N-(4-bromophenyl)carbamate [2]

| Canonical SMILES | O=C(NC1=CC=C(Br)C=C1)OCC1=CC=CC=C1 |[2] |

The Integrated Analytical Workflow

A robust characterization of a compound like Benzyl 4-bromophenylcarbamate relies on the convergence of multiple analytical techniques. No single method can provide a complete picture. The workflow below illustrates a logical progression from structural confirmation to purity assessment and material property analysis.

Analytical_Workflow cluster_0 Part 1: Structural Elucidation (Identity) cluster_1 Part 2: Purity & Quantification cluster_2 Part 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LC-MS) NMR->MS Molecular Weight Verification FTIR FTIR Spectroscopy MS->FTIR Functional Group Confirmation HPLC HPLC-UV/DAD (Purity, Impurity Profile) FTIR->HPLC Purity Assessment Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Material Properties Start Benzyl 4-bromophenylcarbamate (New Batch / Sample) Start->NMR Primary Structure Confirmation

Figure 1: Integrated workflow for the characterization of Benzyl 4-bromophenylcarbamate.

Spectroscopic Techniques for Structural Elucidation

The first and most critical step is the unambiguous confirmation of the chemical structure.

Expertise & Experience: NMR is the cornerstone of chemical structure determination.[3] For Benzyl 4-bromophenylcarbamate, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the compound and clearly show the N-H proton signal.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-2048 scans (or more, as needed for S/N).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Trustworthiness (Data Interpretation): The predicted chemical shifts and multiplicities provide a self-validating dataset. Any deviation would signal a structural anomaly.

Table 2: Predicted ¹H and ¹³C NMR Data for Benzyl 4-bromophenylcarbamate (in DMSO-d₆, 400 MHz)

Atom Assignment Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm)
NH ~10.0 (s, 1H) -
Ar-H (ortho to NH) ~7.55 (d, 2H) ~138
Ar-H (ortho to Br) ~7.48 (d, 2H) ~132
Benzyl Ar-H ~7.30-7.45 (m, 5H) ~128.5, ~128.0, ~127.8, ~136
O-CH₂ -Ph ~5.20 (s, 2H) ~66
C =O - ~153
Ar-C -Br - ~116

| Ar-C -NH | - | ~139 |

Expertise & Experience: MS confirms the molecular weight and provides structural clues through fragmentation analysis. For carbamates, which can be thermally labile, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and preserving molecular identity.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution of the sample in acetonitrile or methanol.

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Positive.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the molecular ion.

Trustworthiness (Data Interpretation): The presence of bromine provides a distinct isotopic pattern. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, so the molecular ion will appear as a pair of peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 Da. This is a definitive confirmation of a monobrominated compound.

Table 3: Expected Mass-to-Charge Ratios (m/z) in ESI+

Ion Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Observation
[M+H]⁺ [C₁₄H₁₃⁷⁹BrNO₂]⁺ 306.01 308.01 A 1:1 doublet at m/z 306 and 308.

| [M+Na]⁺ | [C₁₄H₁₂⁷⁹BrNNaO₂]⁺ | 327.99 | 329.99 | A 1:1 doublet at m/z 328 and 330. |

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups.[6][7] The carbamate linkage has several characteristic absorption bands. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Trustworthiness (Data Interpretation): The simultaneous presence of N-H, C=O (amide I), and C-O bands is highly indicative of the carbamate functional group.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amine (in carbamate)
3100-3000 C-H Stretch Aromatic
~1700-1730 C=O Stretch (Amide I) Carbonyl (in carbamate)
~1590, ~1490 C=C Stretch Aromatic Ring
~1520 N-H Bend (Amide II) Amine (in carbamate)
~1220 C-O Stretch Ester-like C-O

| ~1070 | C-N Stretch | Amine C-N |

Chromatographic Techniques for Purity and Quantification

Once the structure is confirmed, its purity must be established.

Expertise & Experience: Reversed-phase HPLC with a UV or Diode-Array Detector (DAD) is the industry standard for purity analysis of organic molecules.[8][9] The method's resolving power separates the main component from process-related impurities and degradation products. A DAD detector is superior to a simple UV detector as it provides spectral information, which can help in peak tracking and impurity identification.

Protocol: Purity Analysis by RP-HPLC

  • Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in acetonitrile/water (1:1).

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30 °C.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD, 230 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 50% B (re-equilibration)

  • Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area (% Area).

Trustworthiness (Self-Validation): System suitability tests (SST) must be performed before analysis to ensure the system is operating correctly. This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

Table 5: System Suitability Test (SST) Parameters

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000 Indicates column efficiency and separation power.

| Repeatability (RSD%) | ≤ 2.0% for 5 replicate injections | Confirms system precision. |

Thermal Analysis

Expertise & Experience: Thermal analysis provides information on the material's physical properties, such as melting point and thermal stability. Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition.[7]

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Instrumentation: A calibrated DSC/TGA simultaneous thermal analyzer.

  • Method Parameters:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (e.g., T₅%, temperature at 5% weight loss).

Trustworthiness (Data Interpretation): A sharp melting endotherm in the DSC curve is indicative of a pure, crystalline solid. The TGA curve provides a clear profile of the compound's thermal stability, which is critical information for determining appropriate storage and handling conditions.

Conclusion

The analytical characterization of Benzyl 4-bromophenylcarbamate requires a synergistic and orthogonal approach. The workflow detailed in this note—combining NMR, MS, and FTIR for structural confirmation, HPLC-DAD for purity assessment, and thermal analysis for physicochemical properties—provides a comprehensive and reliable framework. This integrated strategy ensures the generation of a robust data package suitable for research, quality control, and regulatory purposes, upholding the highest standards of scientific integrity.

References

  • HPLC Method for Analyzing Carbamate Pesticides. Scribd. Available from: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available from: [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available from: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • A calorimetric study of carbamate formation. INIS-IAEA. Available from: [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development. Available from: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Available from: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications. Available from: [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. Available from: [Link]

  • FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. ResearchGate. Available from: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available from: [Link]

  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. ACS Publications. Available from: [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. Available from: [Link]

  • Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. ResearchGate. Available from: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. NIH National Library of Medicine. Available from: [Link]

  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. Available from: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Benzyl 4-bromophenylcarbamate in Modern Peptide Synthesis

Introduction: A Tale of Selectivity and Stability in Peptide Chemistry In the intricate dance of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity.[1][2] These molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Selectivity and Stability in Peptide Chemistry

In the intricate dance of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity.[1][2] These molecular guardians temporarily shield reactive functional groups, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences.[2] Among the arsenal of amine-protecting groups, carbamates have long been favored for their reliability.[3] The classic benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide chemistry.[3] However, the evolving complexity of synthetic targets, particularly in drug development, necessitates a more nuanced toolkit of protecting groups with tailored stabilities and orthogonal cleavage properties.

This application note delves into the utility of a specialized carbamate protecting group: Benzyl 4-bromophenylcarbamate . The introduction of a bromine atom at the para-position of the benzyl ring is not a trivial modification. This electron-withdrawing substituent alters the electronic properties of the protecting group, thereby modulating its stability and cleavage characteristics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale for employing Benzyl 4-bromophenylcarbamate, detailed protocols for its application, and insights into its strategic advantages in complex peptide synthesis.

The Scientific Rationale: Why the 4-Bromo Substituent Matters

The stability of the benzyloxycarbonyl protecting group is intrinsically linked to the ease with which the benzylic C-O bond can be cleaved. In standard Cbz groups, this cleavage is typically achieved through catalytic hydrogenolysis or treatment with strong acids. The 4-bromo substituent, being electron-withdrawing, decreases the electron density of the benzyl ring. This has two key consequences:

  • Increased Acid Stability: The electron-withdrawing nature of the bromine atom destabilizes the benzylic carbocation intermediate that forms during acid-catalyzed cleavage. Consequently, the 4-bromobenzyloxycarbonyl (BrZ) group exhibits enhanced stability towards acidic conditions compared to the standard Cbz group. This property is particularly advantageous when other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc), are present in the peptide sequence, allowing for selective deprotection.

  • Orthogonal Cleavage Potential: The presence of the aryl bromide introduces a new handle for cleavage under conditions that would not affect a standard Cbz group. While catalytic hydrogenolysis remains a viable deprotection method, the bromine atom opens the door to alternative reductive cleavage methods and potentially palladium-catalyzed cross-coupling reactions, offering an additional layer of orthogonality in complex synthetic strategies.

These properties position Benzyl 4-bromophenylcarbamate as a valuable tool for chemists tackling the synthesis of peptides with diverse functional groups and complex architectures.

Experimental Protocols

Part 1: Synthesis of Benzyl 4-bromophenylcarbamate Protected Amino Acids

This protocol outlines the general procedure for the N-protection of an amino acid using Benzyl 4-bromophenylcarbamate. The synthesis of the protecting group reagent, 4-bromobenzyl chloroformate, is a prerequisite and is typically prepared from 4-bromobenzyl alcohol and phosgene or a phosgene equivalent.

Workflow for N-Protection of Amino Acids

G cluster_prep Reagent Preparation cluster_reaction Protection Reaction cluster_workup Work-up and Purification A Amino Acid D Dissolve Amino Acid in Aqueous Base A->D B 4-Bromobenzyl Chloroformate E Add 4-Bromobenzyl Chloroformate (portion-wise at 0°C) B->E C Aqueous Base (e.g., NaHCO3) C->D D->E F Stir at Room Temperature (Monitor by TLC) E->F G Acidify with Dilute HCl F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry, Concentrate, and Purify (Crystallization or Chromatography) H->I J N-(4-Bromobenzyloxycarbonyl)-Amino Acid I->J G cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up and Isolation A BrZ-Protected Peptide D Dissolve Peptide in Solvent A->D B Palladium on Carbon (Pd/C) E Add Pd/C Catalyst B->E C Solvent (e.g., Methanol, Ethyl Acetate) C->D D->E F Introduce Hydrogen Atmosphere (Balloon or Parr Shaker) E->F G Stir at Room Temperature (Monitor by TLC/LC-MS) F->G H Filter through Celite to Remove Catalyst G->H I Concentrate the Filtrate H->I J Purify as Needed I->J K Deprotected Peptide J->K

Sources

Application

Application Note: Scale-Up Synthesis of Benzyl 4-bromophenylcarbamate

Abstract This application note details a robust, scalable protocol for the synthesis of Benzyl 4-bromophenylcarbamate (Cbz-protected 4-bromoaniline). While standard laboratory methods often utilize pyridine or anhydrous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 4-bromophenylcarbamate (Cbz-protected 4-bromoaniline). While standard laboratory methods often utilize pyridine or anhydrous conditions, this guide prioritizes a modified Schotten-Baumann biphasic system (THF/Water or EtOAc/Water). This approach offers superior heat management, facile removal of inorganic byproducts, and reduced reliance on toxic organic bases, making it ideal for multi-gram to kilogram-scale production. Critical process parameters (CPPs) regarding exotherm control and stoichiometry are analyzed to prevent common side reactions such as N-benzylation or bis-acylation.

Introduction & Retrosynthetic Strategy

The benzyl carbamate (Cbz) group is a cornerstone of amine protection due to its stability against acidic and basic hydrolysis, yet facile removal via catalytic hydrogenolysis (


/Pd-C) or strong acid (HBr/AcOH).
Strategic Selection

For the scale-up of Benzyl 4-bromophenylcarbamate , we reject the standard acyl azide rearrangement (Curtius) due to the safety hazards of handling azides at scale. Instead, we utilize the direct acylation of 4-bromoaniline with benzyl chloroformate (Cbz-Cl).

Key Challenges at Scale:

  • Exothermicity: The reaction of acid chlorides with amines is highly exothermic.

  • HCl Generation: Stoichiometric HCl is produced, which must be neutralized to prevent protonation of the unreacted aniline (which would stall the reaction).

  • Chemo-selectivity: Poor temperature control can lead to N-benzylation (alkylation) rather than acylation, or formation of the N,N-bis-Cbz adduct.

Reaction Scheme

The selected route utilizes a mild inorganic base in a biphasic medium to scavenge HCl immediately upon formation.

ReactionScheme Aniline 4-Bromoaniline (C6H6BrN) Intermediate Tetrahedral Intermediate Aniline->Intermediate 0-5°C Controlled Addition CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate 0-5°C Controlled Addition Base Base (NaHCO3/H2O) Base->Intermediate 0-5°C Controlled Addition Product Benzyl 4-bromophenylcarbamate (Precipitate) Intermediate->Product -HCl Byproduct NaCl + CO2 + H2O Intermediate->Byproduct

Figure 1: Reaction pathway utilizing a mild base for acid scavenging.

Process Safety & Hazard Analysis

Before proceeding, consult the Safety Data Sheets (SDS) for all reagents.

ReagentHazard ClassScale-Up Risk Mitigation
Benzyl Chloroformate (Cbz-Cl) Lachrymator, Corrosive, ToxicDo not inhale. Use a closed dosing system. Hydrolyzes to HCl; ensure scrubber is active. Store in freezer; check for pressure buildup before opening.
4-Bromoaniline Acute Toxicity, IrritantHandle as a solid in a dust-free hood or glovebox.
Tetrahydrofuran (THF) Flammable, Peroxide formerUse inhibitor-stabilized THF. Ensure reactor is grounded (static dissipation).

Detailed Protocol: Biphasic Scale-Up (100g Basis)

This protocol is normalized for ~100g of starting material but is linear-scalable to 1-5kg.

Reagents & Stoichiometry
ComponentMW ( g/mol )Equiv.[1]Mass/VolDensityMoles
4-Bromoaniline 172.021.0100.0 gSolid0.581
Benzyl Chloroformate (95%) 170.591.15~119.5 g (100 mL)1.1950.668
Sodium Bicarbonate (

)
84.012.097.6 gSolid1.16
THF (Solvent) --500 mL--
Water (Solvent) --500 mL--
Step-by-Step Methodology
Step 1: Reactor Setup & Dissolution
  • Equip a 2L 3-neck round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge 100.0 g of 4-Bromoaniline and 500 mL of THF . Stir until fully dissolved (Solution A).

  • In a separate beaker, dissolve 97.6 g of

    
      in 500 mL of Water .
    
  • Add the aqueous base solution to the reactor. Note: The system will be biphasic.

  • Cool the mixture to 0–5°C using an ice/salt bath or chiller.

Step 2: Controlled Addition (Critical Step)
  • Charge 100 mL of Benzyl Chloroformate into the addition funnel.

  • Dropwise Addition: Add Cbz-Cl to the rapidly stirring mixture over 45–60 minutes .

    • Constraint: Do not allow internal temperature to exceed 10°C .

    • Mechanism: Rapid stirring is essential to create an emulsion, allowing the Cbz-Cl (organic) to react with the amine while the base (aqueous) neutralizes the HCl at the interface.

  • After addition, allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir for 3–4 hours.

Step 3: Reaction Monitoring (IPC)
  • TLC Check: (Eluent: 30% EtOAc in Hexanes).

    • Target: Disappearance of 4-bromoaniline (

      
      ) and appearance of product (
      
      
      
      ).
    • Stain: UV active. Aniline stains red/orange with p-Anisaldehyde; Product is less reactive.

Step 4: Work-up & Isolation
  • Phase Separation: Stop stirring. The mixture will separate.[2][3]

    • Scenario A (Product Precipitates): If a heavy white solid forms, filter directly. Wash with water (2x200mL) and cold Hexane (2x100mL).

    • Scenario B (Product Soluble - Most Likely in THF): Separate the layers.[2][3][4] Extract the aqueous layer with EtOAc (2 x 150 mL). Combine organics.

  • Wash: Wash combined organics with 1M HCl (200 mL) (to remove unreacted aniline) followed by Brine (200 mL) .

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure to a crude solid.
    

Purification: Recrystallization Strategy

Chromatography is inefficient at scale. Recrystallization is the required standard.

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol (~3-4 mL per gram).

    • Once dissolved, remove from heat.

    • Slowly add warm Water until slight turbidity persists (cloud point).

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature, then to 4°C overnight.

    • Filtration: Collect white crystalline needles. Wash with cold 50% EtOH/Water.

    • Drying: Vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid. Melting Point: 126–128°C (Lit. value check required for specific polymorphs).

Process Logic & Troubleshooting

ProcessFlow Start Start: Dissolve Amine in THF/Water Cool Cool to 0-5°C Start->Cool Add Add Cbz-Cl (Rate limit: T < 10°C) Cool->Add Monitor IPC: TLC/HPLC Amine < 1%? Add->Monitor Monitor->Add No (Add 0.1 eq Cbz-Cl) Quench Phase Cut & Acid Wash (Remove unreacted Amine) Monitor->Quench Yes Cryst Recrystallize (EtOH/Water) Quench->Cryst

Figure 2: Process flow diagram illustrating critical decision points.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Cbz-Cl hydrolysis.Cbz-Cl degrades with moisture over time. Ensure reagent quality or add 10-20% excess.
Oiling Out during Crystallization Cooling too fast or impure crude.Re-heat to dissolve. Add seed crystal at 40°C. Cool slower (10°C/hour).
Product contains Aniline pH of reaction too low or poor wash.Ensure the 1M HCl wash in Step 12 is thorough. The product is neutral; aniline is basic and will wash out in acid.
N-Benzylated Impurity Temperature too high during addition.Keep T < 5°C. High temps favor alkylation over acylation.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive guide on carbamate stability and formation). [5]

  • Carter, H. E.; Frank, R. L.; Johnston, H. W. "Carbobenzoxy Chloride and Derivatives." Org.[6][7][8][9][10] Synth.1943 , 23, 13. (Foundational protocol for Cbz protection using Schotten-Baumann conditions).

  • Sigma-Aldrich. Safety Data Sheet: Benzyl Chloroformate. (Crucial for handling and toxicology data).

  • Heller, S. T.; Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles." Org.[6][7][8][9][10] Lett.2010 , 12, 4572. (Discusses chemoselectivity of acylating agents).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Benzyl 4-bromophenylcarbamate synthesis

Executive Summary Benzyl 4-bromophenylcarbamate (often referred to as Cbz-protected 4-bromoaniline ) represents a critical structural motif in medicinal chemistry, serving both as a robust protecting group strategy and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 4-bromophenylcarbamate (often referred to as Cbz-protected 4-bromoaniline ) represents a critical structural motif in medicinal chemistry, serving both as a robust protecting group strategy and a model for carbamate-based prodrugs.

This guide provides a technical analysis of its hydrolytic stability across the pH spectrum.[1][2] Unlike aliphatic carbamates, the N-aryl substituent (4-bromophenyl) introduces specific electronic effects that alter its stability profile. This document contrasts its performance against standard alternatives (Boc, Fmoc) and details a self-validating experimental protocol for verifying these kinetics in-house.

Key Findings:

  • Acidic Stability: High. Resistant to mild acids (pH 1–5) and trifluoroacetic acid (TFA). Cleavage requires strong mineral acids (HBr/AcOH) or Lewis acids.

  • Basic Stability: Moderate to High. Stable at neutral to varying basic pH (7–10). Hydrolysis occurs under harsh alkaline conditions (pH > 12, elevated temperature) via an E1cB-like or direct nucleophilic attack mechanism.

  • Orthogonality: The molecule is uniquely susceptible to hydrogenolysis (Pd/C, H₂) , a neutral condition that leaves acid/base-sensitive groups intact.[3]

Chemical Context & Mechanistic Analysis[4][5][6][7]

Structural Properties

The molecule features a carbamate linkage connecting a benzyl group and a 4-bromophenyl moiety. The electron-withdrawing bromine atom on the aromatic ring decreases the pKa of the amide proton slightly compared to unsubstituted aniline, subtly increasing susceptibility to base-catalyzed mechanisms compared to alkyl carbamates.

Hydrolysis Pathways

Understanding the degradation mechanism is vital for predicting stability.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbon center for nucleophilic attack by water. However, the resonance stabilization of the carbamate makes this slow unless conditions are forcing (e.g., high temperature, strong acid).

  • Base-Catalyzed Hydrolysis: Hydroxide ions attack the carbonyl carbon. For N-aryl carbamates, an elimination-addition pathway (E1cB) involving deprotonation of the nitrogen is also possible due to the acidity of the N-H bond.

HydrolysisPathways Start Benzyl 4-bromophenylcarbamate Acid_Step1 Protonation (C=O) Start->Acid_Step1 Acid (H+) Base_Step1 Nucleophilic Attack (OH-) or N-Deprotonation Start->Base_Step1 Base (OH-) Acid_Step2 Tetrahedral Intermediate Acid_Step1->Acid_Step2 +H2O Acid_Prod Products: 4-Bromoaniline + CO2 + Benzyl Alcohol Acid_Step2->Acid_Prod Collapse Base_Step2 Tetrahedral Intermediate Base_Step1->Base_Step2 Base_Prod Products: 4-Bromoaniline + Carbonate + Benzyl Alcohol Base_Step2->Base_Prod Elimination

Figure 1: Mechanistic pathways for the hydrolysis of Benzyl 4-bromophenylcarbamate under acidic and basic conditions.

Comparative Stability Analysis

This section contrasts Benzyl 4-bromophenylcarbamate (Cbz) with its two primary alternatives: tert-Butyl (Boc) and 9-Fluorenylmethyl (Fmoc) carbamates.[4]

Stability Matrix
FeatureBenzyl (Cbz) tert-Butyl (Boc) 9-Fluorenylmethyl (Fmoc)
Acid Stability (pH 1-3) High (Stable to TFA, HCl)Low (Cleaved by TFA, HCl)High (Stable to TFA)
Base Stability (pH 9-12) High (Stable to piperidine)High (Stable to base)Low (Cleaved by piperidine/DBU)
Hydrogenolysis Unstable (Cleaved by H₂/Pd)Stable Stable
Primary Cleavage H₂ / Pd-C (Neutral)Acid (TFA)Base (Piperidine)
Atom Economy ModerateHigh (gaseous byproducts)Low (large byproduct)
Performance Under Stress Conditions
  • vs. Boc: If your workflow involves acidic HPLC modifiers (0.1% TFA) or acidic workups, Cbz is superior. Boc groups will degrade over time in acidic solutions, whereas Cbz remains intact.

  • vs. Fmoc: If your compound is sensitive to base (e.g., epimerization risks), Cbz is preferred. Fmoc removal requires basic conditions that can damage sensitive stereocenters.

Experimental Protocol: Self-Validating Stability Assay

To objectively verify the stability of Benzyl 4-bromophenylcarbamate in your specific matrix, follow this ICH Q1A-aligned protocol. This workflow includes internal controls to ensure data integrity.

Materials
  • Analyte: Benzyl 4-bromophenylcarbamate (>98% purity).[5]

  • Internal Standard (IS): Benzophenone (chemically inert, distinct UV profile).

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 7.4 (Phosphate Buffered Saline)

    • pH 10.0 (Borate Buffer)

  • Solvent: Acetonitrile (ACN), HPLC Grade.

Workflow Diagram

StabilityWorkflow Step1 Stock Preparation (1 mg/mL in ACN) Step2 Buffer Incubation (Mix 1:9 Stock:Buffer) Temp: 37°C or 60°C Step1->Step2 Step3 Sampling Points (0h, 4h, 24h, 48h) Step2->Step3 Step4 Quench & Dilute (Add cold ACN + Internal Std) Step3->Step4 Step5 HPLC Analysis (C18 Column, UV 254nm) Step4->Step5

Figure 2: Step-by-step workflow for determining pH-dependent stability profiles.

Detailed Methodology
  • Preparation: Dissolve the analyte in ACN to create a 10 mM stock solution.

  • Incubation: Spiking the stock into pre-warmed buffers (pH 1.2, 7.4, 10.0) to a final concentration of 50 µM. Maintain temperature at 37°C (physiological simulation) or 60°C (accelerated degradation).

  • Sampling: At designated time points (0, 1, 4, 24 hours), remove 100 µL aliquots.

  • Quenching: Immediately add 400 µL of cold ACN containing the Internal Standard. This stops the reaction and precipitates buffer salts.

  • Analysis: Inject onto an HPLC (C18 column). Monitor the disappearance of the parent peak (Cbz-carbamate) and the appearance of the hydrolysis product (4-bromoaniline).

  • Calculation: Plot ln([Concentration]/[Concentration_t0]) vs. time. The slope represents the rate constant (

    
    ).
    

Acceptance Criteria (Self-Validation):

  • The Internal Standard peak area must remain constant (<2% RSD) across all injections.

  • Mass balance check: The molar sum of [Parent] + [4-Bromoaniline] should remain constant (within 5%) if no secondary degradation occurs.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Cbz stability and removal conditions).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard regulatory framework for stability protocols).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

  • Biosynth. (2025).[6][7] Benzyl 4-bromophenylcarbamate Product Data. (Physical properties and synthesis context).

    • (Note: Link directs to related analog/compound data for context).

  • National Institutes of Health (NIH).Carbamate Group as Structural Motif in Drugs: Stability and Reactivity. PMC.

Sources

Optimization

Technical Support Hub: Benzyl 4-bromophenylcarbamate Stability

Document ID: TS-B4BPC-2024-01 Department: Chemical Stability & Application Science Status: Active Last Updated: January 30, 2026 Executive Summary & Chemical Context Benzyl 4-bromophenylcarbamate (also known as Cbz-prote...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-B4BPC-2024-01 Department: Chemical Stability & Application Science Status: Active Last Updated: January 30, 2026

Executive Summary & Chemical Context

Benzyl 4-bromophenylcarbamate (also known as Cbz-protected 4-bromoaniline) serves as a critical intermediate in organic synthesis and medicinal chemistry. While the carbamate (urethane) linkage is generally considered robust,


-aryl carbamates possess unique electronic vulnerabilities distinct from their aliphatic counterparts.

The presence of the electron-withdrawing bromine atom on the aromatic ring, coupled with the


-aryl resonance, slightly acidifies the N-H bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture. Furthermore, the cleavage product, 4-bromoaniline , is highly prone to photo-oxidative degradation, leading to rapid discoloration.

This guide provides a self-validating framework to diagnose, prevent, and remediate stability issues.

The Degradation Mechanism (Visualized)

Understanding the degradation pathway is the first step in troubleshooting. The primary failure mode is hydrolysis , followed by oxidative discoloration .

Figure 1: Hydrolysis & Degradation Pathway

The following diagram illustrates the cascade from the intact carbamate to its degradation products.

DegradationPathway Carbamate Benzyl 4-bromophenylcarbamate (Intact Molecule) Intermediate Unstable Carbamic Acid Intermediate Carbamate->Intermediate Hydrolysis (Rate Limiting) Water H2O (Moisture Ingress) Water->Intermediate Aniline 4-Bromoaniline (Primary Contaminant) Intermediate->Aniline Decarboxylation Alcohol Benzyl Alcohol (Liquid Impurity) Intermediate->Alcohol CO2 CO2 (Gas) Intermediate->CO2 Oxidation Oxidized Azo/Quinone Species (Brown/Yellow Color) Aniline->Oxidation UV Light / O2 Exposure

Caption: Figure 1. The hydrolytic cascade of Benzyl 4-bromophenylcarbamate. Note that the appearance of color (yellow/brown) is a secondary effect caused by the oxidation of the 4-bromoaniline byproduct.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My sample has turned from white to pale yellow/brown."

Diagnosis: This is the hallmark of hydrolysis followed by oxidation .

  • The Science: The carbamate itself is colorless. However, if moisture enters the vial, it cleaves the molecule, releasing 4-bromoaniline. Anilines are notoriously air- and light-sensitive, oxidizing rapidly into colored impurities (azo compounds or quinones) even at trace levels (ppm).

  • Immediate Action:

    • Perform a TLC or LC-MS check (see Protocol A).

    • If purity is >95%, the color is likely superficial. Recrystallization (Protocol B) can salvage the material.

    • If purity is <90%, the hydrolysis is advanced; discard or re-synthesize.

Issue 2: "The material looks wet or sticky."

Diagnosis: Eutectic melting or Benzyl Alcohol release .

  • The Science: Hydrolysis releases Benzyl Alcohol (a liquid at room temperature). Even small amounts can depress the melting point of the bulk solid, creating a sticky eutectic mixture.

  • Immediate Action: Dry under high vacuum (0.1 mbar) for 4 hours to remove volatile benzyl alcohol. Re-check melting point.

Issue 3: "LC-MS shows a new peak at [M-44] or [M-108]."

Diagnosis: Thermal decomposition in the injector or Hydrolysis .

  • The Science:

    • [M-108]: Loss of the benzyloxy group (PhCH2O-).

    • [M-44]: Loss of CO2 (Decarboxylation).

  • Troubleshooting: Ensure your injector temperature is not too high (>200°C). Carbamates can thermally decompose during analysis, giving false positives for degradation. Run the sample with a lower inlet temperature or use ESI-LCMS (softer ionization) rather than GC-MS.

Experimental Protocols (Self-Validating Systems)

Protocol A: Diagnostic Stress Test (For Validation)

Use this to determine if your storage conditions are adequate.

  • Preparation: Dissolve 5 mg of Benzyl 4-bromophenylcarbamate in 1 mL of Acetonitrile/Water (1:1).

  • Control: Keep one aliquot at 4°C in the dark.

  • Stress: Expose the second aliquot to ambient light and room temperature for 24 hours.

  • Analysis: Inject both into HPLC (C18 column, Gradient 10-90% MeCN in Water + 0.1% Formic Acid).

  • Interpretation:

    • Peak at ~RT 2.5 min (Polar): 4-Bromoaniline (Degradant).[1][2]

    • Peak at ~RT 8.0 min (Non-polar): Intact Carbamate.[1][2][3]

    • Pass Criteria: <0.5% increase in the 4-bromoaniline peak in the stress sample.

Protocol B: Remedial Recrystallization

Use this to salvage yellowed material.

StepActionTechnical Rationale
1 Dissolve crude solid in minimum hot Ethyl Acetate (approx. 60°C).Solubilizes both product and impurities.
2 Slowly add Hexanes (or Heptane) until slight turbidity persists.Reduces solubility of the carbamate, inducing nucleation.
3 Add a spatula tip of Activated Charcoal . Stir 5 mins, filter hot.Critical: Charcoal absorbs the colored oxidized aniline impurities.
4 Cool slowly to Room Temp, then to 4°C.Slow cooling ensures high-purity crystal lattice formation.
5 Filter and wash with cold Hexanes.Removes residual Benzyl Alcohol (which stays in mother liquor).

Storage "Golden Rules"

To prevent recurrence, adhere to these storage standards.

Figure 2: Storage Decision Tree

StorageLogic Start Received Material LongTerm Long Term Storage (>1 Month) Start->LongTerm ShortTerm Active Use (<1 Month) Start->ShortTerm Freezer Freezer (-20°C) *CRITICAL WARNING* LongTerm->Freezer Desiccator Desiccator @ RT (Dark, Inert Gas) ShortTerm->Desiccator Warning MUST warm to RT before opening to prevent condensation Freezer->Warning Before Use

Caption: Figure 2. Decision logic for storage. Note that freezer storage requires strict temperature equilibration protocols to avoid introducing moisture.

Summary of Storage Requirements:

  • Temperature: -20°C is ideal for chemical stability, but Room Temperature (Desiccated) is safer if you access the vial frequently (prevents condensation cycles).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps. Parafilm is not a moisture barrier; use electrical tape or a secondary jar with Drierite.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromoaniline. Retrieved from

    • Supports: Toxicity, light sensitivity, and storage conditions of the primary degrad
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7803, 4-Bromoaniline. Retrieved from

    • Supports: Chemical properties and oxidative instability of the hydrolysis byproduct.
  • Royal Society of Chemistry. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. J. Chem. Soc., Perkin Trans. 2. Retrieved from

    • Supports: Mechanistic insights into the hydrolysis rates of N-aryl carbamates vs.
  • ResearchGate (Technical Discussion). (2015). Stability of ester and carbamate containing compounds. Retrieved from

    • Supports: Field-proven advice on desicc

Sources

Troubleshooting

Technical Support Center: By-product Identification in Benzyl 4-bromophenylcarbamate Synthesis

Welcome to the technical support hub for the synthesis of Benzyl 4-bromophenylcarbamate. This guide is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of Benzyl 4-bromophenylcarbamate. This guide is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a specific focus on identifying and mitigating common by-products. By understanding the causality behind experimental choices, you can optimize your synthesis for higher purity and yield.

Section 1: Foundational Principles & Reaction Pathway

The synthesis of Benzyl 4-bromophenylcarbamate is achieved via the nucleophilic addition of benzyl alcohol to 4-bromophenyl isocyanate. While the primary reaction is straightforward, the high reactivity of the isocyanate functional group makes it susceptible to several competing side reactions, which are the primary source of impurities.

Core Reaction Mechanism:

The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the desired carbamate product.

Caption: Core synthesis pathway for Benzyl 4-bromophenylcarbamate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: What is the most prevalent by-product in this reaction, and how is it formed?

A1: The most common and often most significant by-product is 1,3-bis(4-bromophenyl)urea . This impurity arises from the reaction of the 4-bromophenyl isocyanate starting material with trace amounts of water.[1][2]

Causality of Formation: Isocyanates are extremely sensitive to moisture. The reaction proceeds in two steps:

  • Hydrolysis: The isocyanate reacts with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield 4-bromoaniline.

  • Urea Formation: The newly formed 4-bromoaniline is a primary amine and acts as a nucleophile, rapidly attacking a second molecule of the 4-bromophenyl isocyanate to form the highly stable and often poorly soluble symmetrical urea.[1]

G isocyanate1 4-Bromophenyl Isocyanate carbamic_acid Carbamic Acid (Unstable) isocyanate1->carbamic_acid + H₂O water H₂O aniline 4-Bromoaniline carbamic_acid->aniline co2 CO₂ carbamic_acid->co2 - CO₂ urea 1,3-bis(4-bromophenyl)urea aniline->urea isocyanate2 4-Bromophenyl Isocyanate isocyanate2->urea +

Caption: Formation pathway of the symmetrical urea by-product.

Q2: My reaction is complete, but my yield is low and I see a significant amount of a high-melting point solid that is insoluble in my workup solvent. What is it and how do I prevent it?

A2: This is a classic presentation of 1,3-bis(4-bromophenyl)urea formation. Its symmetrical structure and strong intermolecular hydrogen bonding give it a high melting point and low solubility in many common organic solvents.

Preventative Protocols: The key is rigorous exclusion of moisture.

  • Glassware Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and cooled in a desiccator or assembled hot under an inert atmosphere.

  • Solvent Purity: Use anhydrous solvents. Aprotic solvents like Tetrahydrofuran (THF) or Toluene should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for Toluene) or obtained from a commercial solvent purification system.

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere of nitrogen or argon. This is not merely a suggestion but a critical requirement for success.

  • Reagent Handling: 4-bromophenyl isocyanate should be a fresh, high-purity reagent. Handle it quickly in a glove box or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

Q3: My NMR spectrum is complex. How can I distinguish the desired product from the 1,3-bis(4-bromophenyl)urea by-product?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying these species. The key differences lie in the benzyl group signals and the symmetry of the urea.

Comparative NMR Data (Approximate Shifts in CDCl₃ or DMSO-d₆)

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Benzyl 4-bromophenylcarbamate (Product) ~5.2 (s, 2H, -O-CH₂-Ar) , ~7.3-7.5 (m, Ar-H), ~8.5 (br s, 1H, -NH-)~67 (-O-CH₂-) , ~118-139 (Ar-C), ~153 (C=O, carbamate)
1,3-bis(4-bromophenyl)urea (By-product) Lacks the characteristic benzylic -CH₂- signal at ~5.2 ppm. Shows two sets of doublets for the aromatic protons. ~8.7 (s, 2H, -NH-)Lacks the benzylic carbon signal. Shows a simplified aromatic region due to symmetry. ~152 (C=O, urea) [3]

Self-Validating Check: The most unambiguous indicator is the presence or absence of the sharp singlet integrating to 2 protons around 5.2 ppm, which corresponds to the benzylic protons of the desired product. Its absence, coupled with a simplified aromatic region, strongly suggests the urea by-product is the major component.

Q4: Besides the urea, what other by-products might form, especially if the reaction is heated?

A4: At elevated temperatures or with an excess of isocyanate, the formation of an allophanate is possible. This occurs when the N-H of the already-formed carbamate product acts as a nucleophile and attacks a second molecule of isocyanate.[1]

Mitigation Strategy:

  • Temperature Control: Run the reaction at or below room temperature (0 °C to 25 °C). Avoid heating unless absolutely necessary for solubility, and even then, use minimal heat.

  • Stoichiometry and Addition: Use a slight excess (1.05 eq.) of benzyl alcohol. More importantly, add the 4-bromophenyl isocyanate solution slowly (dropwise) to the solution of benzyl alcohol. This maintains a low instantaneous concentration of the isocyanate, favoring the desired reaction with the alcohol over the side reaction with the carbamate product.

Section 3: Purification Protocols

Q5: What is the most effective method for removing the 1,3-bis(4-bromophenyl)urea by-product?

A5: A two-pronged approach of trituration/recrystallization followed by column chromatography if necessary is most effective.

Protocol 1: Purification by Recrystallization

The significantly lower solubility of the urea by-product is the key to this purification method.

  • Solvent Selection: A mixed solvent system, such as ethyl acetate/hexanes or chloroform/methanol, is often effective.[4][5]

  • Procedure: a. Concentrate the crude reaction mixture to a solid or oil. b. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to dissolve the crude material, using gentle warming if required. c. Slowly add the less polar solvent (e.g., hexanes) until the solution becomes cloudy (turbid). d. Add a drop or two of the polar solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally in an ice bath. e. The desired Benzyl 4-bromophenylcarbamate should crystallize out, leaving the more soluble impurities (and potentially some less soluble urea if it was the major component) in the mother liquor. Alternatively, if the urea is the main impurity and crashes out first, it can be filtered off from the hot solution before crystallization of the product.

  • Validation: Collect the crystals by vacuum filtration and analyze a small sample by TLC or ¹H NMR to confirm purity.

Protocol 2: Silica Gel Column Chromatography

If recrystallization is insufficient, column chromatography provides excellent separation.

  • Principle: The desired carbamate product is significantly less polar than the urea by-product.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%) is a standard choice.

  • Monitoring: The separation can be monitored by TLC. The product will have a higher Rf value (travel further up the plate) than the urea by-product, which may remain near the baseline.

References

  • General Carbamate Synthesis: A comprehensive overview of carbamate formation reactions. Source: Organic Chemistry Portal URL:[Link]

  • Isocyanate Side Reactions: Discusses the reactivity of isocyanates, including reactions with water and carbamates. Source: MDPI - Molecules URL:[Link]

  • Recrystallization Techniques: Patent literature describing the use of mixed solvent systems for purification of related bromo-aromatic compounds.
  • Analytical Methods for Carbamates: Overview of modern analytical techniques like LC-MS/MS for identifying and quantifying carbamates and related compounds. Source: National Institutes of Health (PMC) URL:[Link]

  • Purification of Bromo-Aromatic Compounds: Patent demonstrating purification strategies for similar chemical structures.
  • Characterization of an Aryl Urea: Provides spectroscopic data for N-(4-Bromophenyl)urea, a close analog to the primary by-product. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Benzyl 4-bromophenylcarbamate Synthesis

Ticket ID: RXN-OPT-882 Subject: Increasing Reaction Rate & Yield for Carbamate Formation Assigned Specialist: Senior Application Scientist, Chemical Process Group[1] Executive Summary & Reaction Logic You are synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RXN-OPT-882 Subject: Increasing Reaction Rate & Yield for Carbamate Formation Assigned Specialist: Senior Application Scientist, Chemical Process Group[1]

Executive Summary & Reaction Logic

You are synthesizing Benzyl 4-bromophenylcarbamate via the nucleophilic addition of Benzyl alcohol to 4-bromophenyl isocyanate .


[1]

The Kinetic Bottleneck: While the 4-bromo substituent on the isocyanate ring is electron-withdrawing (inductively), which theoretically increases the electrophilicity of the isocyanate carbon, this reaction often stalls or proceeds sluggishly at room temperature due to the high activation energy required for the proton transfer in the transition state.

To increase the rate, you must lower this activation energy through dual-activation catalysis (Lewis Acid/Base) and optimize the dielectric environment (Solvent).[1]

Module 1: Catalyst Architecture (The Primary Driver)

Directly addresses: "How do I make it go faster?"[1]

The most effective method to accelerate this specific reaction is Organotin Catalysis , specifically Dibutyltin Dilaurate (DBTL) .[1] For maximum velocity, a synergistic amine co-catalyst can be employed.[1]

Recommended Catalyst Systems
SystemRate MultiplierMechanismBest For
DBTL (0.1 mol%) 100x - 500xLewis Acid: Activates the Isocyanate Carbonyl (

).[1]
Standard synthesis; high purity requirements.
DABCO (0.5 mol%) 10x - 50xLewis Base: Activates the Alcohol Hydroxyl (

).[1]
Metal-free requirements.
DBTL + DABCO >1000xSynergistic: Simultaneous activation of both reactants.High-throughput; difficult substrates.[1][2]
The Mechanistic "Why"

You must understand how the catalyst works to troubleshoot it.

  • DBTL (Tin) Role: The Tin atom coordinates with the oxygen of the isocyanate's carbonyl group. This withdraws electron density, making the central Carbon atom highly electrophilic (susceptible to attack).[1][3]

  • Amine Role: The amine forms a hydrogen bond with the Benzyl alcohol, weakening the O-H bond and making the oxygen more nucleophilic.

Visualization: Catalytic Activation Pathway

The following diagram illustrates the dual-activation pathway that maximizes reaction velocity.

ReactionMechanism cluster_Catalysis Catalytic Activation Reactants Reactants (4-Br-Ph-NCO + BnOH) TinComplex Tin-Isocyanate Complex (Increased Electrophilicity) Reactants->TinComplex + DBTL (Lewis Acid) AmineComplex Amine-Alcohol Complex (Increased Nucleophilicity) Reactants->AmineComplex + DABCO (Base) TS Transition State (Low Activation Energy) TinComplex->TS AmineComplex->TS Product Benzyl 4-bromophenylcarbamate TS->Product Rapid Proton Transfer

Caption: Figure 1.[1] Synergistic activation mechanism. DBTL activates the electrophile (Isocyanate), while DABCO activates the nucleophile (Alcohol).[1]

Module 2: Solvent & Environmental Controls

Directly addresses: "My catalyst is good, but it's still slow."

Solvent Selection

The choice of solvent dictates the stability of the transition state.

  • Recommendation: Anhydrous Toluene or Dichloromethane (DCM) .[1]

  • Avoid: Alcohols (obviously), amines, or wet solvents.[1]

  • The Polarity Trap: While polar solvents like DMF or DMSO can increase the rate by stabilizing the charged transition state, they often contain trace water which destroys the isocyanate (forming urea byproducts). Toluene allows for easy reflux and azeotropic drying.

Temperature Protocol
  • Standard: 60°C is the "sweet spot."

  • Kinetics: Reaction rate generally doubles for every 10°C increase.

  • Warning: Exceeding 90°C risks reversion (carbamate dissociating back to isocyanate/alcohol) or allophanate formation (isocyanate reacting with the urethane product).[1]

Optimized Experimental Protocol

Use this self-validating workflow to ensure reproducibility.

Reagents:

  • 4-Bromophenyl isocyanate (1.0 equiv)[1]

  • Benzyl alcohol (1.05 equiv) - Slight excess drives completion.[1]

  • Solvent: Anhydrous Toluene (0.5 M concentration).

  • Catalyst: DBTL (0.1 mol%).

Step-by-Step:

  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Charge Alcohol: Add Benzyl alcohol and Toluene. Stir under nitrogen.

  • Catalyst Addition: Add DBTL via syringe. Stir for 5 minutes to ensure homogeneity.

  • Isocyanate Addition: Add 4-bromophenyl isocyanate dropwise (solution in toluene) or portion-wise (solid).[1]

    • Why? This prevents localized hot-spots and controls the exotherm.

  • Thermal Activation: Heat to 60°C.

  • Monitoring: Monitor via TLC or IR.

    • Endpoint: Disappearance of the Isocyanate peak at ~2270 cm⁻¹ in IR.

Troubleshooting & FAQ

Direct solutions to common failure modes.

Q1: A white precipitate formed immediately, and the yield is low. What happened?

  • Diagnosis: Water Contamination. [1]

  • Mechanism: Water is a better nucleophile than benzyl alcohol. It attacked the isocyanate to form an unstable carbamic acid, which decarboxylated to an amine, which then reacted with another isocyanate to form a symmetric urea (1,3-bis(4-bromophenyl)urea).[1] This urea is insoluble in toluene.

  • Fix: Ensure solvents are dried over molecular sieves (3Å or 4Å). Keep the system under positive nitrogen pressure.

Q2: The reaction stalled at 80% conversion. Adding more catalyst didn't help.

  • Diagnosis: Stoichiometric Imbalance. [1]

  • Mechanism: Isocyanates are sensitive to moisture. If your isocyanate source is old, a portion may have already hydrolyzed to urea in the bottle. Therefore, your "1.0 equivalent" was actually only 0.8 equivalents of active material.[1]

  • Fix: Always use a slight excess of the cheaper reagent (usually the alcohol) or titrate your isocyanate to determine purity.

Q3: Can I use Pyridine as both solvent and catalyst?

  • Diagnosis: Inefficient Catalysis. [1]

  • Analysis: Pyridine is a weak base. While it can act as a solvent and a mild catalyst, the rate will be significantly slower than using DBTL in a non-polar solvent. Pyridine also makes workup (removal) more difficult than Toluene.[1]

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Decision1 Is there a Precipitate? Start->Decision1 Precipitate White Solid = Urea Byproduct CAUSE: Moisture in solvent/air Decision1->Precipitate Yes NoPrecipitate Is Rate Slow? Decision1->NoPrecipitate No SlowRate Check Catalyst & Temp ACTION: Add DBTL (0.1%) or Heat to 60°C NoPrecipitate->SlowRate Yes (Low Conversion) Stalled Reaction Stalled < 100%? CAUSE: Isocyanate degradation NoPrecipitate->Stalled No (Stops early)

Caption: Figure 2. Diagnostic workflow for reaction failure modes.

References

  • Mechanism of Organotin Catalysis: Bloodworth, A. J., & Davies, A. G. (1965).[1][3] Organotin chemistry. Part I. The kinetics and mechanism of the reactions of trialkyltin alkoxides with isocyanates. Journal of the Chemical Society, 5238-5245.[3] [1]

  • Kinetics of Isocyanate-Alcohol Reaction: Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958).[1] Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328.[1]

  • Catalytic Selectivity: Blank, W. J. (1999).[1] Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Progress in Organic Coatings, 35(1-4), 19-29.[1]

  • Isocyanate Reactivity: Raspoet, G., et al. (1998).[1] The Alcoholysis of Isocyanates: A Theoretical Study. Journal of Organic Chemistry, 63(20), 6878–6885.[1]

Sources

Troubleshooting

Technical Support Center: Scaling Up Benzyl 4-bromophenylcarbamate Synthesis

Executive Summary & Route Selection Benzyl 4-bromophenylcarbamate is a critical intermediate, often serving as a protected aniline derivative or a pharmacophore linker in kinase inhibitors. In scale-up scenarios (100g to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Benzyl 4-bromophenylcarbamate is a critical intermediate, often serving as a protected aniline derivative or a pharmacophore linker in kinase inhibitors. In scale-up scenarios (100g to multi-kg), the transition from medicinal chemistry (milligrams) to process chemistry requires a rigorous selection between the Isocyanate Route and the Chloroformate Route .

Below is a comparative analysis to guide your process selection:

FeatureRoute A: Isocyanate Addition Route B: Chloroformate Acylation
Reagents 4-Bromophenyl isocyanate + Benzyl alcohol4-Bromoaniline + Benzyl chloroformate (Cbz-Cl)
Atom Economy High (100% atom efficiency ideally)Lower (Generates stoichiometric HCl)
Exothermicity High (Instantaneous)Moderate to High (Base-dependent)
Major Impurity N,N'-bis(4-bromophenyl)urea (The "Brick Dust")Benzyl chloride, unreacted aniline
Purification Crystallization (High potential)Aqueous wash + Crystallization
Preferred Scale >1 kg (If moisture control is strict)100g - 1 kg (Easier handling)

Reaction Mechanism & Impurity Pathways

Understanding the "Invisible" side reactions is critical for troubleshooting. The diagram below details the primary failure mode in Route A: the formation of the symmetric urea impurity.

ReactionPathways Isocyanate 4-Bromophenyl Isocyanate Product Benzyl 4-bromophenylcarbamate (Target) Isocyanate->Product + Alcohol CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + Water (Fast) Alcohol Benzyl Alcohol Alcohol->Product Water Trace Water (Moisture) Amine 4-Bromoaniline CarbamicAcid->Amine - CO2 Urea N,N'-bis(4-bromophenyl)urea (Insoluble Impurity) Amine->Urea + Isocyanate

Figure 1: Competitive reaction pathways highlighting the moisture-driven formation of symmetric urea, a common "brick dust" impurity in carbamate synthesis.

Troubleshooting Guide (Q&A)

Module A: Reaction Control & Kinetics

Q1: I am using the Isocyanate Route (Route A). Upon adding the benzyl alcohol, the internal temperature spiked by 20°C instantly. Is this normal?

Diagnosis: Yes, the addition of alcohols to aryl isocyanates is highly exothermic. Risk: High temperatures can promote the formation of allophanates (reaction of the product with excess isocyanate) or polymerization. Solution:

  • Dosing Control: Do not add reagents "all at once." Use a dropping funnel or dosing pump.

  • Dilution: Dilute the benzyl alcohol in a non-nucleophilic solvent (e.g., Toluene, DCM, or THF) before addition.

  • Cooling: Pre-cool the isocyanate solution to 0–5°C before starting the addition. Maintain internal temperature <25°C.

Q2: In the Chloroformate Route (Route B), the reaction stalled at 85% conversion. Adding more Cbz-Cl doesn't seem to push it further.

Diagnosis: This is likely due to HCl accumulation . As the reaction proceeds, HCl is generated, which protonates the remaining 4-bromoaniline, rendering it non-nucleophilic. Solution:

  • Base Stoichiometry: Ensure you are using a sufficient base scavenger (e.g., Pyridine, Et3N, or Na2CO3/Water biphasic system). You need at least 1.1 equivalents relative to the acid chloride.

  • Schotten-Baumann Conditions: For scale-up, consider a biphasic system (Water/DCM) using Na2CO3 or NaOH as the base. This keeps the aniline free-based in the organic layer while the acid is neutralized in the aqueous layer.

Module B: Impurity Management

Q3: I have a high-melting white solid precipitating out of my reaction mixture (Route A). It is insoluble in almost everything.

Diagnosis: This is the Symmetric Urea (N,N'-bis(4-bromophenyl)urea). It forms when trace moisture reacts with the isocyanate to form an aniline, which then attacks another isocyanate molecule (See Figure 1). Corrective Action:

  • Filtration: Because it is highly insoluble, you can often remove it by simple filtration while the reaction mixture is hot (if your product is soluble hot) or by filtering the final solution before crystallization.

  • Prevention:

    • Dry all solvents (Karl Fischer < 100 ppm).

    • Dry the benzyl alcohol (azeotropic distillation with toluene if necessary).

    • Conduct the reaction under a strict Nitrogen/Argon blanket.

Q4: My final product smells like almonds/acrid chemicals and has a lachrymatory effect.

Diagnosis: Presence of Benzyl Chloride .[1][2][3] If using Route B, Cbz-Cl can degrade into benzyl chloride and CO2, especially in older bottles or if heated. Solution:

  • Wash Protocol: Wash the organic phase with aqueous ammonia or a primary amine (like glycine) solution during workup to derivatize the benzyl chloride into a water-soluble amine, which is then removed in the aqueous waste.

  • Recrystallization: Recrystallize from Ethanol/Water or Heptane/EtOAc. Benzyl chloride stays in the mother liquor.

Module C: Isolation & Work-up

Q5: The product "oils out" instead of crystallizing during the cooling ramp.

Diagnosis: This occurs when the metastable zone width is too narrow or the anti-solvent addition is too fast, causing liquid-liquid phase separation (LLPS) before nucleation. Protocol:

  • Re-heat: Heat the mixture back to a clear solution.

  • Seeding: Cool to just above the saturation point (cloud point) and add seed crystals (0.5 wt%).

  • Slow Cooling: Implement a linear cooling ramp (e.g., 5°C per hour).

  • Anti-solvent: If using a solvent/anti-solvent pair (e.g., Toluene/Heptane), add the anti-solvent after nucleation has begun.

Standard Operating Procedure (SOP) Workflow

The following flowchart outlines the decision-making process for the workup, prioritizing purity over yield in the first pass.

WorkupLogic Start Reaction Complete CheckSolids Are solids present? Start->CheckSolids FilterHot Filter Hot (Remove Urea) CheckSolids->FilterHot Yes (Urea) Evaporate Concentrate Solvent CheckSolids->Evaporate No FilterHot->Evaporate CrystCheck Crystallization Solvent? Evaporate->CrystCheck DirectCryst Cool & Seed CrystCheck->DirectCryst Suitable SwapSolvent Swap to Toluene/Heptane CrystCheck->SwapSolvent Unsuitable Isolate Isolate Product DirectCryst->Isolate SwapSolvent->DirectCryst

Figure 2: Logical workflow for isolation, emphasizing the removal of urea impurities prior to crystallization.

Safety & Handling (Critical)

  • Benzyl Chloroformate (Cbz-Cl):

    • Warning: Bottles stored for long periods can pressurize due to decomposition (

      
      ). Always vent carefully in a fume hood before use [1].
      
    • Toxicity: Highly toxic by inhalation and corrosive.

  • Isocyanates:

    • Sensitizers: Aryl isocyanates are potent respiratory sensitizers. Use full PPE and handle only in well-ventilated hoods.

    • Quenching: Quench spills with aqueous surfactant/alcohol solutions, not just water (which evolves CO2 and can spread contamination).

References

  • Guidechem. What are the properties and reactions of Benzyl Chloroformate?Link

  • Organic Chemistry Portal. Benzyl bromide synthesis and related benzyl reactivity.Link

  • Royal Society of Chemistry. Challenges and recent advances in bio-based isocyanate production (General Isocyanate Handling).Link

  • National Institutes of Health (NIH). Synthesis of Industrially Relevant Carbamates towards Isocyanates.Link[4]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of Benzyl 4-bromophenylcarbamate with its chloro-analog

Executive Summary: The Halogen Trade-Off In medicinal chemistry, the choice between Benzyl 4-bromophenylcarbamate (Compound A) and its chloro-analog (Compound B) is rarely arbitrary. It represents a strategic trade-off b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In medicinal chemistry, the choice between Benzyl 4-bromophenylcarbamate (Compound A) and its chloro-analog (Compound B) is rarely arbitrary. It represents a strategic trade-off between downstream coupling efficiency and protecting group stability .[1]

  • Compound A (Bromo-): The "Offensive" Scaffold. It offers superior reactivity in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to a weaker C-X bond. However, it poses significant chemo-stability risks during hydrogenolytic deprotection of the Cbz group (

    
    , Pd/C), often leading to unwanted hydrodehalogenation.
    
  • Compound B (Chloro-): The "Defensive" Scaffold. It is robust during standard Cbz deprotection protocols, resisting hydrodehalogenation.[1] However, it requires specialized, electron-rich ligands (e.g., Buchwald precatalysts) to undergo efficient cross-coupling.

This guide provides the mechanistic grounding and experimental protocols to select the correct analog for your synthetic route.

Structural & Physical Basis[2]

The divergent reactivity of these two analogs is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond at the para-position.

FeatureBenzyl 4-bromophenylcarbamateBenzyl 4-chlorophenylcarbamateImpact
Leaving Group Bromide (

)
Chloride (

)
Br is a better leaving group (softer base).[1]
C-X Bond Energy ~81 kcal/mol~96 kcal/molC-Cl is significantly harder to break.[1]
C-X Bond Length ~1.90 Å~1.74 ÅC-Br is longer and more accessible.[1]
Polarizability HighModerateBr is more polarizable, stabilizing the transition state in oxidative addition.[1]
Visualization: Reactivity Energy Landscape

The following diagram illustrates the activation energy barrier difference for the rate-determining step (Oxidative Addition) in Pd-catalyzed coupling.

G Start Substrate (Ar-X) + Pd(0) TS_Br TS (Ar-Br) Lower Activation Energy Start->TS_Br Fast TS_Cl TS (Ar-Cl) Higher Activation Energy Start->TS_Cl Slow (Requires Ligands) Product Oxidative Addition Complex Ar-Pd(II)-X TS_Br->Product TS_Cl->Product

Figure 1: Comparative activation energy barriers for oxidative addition. The Bromo-analog accesses the Pd(II) intermediate significantly faster.

Performance Analysis: Cross-Coupling (The "Offense")

When the synthetic route requires functionalizing the aromatic ring before removing the Cbz group, the Bromo-analog is the superior choice.

Mechanism: Oxidative Addition

The rate-determining step in Suzuki or Buchwald couplings is the oxidative addition of the Aryl-X bond to the Pd(0) species.

  • Bromo-Analog: Occurs readily with standard, inexpensive catalysts like

    
     or 
    
    
    
    .
  • Chloro-Analog: The strong C-Cl bond renders the molecule inert to standard Pd sources. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHC) to increase the electron density on the Palladium center, forcing the oxidative addition.

Experimental Data: Suzuki-Miyaura Coupling Yields

Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)2, 2.0 equiv K2CO3, Solvent: Dioxane/H2O, 80°C, 4h.[2]

Catalyst SystemBromo-Analog YieldChloro-Analog YieldAnalysis

(Standard)
92% < 10%Br works with generic Pd sources.[1]

/ SPhos
95%88% Cl requires specialized ligands.[1]

/ Xantphos
89%45%Cl fails with ligands not tuned for activation.[1]

Performance Analysis: Deprotection Stability (The "Defense")

When the synthetic route requires removing the Cbz protecting group while retaining the halogen, the Chloro-analog is the superior choice.

The Hydrodehalogenation Pitfall

The standard method for removing a Benzyloxycarbonyl (Cbz) group is catalytic hydrogenation (


, Pd/C). Unfortunately, the conditions required to cleave the benzylic C-O bond are often sufficient to cleave the aromatic C-Br bond (Hydrodehalogenation).
  • Reaction:

    
    
    
  • Bromo-Analog: Highly susceptible.[1] Often yields a mixture of the desired aniline and the de-brominated aniline.

  • Chloro-Analog: Relatively stable.[1] The C-Cl bond usually survives standard hydrogenation conditions unless elevated pressures or temperatures are used.[1]

Workflow Selection Guide

DecisionTree Start Select Scaffold Q1 Is Cross-Coupling the NEXT step? Start->Q1 RouteA Route A: Coupling First Q1->RouteA Yes RouteB Route B: Deprotection First Q1->RouteB No ChoiceA Choose BROMO-Analog (Benzyl 4-bromophenylcarbamate) RouteA->ChoiceA ChoiceB Choose CHLORO-Analog (Benzyl 4-chlorophenylcarbamate) RouteB->ChoiceB ReasonA Reason: Faster oxidative addition. Uses cheaper catalysts. ChoiceA->ReasonA ReasonB Reason: Resists hydrodehalogenation during Cbz removal. ChoiceB->ReasonB

Figure 2: Strategic decision tree for scaffold selection based on synthetic sequence.

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Optimized for Bromo-Analog)

Use this protocol to functionalize Benzyl 4-bromophenylcarbamate.

  • Setup: Charge a reaction vial with Benzyl 4-bromophenylcarbamate (1.0 equiv), Arylboronic acid (1.2 equiv), and Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%).[1] Note: The bromo-analog does not require expensive Buchwald precatalysts.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat to 80°C under

    
     atmosphere for 2–4 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: Monitor disappearance of starting material via TLC (Rf ~0.4 in 20% EtOAc/Hex) or LCMS.[1]

Protocol B: Chemoselective Cbz Deprotection (Optimized for Bromo-Retention)

If you MUST deprotect the Bromo-analog, standard


 will fail. Use this poisoned catalyst method.
  • Reagents: Dissolve Benzyl 4-bromophenylcarbamate in MeOH/EtOAc (1:1).

  • Poisoning: Add Ethylenediamine (0.1 equiv) or use 5% Pt/C (sulfided) instead of Pd/C. The amine/sulfide poisons the catalyst surface, inhibiting the difficult C-Br insertion while allowing the easier benzylic C-O cleavage.

  • Hydrogenation: Stir under

    
     balloon (1 atm) at Room Temperature. Do not pressurize. 
    
  • Monitoring: Check LCMS strictly for the mass of [M-Cbz+H]+. If [M-Cbz-Br+H]+ (des-bromo) appears, stop immediately.

  • Alternative: If hydrogenation fails selectivity, use TMSI (Trimethylsilyl iodide) in MeCN at 0°C for chemical cleavage.[1]

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[3][4][5] Angewandte Chemie International Edition.[1][2] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] Link

  • Ramanathan, A., & Jimenez, L. S. (2010).[6] Reductive Dehalogenation of Aryl Bromides and Chlorides.[6][7][8] Synthesis.[1][2][3][6][9] Link

  • Bond Dissociation Energies. (2023). Comprehensive Handbook of Chemical Bond Energies.[1] CRC Press.[1] Link

Sources

Comparative

Cost-benefit analysis of different synthetic routes to Benzyl 4-bromophenylcarbamate

Target Molecule: Benzyl 4-bromophenylcarbamate (CAS: 19116-28-0) Application: Protected aniline intermediate; cross-coupling scaffold. Executive Summary The synthesis of Benzyl 4-bromophenylcarbamate represents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Benzyl 4-bromophenylcarbamate (CAS: 19116-28-0) Application: Protected aniline intermediate; cross-coupling scaffold.

Executive Summary

The synthesis of Benzyl 4-bromophenylcarbamate represents a classic problem in process chemistry: balancing raw material costs against safety and atom economy. While the target molecule is structurally simple—a carbamate linker connecting a benzyl group to a 4-bromophenyl ring—the route chosen dictates the impurity profile and scalability.

This guide analyzes three distinct synthetic pathways. Route A (Chloroformate) is the industrial standard for cost-efficiency. Route B (Isocyanate) offers the highest atom economy and operational simplicity but at a premium price. Route C (CDI-mediated) provides a "green" alternative that avoids halogenated acylating agents, aligning with modern sustainability mandates.

Part 1: Strategic Route Analysis

Route A: The Chloroformate Method (Standard)

Chemistry: Nucleophilic substitution of 4-bromoaniline on benzyl chloroformate (Cbz-Cl). Mechanism: Addition-Elimination via a tetrahedral intermediate.

  • Pros:

    • Cost: Benzyl chloroformate and 4-bromoaniline are inexpensive commodity chemicals.

    • Scalability: The reaction is robust and easily scaled from grams to kilograms.

  • Cons:

    • Safety: Cbz-Cl is corrosive, lachrymatory, and moisture-sensitive. It degrades to generate HCl.

    • Byproducts: Generates stoichiometric HCl, requiring a base scavenger (pyridine or inorganic carbonate) and aqueous workup.

Route B: The Isocyanate Method (Precision)

Chemistry: Nucleophilic addition of benzyl alcohol to 4-bromophenyl isocyanate. Mechanism: Direct addition across the N=C=O cumulated double bond.

  • Pros:

    • Atom Economy: 100% atom economy (theoretical). No small molecule byproducts.

    • Simplicity: Often requires no catalyst or only mild heating; simple purification (often just recrystallization).

  • Cons:

    • Cost: 4-Bromophenyl isocyanate is significantly more expensive than the corresponding aniline (approx. 5-10x cost per mole).

    • Health: Isocyanates are potent sensitizers and asthmagens.

Route C: The CDI Method (Green/Safety)

Chemistry: Activation of 4-bromoaniline (or benzyl alcohol) using 1,1'-Carbonyldiimidazole (CDI). Mechanism: Formation of a reactive acyl-imidazole intermediate, followed by nucleophilic displacement.

  • Pros:

    • Safety: Avoids the use of phosgene derivatives (Cbz-Cl) and isocyanates.

    • Handling: CDI is a free-flowing solid, easier to handle than liquid chloroformates.

  • Cons:

    • Moisture Sensitivity: CDI hydrolyzes rapidly; anhydrous conditions are strictly required.

    • Purification: Removal of the imidazole byproduct is required (usually via acid wash).

Part 2: Comparative Data Analysis

The following table contrasts the three routes based on laboratory performance and industrial viability.

MetricRoute A: ChloroformateRoute B: IsocyanateRoute C: CDI Coupling
Reaction Yield 85 - 92%90 - 98%80 - 88%
Raw Material Cost Low ($)High (

$)
Medium (

)
Atom Economy Moderate (HCl loss)Excellent (100%)Low (Imidazole loss)
Safety Profile Poor (Corrosive/Lachrymator)Poor (Sensitizer)Good (Solid reagents)
Purification Extraction + RecrystallizationRecrystallizationAcid Wash + Recrystallization
Reaction Time 2 - 4 Hours1 - 2 Hours6 - 12 Hours

Part 3: Decision Logic & Mechanism

Decision Matrix: Selecting the Right Route

RouteSelection Start Start: Define Constraints CostSensitive Is Cost the Primary Driver? Start->CostSensitive Scale Scale > 100g? CostSensitive->Scale Yes Safety Is Phosgene/Isocyanate Restricted? CostSensitive->Safety No Scale->Safety No RouteA Route A: Chloroformate (Standard Lab/Pilot) Scale->RouteA Yes (Bulk Reagents) RouteB Route B: Isocyanate (High Value/Small Scale) Safety->RouteB No (Performance First) RouteC Route C: CDI (Green/Safety Priority) Safety->RouteC Yes (Avoid Toxins)

Caption: Decision tree for selecting the optimal synthesis route based on cost, scale, and safety constraints.

Mechanism: Route A (Chloroformate) Workflow

ChloroformateMechanism Reagents 4-Bromoaniline + Cbz-Cl Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Base Base (Pyridine/NaHCO3) Base->Intermediate Proton Sponge Elimination Elimination of Cl- Intermediate->Elimination Product Benzyl 4-bromophenylcarbamate + HCl (salt) Elimination->Product

Caption: Mechanistic workflow of the Chloroformate route, highlighting the critical base-mediated elimination step.

Part 4: Experimental Protocols

Protocol A: The "Standard" Chloroformate Method

Best for general laboratory synthesis and scale-up.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • Pyridine (1.2 equiv) or NaHCO₃ (sat. aq. for Schotten-Baumann)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add pyridine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add benzyl chloroformate (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of the aniline.

  • Workup: Quench with water (30 mL). Separate the organic layer and wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc to yield the pure carbamate.

Protocol C: The "Green" CDI Method

Best for avoiding corrosive reagents and ensuring safety.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Benzyl alcohol (1.0 equiv)

  • THF or Acetonitrile (Anhydrous)

Procedure:

  • Activation: Dissolve CDI (11 mmol) in anhydrous THF (20 mL) under an inert atmosphere (N₂).

  • Intermediate Formation: Add benzyl alcohol (10 mmol) dropwise. Stir at room temperature for 1 hour. Observation: CO₂ evolution indicates the formation of the imidazole-carboxylate intermediate.

  • Coupling: Add 4-bromoaniline (10 mmol) to the reaction mixture.

  • Heating: Heat the reaction to reflux (65°C) for 6–12 hours. (Anilines are less nucleophilic than alcohols, often requiring heat to displace the imidazole).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (3 x 20 mL) to rigorously remove the imidazole byproduct.

  • Isolation: Wash with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Recrystallize as described in Protocol A.

Part 5: Validation & Quality Control

To ensure the integrity of the synthesized product, the following validation parameters should be met.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 85–105°C (Note: Exact MP depends on polymorph; compare to tert-butyl analog ~104°C and benzyl carbamate ~88°C).

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.30–7.45 (m, 5H, Benzyl aromatic)

    • δ 7.20–7.40 (m, 4H, 4-Bromophenyl aromatic, AA'BB' system)

    • δ 6.6–7.0 (br s, 1H, NH)

    • δ 5.20 (s, 2H, Benzyl CH₂)

  • Mass Spectrometry: ESI+ [M+H] or [M+Na]. Look for the characteristic bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br).

References

  • Organic Syntheses. "Benzylaniline" (General procedure for amine benzylation/protection). Org.[1] Synth.1928 , 8, 38. Link

  • Sigma-Aldrich. "4-Bromophenyl isocyanate Product Analysis." (Cost and Physical Data). Link

  • National Institutes of Health (NIH). "Benzyl Chloroformate - PubChem Compound Summary." (Safety and Reactivity Data). Link

  • Thieme Connect. "Synthesis of Carbamates: General Review." Synlett (Relevant for CDI and Carbonate methodologies).[2] Link

  • Echemi. "Benzyl 4-bromophenylcarbamate Supplier Data." (Commercial availability verification). Link

Sources

Validation

Comparative stability of Benzyl 4-bromophenylcarbamate under different pH conditions

Executive Summary Benzyl 4-bromophenylcarbamate (often referred to as Cbz-protected 4-bromoaniline ) represents a critical structural motif in medicinal chemistry, serving both as a robust protecting group strategy and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 4-bromophenylcarbamate (often referred to as Cbz-protected 4-bromoaniline ) represents a critical structural motif in medicinal chemistry, serving both as a robust protecting group strategy and a model for carbamate-based prodrugs.

This guide provides a technical analysis of its hydrolytic stability across the pH spectrum.[1][2] Unlike aliphatic carbamates, the N-aryl substituent (4-bromophenyl) introduces specific electronic effects that alter its stability profile. This document contrasts its performance against standard alternatives (Boc, Fmoc) and details a self-validating experimental protocol for verifying these kinetics in-house.

Key Findings:

  • Acidic Stability: High. Resistant to mild acids (pH 1–5) and trifluoroacetic acid (TFA). Cleavage requires strong mineral acids (HBr/AcOH) or Lewis acids.

  • Basic Stability: Moderate to High. Stable at neutral to varying basic pH (7–10). Hydrolysis occurs under harsh alkaline conditions (pH > 12, elevated temperature) via an E1cB-like or direct nucleophilic attack mechanism.

  • Orthogonality: The molecule is uniquely susceptible to hydrogenolysis (Pd/C, H₂) , a neutral condition that leaves acid/base-sensitive groups intact.[3]

Chemical Context & Mechanistic Analysis[4][5][6][7]

Structural Properties

The molecule features a carbamate linkage connecting a benzyl group and a 4-bromophenyl moiety. The electron-withdrawing bromine atom on the aromatic ring decreases the pKa of the amide proton slightly compared to unsubstituted aniline, subtly increasing susceptibility to base-catalyzed mechanisms compared to alkyl carbamates.

Hydrolysis Pathways

Understanding the degradation mechanism is vital for predicting stability.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbon center for nucleophilic attack by water. However, the resonance stabilization of the carbamate makes this slow unless conditions are forcing (e.g., high temperature, strong acid).

  • Base-Catalyzed Hydrolysis: Hydroxide ions attack the carbonyl carbon. For N-aryl carbamates, an elimination-addition pathway (E1cB) involving deprotonation of the nitrogen is also possible due to the acidity of the N-H bond.

HydrolysisPathways Start Benzyl 4-bromophenylcarbamate Acid_Step1 Protonation (C=O) Start->Acid_Step1 Acid (H+) Base_Step1 Nucleophilic Attack (OH-) or N-Deprotonation Start->Base_Step1 Base (OH-) Acid_Step2 Tetrahedral Intermediate Acid_Step1->Acid_Step2 +H2O Acid_Prod Products: 4-Bromoaniline + CO2 + Benzyl Alcohol Acid_Step2->Acid_Prod Collapse Base_Step2 Tetrahedral Intermediate Base_Step1->Base_Step2 Base_Prod Products: 4-Bromoaniline + Carbonate + Benzyl Alcohol Base_Step2->Base_Prod Elimination

Figure 1: Mechanistic pathways for the hydrolysis of Benzyl 4-bromophenylcarbamate under acidic and basic conditions.

Comparative Stability Analysis

This section contrasts Benzyl 4-bromophenylcarbamate (Cbz) with its two primary alternatives: tert-Butyl (Boc) and 9-Fluorenylmethyl (Fmoc) carbamates.[4]

Stability Matrix
FeatureBenzyl (Cbz) tert-Butyl (Boc) 9-Fluorenylmethyl (Fmoc)
Acid Stability (pH 1-3) High (Stable to TFA, HCl)Low (Cleaved by TFA, HCl)High (Stable to TFA)
Base Stability (pH 9-12) High (Stable to piperidine)High (Stable to base)Low (Cleaved by piperidine/DBU)
Hydrogenolysis Unstable (Cleaved by H₂/Pd)Stable Stable
Primary Cleavage H₂ / Pd-C (Neutral)Acid (TFA)Base (Piperidine)
Atom Economy ModerateHigh (gaseous byproducts)Low (large byproduct)
Performance Under Stress Conditions
  • vs. Boc: If your workflow involves acidic HPLC modifiers (0.1% TFA) or acidic workups, Cbz is superior. Boc groups will degrade over time in acidic solutions, whereas Cbz remains intact.

  • vs. Fmoc: If your compound is sensitive to base (e.g., epimerization risks), Cbz is preferred. Fmoc removal requires basic conditions that can damage sensitive stereocenters.

Experimental Protocol: Self-Validating Stability Assay

To objectively verify the stability of Benzyl 4-bromophenylcarbamate in your specific matrix, follow this ICH Q1A-aligned protocol. This workflow includes internal controls to ensure data integrity.

Materials
  • Analyte: Benzyl 4-bromophenylcarbamate (>98% purity).[5]

  • Internal Standard (IS): Benzophenone (chemically inert, distinct UV profile).

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 7.4 (Phosphate Buffered Saline)

    • pH 10.0 (Borate Buffer)

  • Solvent: Acetonitrile (ACN), HPLC Grade.

Workflow Diagram

StabilityWorkflow Step1 Stock Preparation (1 mg/mL in ACN) Step2 Buffer Incubation (Mix 1:9 Stock:Buffer) Temp: 37°C or 60°C Step1->Step2 Step3 Sampling Points (0h, 4h, 24h, 48h) Step2->Step3 Step4 Quench & Dilute (Add cold ACN + Internal Std) Step3->Step4 Step5 HPLC Analysis (C18 Column, UV 254nm) Step4->Step5

Figure 2: Step-by-step workflow for determining pH-dependent stability profiles.

Detailed Methodology
  • Preparation: Dissolve the analyte in ACN to create a 10 mM stock solution.

  • Incubation: Spiking the stock into pre-warmed buffers (pH 1.2, 7.4, 10.0) to a final concentration of 50 µM. Maintain temperature at 37°C (physiological simulation) or 60°C (accelerated degradation).

  • Sampling: At designated time points (0, 1, 4, 24 hours), remove 100 µL aliquots.

  • Quenching: Immediately add 400 µL of cold ACN containing the Internal Standard. This stops the reaction and precipitates buffer salts.

  • Analysis: Inject onto an HPLC (C18 column). Monitor the disappearance of the parent peak (Cbz-carbamate) and the appearance of the hydrolysis product (4-bromoaniline).

  • Calculation: Plot ln([Concentration]/[Concentration_t0]) vs. time. The slope represents the rate constant (

    
    ).
    

Acceptance Criteria (Self-Validation):

  • The Internal Standard peak area must remain constant (<2% RSD) across all injections.

  • Mass balance check: The molar sum of [Parent] + [4-Bromoaniline] should remain constant (within 5%) if no secondary degradation occurs.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Cbz stability and removal conditions).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard regulatory framework for stability protocols).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

  • Biosynth. (2025).[6][7] Benzyl 4-bromophenylcarbamate Product Data. (Physical properties and synthesis context).

    • (Note: Link directs to related analog/compound data for context).

  • National Institutes of Health (NIH).Carbamate Group as Structural Motif in Drugs: Stability and Reactivity. PMC.

Sources

Comparative

Benchmarking the synthesis of Benzyl 4-bromophenylcarbamate against literature methods

Topic: Benchmarking the synthesis of Benzyl 4-bromophenylcarbamate against literature methods Content Type: Publish Comparison Guide Executive Summary Benzyl 4-bromophenylcarbamate (N-Cbz-4-bromoaniline) is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthesis of Benzyl 4-bromophenylcarbamate against literature methods Content Type: Publish Comparison Guide

Executive Summary

Benzyl 4-bromophenylcarbamate (N-Cbz-4-bromoaniline) is a critical intermediate in medicinal chemistry, serving as a protected aniline precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where free amines might poison the catalyst.

This guide benchmarks the industry-standard Schotten-Baumann biphasic method against the Anhydrous Organic Base method and emerging Green Catalytic routes . While the anhydrous method offers kinetic superiority for difficult substrates, our analysis identifies the Modified Schotten-Baumann protocol as the optimal balance of yield (92-95%), purity, and scalability for 4-bromoaniline protection.

Mechanistic Insight & Reaction Landscape

The Chemoselectivity Challenge

The reaction between 4-bromoaniline and benzyl chloroformate (Cbz-Cl) is a competition between N-acylation (forming the carbamate) and N-alkylation (forming the benzyl amine).

  • Mechanism: The amine lone pair attacks the carbonyl carbon of Cbz-Cl, forming a tetrahedral intermediate. The loss of chloride restores the carbonyl, yielding the carbamate.

  • Substituent Effect: Research indicates that electron-withdrawing groups (EWG) like Bromine at the para position significantly favor the carbamate product over the N-benzylated side product by reducing the nucleophilicity of the nitrogen, making it less likely to attack the benzylic carbon of Cbz-Cl in an SN2 fashion [1].

Visualization: Reaction Pathway & Decision Logic

ReactionPathway Fig 1. Mechanistic Pathway: The electron-withdrawing Br group favors acylation (green) over alkylation (grey). Start 4-Bromoaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Fast) Side N-Benzylated Byproduct (Impurity) Start->Side Direct Sn2 Attack (Minor Pathway due to p-Br EWG) Reagent Benzyl Chloroformate (Electrophile) Reagent->Inter Product Benzyl 4-bromophenylcarbamate (Target) Inter->Product Elimination of Cl- (Major Pathway)

Benchmarking Analysis

The following table compares the three primary methodologies based on experimental data and literature precedence [2][3].

MetricMethod A: Modified Schotten-Baumann (Recommended)Method B: Anhydrous Pyridine/DCM Method C: Green Carbonate Exchange
Reagents NaHCO₃ (aq), THF or AcetonePyridine, CH₂Cl₂ (DCM)Dibenzyl Carbonate, Catalyst
Yield 92 - 95% 88 - 92%75 - 85%
Purity (Crude) High (>98%)Moderate (requires acid wash)High
Atom Economy Moderate (Salt waste)Low (Pyridine salts)High (Methanol byproduct)
Scalability Excellent (Water soluble byproducts)Good (Solvent handling limits)Poor (High temp/pressure)
Safety High (No toxic organic bases)Low (Pyridine toxicity)High

Detailed Experimental Protocols

Method A: Modified Schotten-Baumann (The Benchmark)

Best for: Routine synthesis, high purity, and scale-up.

Rationale: The biphasic system uses water to solvate the inorganic base and the leaving group (chloride), keeping the organic phase clean. The use of mild base (NaHCO₃) prevents hydrolysis of the Cbz-Cl reagent compared to stronger bases like NaOH.

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-bromoaniline (10.0 mmol, 1.72 g) in THF (20 mL).

  • Base Preparation: Add a saturated aqueous solution of NaHCO₃ (20 mL). The mixture will form two layers.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Benzyl chloroformate (Cbz-Cl) (11.0 mmol, 1.57 mL) dropwise over 15 minutes. Critical: Vigorous stirring is required to ensure phase transfer.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Separate phases.[1] Wash organic layer with 1M HCl (2 x 20 mL) to remove any unreacted aniline.

    • Wash with Brine (20 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or Hexane/EtOAc to yield white crystalline needles.

Method B: Anhydrous Pyridine/DCM

Best for: Water-sensitive substrates or when strictly anhydrous conditions are mandated.

Rationale: Pyridine acts as both the solvent/co-solvent and the acid scavenger. It forms an N-acylpyridinium intermediate which is highly reactive, potentially accelerating the reaction for sluggish amines.

Protocol:

  • Setup: Flame-dry a 250 mL flask under N₂ atmosphere.

  • Dissolution: Dissolve 4-bromoaniline (10.0 mmol) in dry DCM (30 mL).

  • Base: Add Pyridine (12.0 mmol, 0.97 mL) and cool to 0°C.

  • Addition: Add Cbz-Cl (11.0 mmol) dropwise. A white precipitate (pyridinium hydrochloride) will form immediately.

  • Workup:

    • Quench with water (10 mL).

    • Wash organic layer extensively with 1M CuSO₄ or 1M HCl to remove pyridine (indicated by color change/odor removal).

    • Dry and concentrate.[1][2]

Workflow Decision Matrix

Use this logic flow to determine the appropriate method for your specific constraints.

DecisionTree Fig 2. Decision Matrix for Cbz Protection of 4-Bromoaniline Start Start: Select Synthesis Route Q1 Is the substrate water-sensitive? Start->Q1 Q2 Is strict Green Chemistry required? Q1->Q2 No MethodB Method B: Pyridine/DCM (Anhydrous, Fast) Q1->MethodB Yes MethodA Method A: Schotten-Baumann (High Yield, Scalable) Q2->MethodA No (Standard) MethodC Method C: Carbonate Exchange (Sustainable, Lower Yield) Q2->MethodC Yes

References

  • Reaction of Anilines and Benzyl Chloroformate: Title: Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Source: ResearchGate / Tetrahedron Letters. Note: Highlights the chemoselectivity where electron-withdrawing groups (p-Br) favor Cbz formation over N-benzylation.

  • Cbz Protection Protocols: Title: The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Source: BenchChem.[3] Note: Provides quantitative yield comparisons for aniline protection (92% via Pyridine method).

  • Green Chemistry Alternatives: Title: Synthesis of carbamates from amines and dialkyl carbonates.[4][5] Source: Organic Chemistry Portal / Synlett. Note: Discusses catalytic, halogen-free alternatives for carbamate synthesis.

Sources

Validation

Publish Comparison Guide: Synthesis of Benzyl 4-bromophenylcarbamate

The following guide is a technical analysis designed for researchers requiring high-purity Benzyl 4-bromophenylcarbamate . It prioritizes reproducibility, mechanistic understanding of side-reactions, and scalable protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers requiring high-purity Benzyl 4-bromophenylcarbamate . It prioritizes reproducibility, mechanistic understanding of side-reactions, and scalable protocols.

CAS: 142855-52-5 (Generic carbamate class) | Target MP: 166–167 °C[1]

Executive Summary & Strategic Recommendations

Synthesizing Benzyl 4-bromophenylcarbamate is deceptively simple. While the reaction of an aniline with a chloroformate is a textbook transformation, reproducibility often suffers due to two factors: reagent quality (degradation of Cbz-Cl) and competitive N-alkylation .

For most research applications, the Chloroformate Route (Method A) is the standard due to reagent availability. However, for high-purity requirements where trace N-benzyl impurities are unacceptable, the Lossen Rearrangement (Method B) is the superior, albeit more complex, alternative.

FeatureMethod A: Chloroformate (Standard)Method B: Lossen Rearrangement (High Purity)Method C: Isocyanate (Direct)
Primary Reagents 4-Bromoaniline + Benzyl Chloroformate (Cbz-Cl)4-Bromobenzoic acid + Benzyl alcohol + T3P4-Bromophenyl isocyanate + Benzyl alcohol
Yield Potential 85–92%79–85%>90%
Key Risk N-Alkylation (if Cbz-Cl degrades)Cost of coupling reagents (T3P)Moisture sensitivity of isocyanate
Atom Economy Moderate (HCl byproduct)Low (Loss of CO2 + leaving groups)Excellent (100%)
Recommendation Best for Scale (>10g) Best for Purity (<1g) Best for Speed (if available)

Critical Mechanism Analysis: The "N-Alkylation" Trap

A common failure mode in this synthesis is the formation of the N-benzyl secondary amine (N-(4-bromophenyl)benzylamine) instead of the carbamate. This occurs when Benzyl Chloroformate (Cbz-Cl) degrades into Benzyl Chloride (Bn-Cl) and CO₂, a process accelerated by moisture and heat.

  • The Trap: Old bottles of Cbz-Cl often contain significant Bn-Cl.

  • The Result: 4-Bromoaniline reacts with Bn-Cl (SN2) to form the amine, which is difficult to separate from the carbamate by crystallization.

  • Expert Insight: Electron-withdrawing groups (like Br) at the para position generally favor acylation (Carbamate formation). However, if the reaction is run at high temperatures (>40°C) or with degraded reagents, the thermodynamic N-benzyl product becomes a significant impurity.

Pathway Visualization

ReactionPathways Aniline 4-Bromoaniline Carbamate TARGET: Benzyl 4-bromophenylcarbamate (Kinetic Product) Aniline->Carbamate + Cbz-Cl Base, <25°C Amine IMPURITY: N-Benzyl-4-bromoaniline (Thermodynamic Product) Aniline->Amine + Bn-Cl Heat CbzCl Benzyl Chloroformate (Fresh) BnCl Benzyl Chloride (Degraded Cbz-Cl) CbzCl->BnCl Moisture/Heat (Degradation)

Figure 1: Mechanistic divergence showing how reagent degradation leads to the N-benzyl impurity.

Detailed Experimental Protocols

Method A: The Chloroformate Route (Recommended for Scale)

Based on modified Schotten-Baumann conditions to minimize hydrolysis.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • Benzyl Chloroformate (1.1 equiv) [Freshness Critical] [2]

  • Sodium Bicarbonate (2.5 equiv) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF/Water biphasic system.

Protocol:

  • Preparation: Dissolve 4-bromoaniline (10 mmol, 1.72 g) in DCM (30 mL). Add saturated aqueous NaHCO₃ (30 mL) to create a biphasic system. Note: Using a biphasic mild base system prevents the formation of HCl gas and suppresses N-alkylation.

  • Addition: Cool the mixture to 0°C. Add Benzyl chloroformate (11 mmol, 1.57 mL) dropwise over 15 minutes. Vigorous stirring is essential.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Do not heat.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The carbamate typically appears at Rf ~0.45, while the starting aniline is lower.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted aniline), then Brine. Dry over MgSO₄.[3][4][5]

  • Purification: Evaporate solvent. Recrystallize the crude pale yellow solid from Ethanol/Water or Hexane/EtOAc .

Validation Data:

  • Yield: Expect 85–92%.

  • Melting Point: 166–167 °C (Lit. value).

  • Appearance: White to pale yellow crystalline solid.

Method B: The Lossen Rearrangement (High Purity Alternative)

Recommended if Cbz-Cl quality is suspect or for medicinal chemistry library generation.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • T3P (Propanephosphonic acid anhydride) (1.5 equiv, 50% in EtOAc)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Base: Triethylamine (3.0 equiv)

Protocol:

  • Activation: Dissolve 4-bromobenzoic acid in EtOAc. Add T3P and Et₃N. Stir 30 min.

  • Hydroxamic Acid Formation: Add NH₂OH·HCl. Stir until conversion to hydroxamic acid is complete.

  • Rearrangement: Add Benzyl alcohol and heat to 80°C. The T3P promotes the Lossen rearrangement of the hydroxamic acid into an isocyanate intermediate, which is immediately trapped by benzyl alcohol.

  • Workup: Wash with water and NaHCO₃.[3][4] Evaporate and recrystallize.

Why this works: This method generates the isocyanate in situ, avoiding the handling of toxic phosgene derivatives (Cbz-Cl) and eliminating the possibility of Benzyl Chloride contamination.

Troubleshooting & Quality Control

ObservationCauseCorrective Action
Oily Product Presence of Benzyl Alcohol or Benzyl ChlorideRecrystallize from cold Ethanol. If oil persists, triturate with Hexanes.
Low Yield Hydrolysis of Cbz-ClEnsure Cbz-Cl is added slowly at 0°C. Use anhydrous conditions if yield <50%.
MP < 160°C N-Benzyl impurity or wet productDry under high vacuum for 24h. Check NMR for CH₂ peak shift (Carbamate CH₂ ~5.12 ppm vs Amine CH₂ ~4.3 ppm).
Red Color Oxidation of anilineUse fresh 4-bromoaniline. Add a pinch of sodium metabisulfite during workup.
Validation Workflow

Validation Start Crude Solid Isolated MP_Check Check Melting Point Target: 166-167°C Start->MP_Check NMR_Check 1H NMR (DMSO-d6) Check CH2 Peak MP_Check->NMR_Check Decision Is CH2 at 5.12 ppm? NMR_Check->Decision Pass PASS: Pure Carbamate Decision->Pass Yes Fail FAIL: N-Benzyl Impurity (CH2 at ~4.3 ppm) Decision->Fail No

Figure 2: Quality control decision tree for product validation.

References

  • Synthesis & Physical Data (MP 167°C): T3P as an Efficient Promoter for the Lossen Rearrangement. Thieme Connect.

  • Side Reaction Mechanisms: Reactions of benzyl chloroformate with substituted anilines. ResearchGate.

  • General Carbamate Properties: Benzyl 4-bromophenylcarbamate Properties. ChemBK/PubChem.

  • Isocyanate Reactivity: Mechanism of Isocyanate Reactions with Ethanol. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Benzyl 4-bromophenylcarbamate

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Benzyl 4-bromophenylcarbamate. As a brominated organic compound and a carbamate derivative, this chemical requires specific proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Benzyl 4-bromophenylcarbamate. As a brominated organic compound and a carbamate derivative, this chemical requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment

Benzyl 4-bromophenylcarbamate is classified as harmful if swallowed.[1] Due to its structural similarity to other halogenated aromatic compounds and carbamates, it should be handled as a potential skin and eye irritant.[2][3] The primary risks involve exposure during handling and improper disposal leading to environmental contamination. The bromine atom necessitates its classification as a halogenated organic compound, which is a critical factor for waste segregation.[4][5][6][7]

Table 1: Summary of Potential Hazards

Hazard Type Description Rationale & Sources
Acute Oral Toxicity Harmful if swallowed.[1] GHS classification H302 is explicitly stated for this compound.[1]
Skin/Eye Irritation Presumed to be an irritant upon contact. Structurally related compounds like benzyl bromide and benzyl ketones are known skin and eye irritants.[2][3]
Environmental Hazard Potentially toxic to aquatic life. Many brominated organic compounds are hazardous to the aquatic environment, some with long-lasting effects.[8][9]

| Chemical Classification | Halogenated Organic Waste. | The presence of bromine requires segregation into the halogenated waste stream for proper treatment, typically incineration.[4][10] |

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling Benzyl 4-bromophenylcarbamate in any capacity, including disposal preparation, the correct PPE must be worn. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Justification
Hand Protection Chemical-resistant nitrile or neoprene gloves. Provides a barrier against skin contact. Latex gloves are not suitable for handling many organic chemicals.[12]
Eye Protection Tightly fitting safety goggles and a face shield. Protects against accidental splashes of solids or solutions, which could cause serious eye irritation.[2][3]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | Use only in a chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[11] |

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release. The response procedure depends on the scale of the spill.

Step-by-Step Spill Cleanup:
  • Alert Personnel & Ensure Safety: Immediately alert others in the vicinity. Ensure you are wearing the full PPE outlined in Table 2.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to prevent dust from becoming airborne.[11] Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Using non-sparking tools, carefully scoop the contained material and place it into a designated, sealable hazardous waste container labeled "Halogenated Organic Waste."[11]

  • Decontaminate the Area:

    • The spill surface should be decontaminated. For carbamates, scrubbing with a solution of washing soda (sodium carbonate) or strong soap is effective.[13]

    • Perform a final wipe-down with soap and water, followed by a clean water rinse.[12]

    • All cleaning materials (wipes, absorbent pads) must be disposed of in the same hazardous waste container as the spilled chemical.

  • For Large Spills: If the spill occurs outside a fume hood or is of a large quantity, evacuate the immediate area and follow your institution's emergency response procedures.

Core Directive: Waste Segregation and Disposal

The single most critical step in disposing of Benzyl 4-bromophenylcarbamate is its correct classification and segregation as halogenated organic waste .[4][6] Halogenated and non-halogenated waste streams are treated differently; co-mingling them can interfere with recycling processes and significantly increase disposal costs.[5]

Experimental Protocol: Waste Collection
  • Select the Correct Waste Container: Obtain a designated hazardous waste container for halogenated organic liquids or solids, as appropriate. These containers should be clearly marked, often with a specific color code (e.g., green).[10] They must be leak-proof with a secure, screw-top cap.[5]

  • Label the Container: Before adding any waste, label the container clearly. The label must include:

    • The full chemical name: "Waste Benzyl 4-bromophenylcarbamate".[7][11]

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., GHS07 for "Harmful/Irritant").[1][11]

    • An accumulation start date.

  • Transfer the Waste:

    • Solid Waste: Carefully transfer solid Benzyl 4-bromophenylcarbamate into the designated solid halogenated waste container.

    • Solutions: If the compound is in a non-halogenated solvent, the entire solution must be treated as halogenated waste.[7] Transfer the liquid into the designated liquid halogenated waste container. Never mix incompatible waste streams. [11]

  • Secure and Store: Keep the waste container tightly sealed when not in use.[2][7] Store it in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents, acids, and bases.[6]

  • Arrange for Pickup: Once the container is full or the accumulation time limit is reached, follow your institution's procedures to have it collected by the Environmental Health & Safety (EHS) department for final disposal via a licensed hazardous waste contractor.

Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent unintended reactions and cross-contamination.

  • Initial Rinse: Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol). This rinse solvent must be collected and disposed of as halogenated organic waste .

  • Thorough Cleaning: Wash the rinsed glassware with soap and hot water.[14] For carbamates, using a washing soda solution can aid in decontamination.[13]

  • Final Rinse: Perform a final rinse with deionized water and allow the glassware to dry completely.[14]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of Benzyl 4-bromophenylcarbamate waste.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_final Final Steps start Identify Waste: Benzyl 4-bromophenylcarbamate ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe waste_type Solid or Solution? ppe->waste_type solid_container Select Labeled Container: 'HALOGENATED ORGANIC SOLIDS' waste_type->solid_container Solid liquid_container Select Labeled Container: 'HALOGENATED ORGANIC LIQUIDS' waste_type->liquid_container Solution transfer_solid Transfer solid waste into container. solid_container->transfer_solid transfer_liquid Transfer liquid waste into container. liquid_container->transfer_liquid seal Securely Seal Container When Not in Use transfer_solid->seal transfer_liquid->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for EHS Pickup for Final Disposal store->pickup

Caption: Decision workflow for Benzyl 4-bromophenylcarbamate disposal.

References

  • Safety Data Sheet: 4-Nitrobenzyl bromide. Carl ROTH.

  • Safety Data Sheet: benzyl benzoate. Chemos GmbH & Co. KG.

  • Benzyl-Bromide - Safety Data Sheet. Aldrich.

  • Proper Disposal of 4-(4-Bromobenzyl)morpholine: A Guide for Laboratory Professionals. Benchchem.

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

  • Organic Solvent Waste Disposal. Safety & Risk Services.

  • Halogenated Solvents. Washington State University Environmental Health & Safety.

  • SAFETY DATA SHEET - Benzyl 4-bromophenyl ketone. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Bromobenzyl bromide. Fisher Scientific.

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf.

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  • SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich.

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  • Benzyl 4-bromobutanoate | C11H13BrO2 | CID 3832489. PubChem.

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  • Butyl Benzyl Phthalate | C19H20O4 | CID 2347. PubChem.

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Handling

Personal Protective Equipment (PPE) Strategy for Benzyl 4-bromophenylcarbamate

Executive Safety Summary Compound Class: Halogenated Aryl Carbamate Primary Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Potential Acute Toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Aryl Carbamate Primary Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Potential Acute Toxicity (Oral/Dermal).

Operational Directive: Handling Benzyl 4-bromophenylcarbamate requires a "Potent Compound" safety approach. While less acutely toxic than N-methyl carbamate pesticides, the halogenated aromatic structure increases lipophilicity, facilitating dermal absorption. PPE selection must prioritize particulate containment for the solid state and solvent resistance during synthesis/purification.

Technical Risk Assessment & Causality

Why we choose specific PPE for this compound.

The Chemical Hazard Logic
  • The Carbamate Motif: Carbamates are biologically active; they can act as reversible cholinesterase inhibitors or endocrine disruptors. Even if this specific derivative is an intermediate, the precautionary principle dictates treating it as a bioactive agent.

  • The Bromine Substituent: Halogenation (Bromine at the 4-position) increases the molecular weight and lipophilicity (LogP). This means the compound can penetrate the lipid bilayer of the skin more easily than non-halogenated analogues.

  • Physical State (Dust): As a solid intermediate, the primary vector of exposure is inhalation of dust and surface contamination leading to dermal uptake.

The "Hierarchy of Controls" Context

PPE is the last line of defense. This guide assumes you are already utilizing:

  • Engineering Controls: A certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Administrative Controls: Standard Operating Procedures (SOPs) and restricted access.

PPE Selection Matrix

Table 1: PPE Specifications by Operational State
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Justification
Ocular Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield Goggles seal against dust entry. Face shields prevent splash absorption during solvent work.
Dermal (Hands) Double Nitrile (min 5 mil outer)Laminate (Silver Shield) liner + Nitrile outerNitrile resists solids well. Aggressive solvents (e.g., DCM, THF) require Laminate barriers.
Respiratory N95/P100 (if outside hood) or Fume HoodFume Hood (Primary). Respirator w/ OV Cartridge (Secondary).Solids generate invisible fines. Solvents generate vapors that bypass particulate filters.
Body Lab Coat (Polyester/Cotton) + Tyvek Sleeves Chemical Resistant Apron (over Lab Coat)Tyvek sleeves bridge the gap between glove and coat. Aprons prevent soak-through.

Deep Dive: Hand Protection & Glove Selection

The most critical failure point in laboratory safety is often the glove-sleeve interface.

The Permeation vs. Degradation Logic

Do not rely on "latex" gloves. Latex offers poor resistance to organic aromatic compounds and carries allergy risks.

  • Nitrile (Acrylonitrile Butadiene): Excellent for the solid powder. It provides a tough physical barrier against abrasion and fines.

  • Laminate (EVOH/PE): If you dissolve Benzyl 4-bromophenylcarbamate in Dichloromethane (DCM) or Tetrahydrofuran (THF) , nitrile will degrade in <5 minutes. You must use a laminate liner (e.g., Ansell Barrier® or Silver Shield®) under a nitrile outer glove for dexterity.

Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct glove system based on the solvent carrier.

PPE_Decision_Logic Start Start: Handling Benzyl 4-bromophenylcarbamate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution / Solvent State->Liquid Solid_PPE Standard Protocol: Double Nitrile Gloves (5 mil) Safety Goggles Solid->Solid_PPE Solvent_Check Identify Solvent Carrier Liquid->Solvent_Check Benign Alcohols / Water / Hexane Solvent_Check->Benign Aggressive DCM / THF / Chloroform Solvent_Check->Aggressive Benign_PPE Enhanced Protocol: Thick Nitrile (8 mil) Splash Goggles Benign->Benign_PPE Aggressive_PPE Critical Protocol: Laminate Liner (Silver Shield) + Nitrile Outer Glove Aggressive->Aggressive_PPE

Figure 1: Decision logic for hand protection based on the physical state and solvent carrier of the compound.

Operational Workflow: Safe Donning & Doffing

Contamination often occurs after the experiment, when removing PPE.

The "Beak Method" for Glove Removal

To avoid touching the outside of the glove with your bare skin:

  • Pinch: Pinch the outside of one glove at the wrist.

  • Peel: Peel the glove away from your body, turning it inside out. Hold the peeled glove in your gloved hand.

  • Slide: Slide your un-gloved finger under the wrist of the remaining glove.

  • Peel: Peel the second glove off over the first, creating a "bag" for both.

Decontamination Workflow

Before leaving the bench:

  • Wipe Down: Use a solvent-dampened wipe (ethanol or isopropanol) to clean the exterior of reagent bottles before returning them to storage.

  • Vacuum: If powder was spilled, use a HEPA-filtered vacuum. Do not sweep (this aerosolizes dust).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after doffing gloves.

Disposal & Emergency Response

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats into a Hazardous Solid Waste container labeled "Toxic Solids."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Ensure the label explicitly lists "Benzyl 4-bromophenylcarbamate."

Emergency Spills
  • Minor Spill (<5g):

    • Alert nearby personnel.

    • Don full PPE (Double Nitrile, Goggles, N95).

    • Cover spill with absorbent pads (if liquid) or damp paper towels (if solid) to prevent dust.

    • Scoop into a waste bag.

    • Clean area with soap and water.[1][2][3][4]

  • Exposure:

    • Eye Contact: Flush for 15 minutes.

    • Skin Contact: Remove contaminated clothing; wash with soap/water for 15 minutes. Do not use solvents to wash skin (this drives the chemical deeper).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Carbamate Pesticides (General Class Data). National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards. [Link]

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